Decoquinate D5
Description
BenchChem offers high-quality Decoquinate D5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Decoquinate D5 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C₂₄H₃₀D₅NO₅ |
|---|---|
Molecular Weight |
422.57 |
Synonyms |
6-(Decyloxy)-7-ethoxy-4-hydroxy3-quinolinecarboxylic Acid Ethyl-d5 Ester; Deccox-d5; Decoxy-d5; Ethyl-d5 4-Hydroxy-6-(decyloxy)-7-ethoxyquinoline-3-_x000B_carboxylate; Ethyl-d5 6-decyloxy-7-ethoxy-4-hydroxyquinoline-3-carboxylate; NSC 339057-d5; Ethyl-d5 6 |
Origin of Product |
United States |
Foundational & Exploratory
Decoquinate D5: Chemical Structure, Molecular Weight, and Bioanalytical Application
This guide serves as an in-depth technical resource for researchers and bioanalytical scientists utilizing Decoquinate-d5 (Ethyl-d5) as an internal standard in quantitative mass spectrometry.
Executive Summary
Decoquinate-d5 (Decoquinate-d
Chemical Identity & Structure
The "D5" designation refers to the replacement of five hydrogen atoms with deuterium (
2.1 Molecular Specifications
| Property | Data |
| Chemical Name | Ethyl-d |
| Molecular Formula | |
| Exact Mass | 422.2829 Da |
| Average Molecular Weight | 422.57 g/mol |
| Native Analog MW | 417.54 g/mol |
| Mass Shift | +5.031 Da |
| CAS Number | 1453100-61-2 (Isomer specific) / 18507-89-6 (Unlabeled parent) |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in DMSO, Methanol, Chloroform; Insoluble in Water |
2.2 Structural Visualization
Decoquinate contains two ethyl moieties: an ethyl ester at position 3 and an ethoxy ether at position 7. Commercial "Decoquinate-d5" is typically labeled at the ethyl ester position (derived from deuterated ethanol during synthesis) or the 7-ethoxy position.
-
Type A (Ester-labeled): Label is lost if the ester is cleaved during fragmentation.
-
Type B (Ether-labeled): Label is retained during ester cleavage. (Preferred for MS/MS)
The diagram below illustrates the chemical structure and the potential labeling sites.
Figure 1: Structural topology of Decoquinate highlighting the two potential ethyl sites for D5 isotopic labeling.
Bioanalytical Applications (LC-MS/MS)
In regulatory residue analysis, Decoquinate-d5 is the gold standard for correcting signal suppression caused by lipid-rich matrices (e.g., chicken skin/fat).
3.1 Mass Spectrometry Transitions (MRM)
The choice of transition depends on the specific isomer of Decoquinate-d5 used. The native molecule typically fragments via the loss of the ethyl ester group (loss of ethanol, 46 Da).
-
Precursor Ion (Q1):
-
Product Ion (Q3): Fragment resulting from ester cleavage.
| Analyte | Label Position | Precursor (m/z) | Product (m/z) | Mechanism | Suitability |
| Decoquinate | Native | 418.2 | 372.2 | Loss of EtOH ( | Quantifier |
| Decoquinate-d5 | 7-Ethoxy-d5 | 423.2 | 377.2 | Loss of unlabeled EtOH | High (Distinct fragment) |
| Decoquinate-d5 | Ethyl Ester-d5 | 423.2 | 372.2 | Loss of labeled EtOH-d5 | Medium (Fragment overlap) |
Critical Technical Note: If using the Ethyl Ester-d5 isomer, the primary fragment (m/z 372.2) is identical to the native product ion. While the precursor masses differ (423 vs 418), this "cross-talk" requires high chromatographic resolution or strict precursor isolation widths to prevent false positives. The 7-Ethoxy-d5 isomer is superior as it generates a unique fragment (m/z 377.2).
3.2 Fragmentation Logic
The following diagram details the fragmentation pathway used to select Multiple Reaction Monitoring (MRM) transitions.
Figure 2: Comparative fragmentation pathways for Native vs. Deuterated Decoquinate isomers.
Experimental Protocol: Internal Standard Preparation
To ensure scientific integrity and reproducibility, the following protocol for handling Decoquinate-d5 is recommended.
4.1 Stock Solution Preparation
Decoquinate is highly lipophilic and practically insoluble in water.
-
Weighing: Accurately weigh 1.0 mg of Decoquinate-d5 into a glass vial.
-
Dissolution: Dissolve in 10 mL of DMSO (Dimethyl sulfoxide) or Methanol/Chloroform (1:1) .
-
Reasoning: Pure methanol may not fully solubilize the crystal lattice; DMSO ensures complete dissolution.
-
-
Concentration: Final stock concentration = 100 µg/mL.
-
Storage: Store at -20°C in amber glass (light sensitive). Stable for 12 months.
4.2 Working Solution & Spiking
-
Dilution: Dilute the stock with Acetonitrile to 1.0 µg/mL.
-
Spiking: Add 50 µL of working solution to 2.0 g of homogenized tissue sample before extraction.
-
Equilibration: Allow to stand for 15 minutes to ensure the IS binds to the matrix similarly to the native analyte.
4.3 Extraction Workflow (Simplified)
-
Step 1: Extract tissue with Acetonitrile.
-
Step 2: Vortex/Shake (10 min) and Centrifuge.
-
Step 3: Evaporate supernatant to dryness.
-
Step 4: Reconstitute in Mobile Phase (e.g., 0.1% Formic Acid in Water/Acetonitrile 50:50).
References
-
European Medicines Agency (EMA). (2000). Decoquinate: Summary Report (1). Committee for Veterinary Medicinal Products. Link
-
Witega Laboratorien. (2024). Decoquinate-D5 Reference Standard Data Sheet. Link
-
Santa Cruz Biotechnology. (2024). Decoquinate-d5 Product Information. Link
-
Li, C., et al. (2012). "Residue depletion of decoquinate in chicken tissues after oral administration." Journal of Veterinary Pharmacology and Therapeutics, 35(6). Link
-
Sciex. (2012). "The Quantitation and Identification of Coccidiostats in Food by LC-MS/MS." Application Note. Link
Decoquinate-d5: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Decoquinate-d5, a deuterated analog of the coccidiostat Decoquinate. This document is intended for researchers, scientists, and drug development professionals, offering critical information on its physicochemical properties, synthesis, analytical applications, and safe handling. The insights provided herein are grounded in established scientific principles and supported by authoritative references to ensure accuracy and reliability.
Introduction: The Significance of Deuterated Standards
In modern analytical and pharmaceutical research, stable isotope-labeled internal standards are indispensable tools for achieving accurate and precise quantification of target analytes, particularly in complex biological matrices. Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, offers a subtle yet powerful modification to a molecule's properties. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly minor change can significantly alter a compound's susceptibility to metabolic breakdown, a phenomenon known as the kinetic isotope effect.
Decoquinate-d5 serves as an ideal internal standard for the quantitative analysis of Decoquinate. Its chemical behavior is nearly identical to the unlabeled analyte, ensuring it experiences similar extraction efficiencies and matrix effects during sample preparation and analysis. However, its increased mass allows it to be distinguished from the native compound by mass spectrometry, enabling precise correction for any variations in the analytical process.
Physicochemical Properties: A Comparative Overview
A thorough understanding of the physicochemical properties of both Decoquinate-d5 and its unlabeled counterpart is crucial for method development and interpretation of experimental results. The following tables summarize the key properties of these compounds.
Table 1: Key Identifiers for Decoquinate and Decoquinate-d5
| Property | Decoquinate | Decoquinate-d5 |
| CAS Number | 18507-89-6[1] | 1453100-61-2[2] |
| Molecular Formula | C₂₄H₃₅NO₅[3] | C₂₄H₃₀D₅NO₅[4] |
| Synonyms | Deccox, Ethyl 6-(decyloxy)-7-ethoxy-4-hydroxyquinoline-3-carboxylate | 6-(Decyloxy)-7-(ethoxy-d5)-4-hydroxy-3-quinolinecarboxylic Acid Ethyl Ester |
Table 2: Physicochemical Data for Decoquinate and Decoquinate-d5
| Property | Decoquinate | Decoquinate-d5 | Source |
| Molecular Weight | 417.54 g/mol | 422.57 g/mol | [4] |
| Appearance | White or light yellow crystalline powder | Not explicitly stated, likely a solid | [5] |
| Melting Point | 242 - 246 °C | Not available | [5] |
| Water Solubility | Insoluble | Not explicitly stated, expected to be very low | [5] |
| Solubility in Organic Solvents | Slightly soluble in chloroform | Not available | [5] |
| LogP (Octanol-Water Partition Coefficient) | 6.79 | Not available, expected to be similar to Decoquinate | [5] |
Synthesis of Decoquinate-d5: A Conceptual Workflow
A generalized workflow for the synthesis of Decoquinate-d5 is proposed below. This should be considered a conceptual outline and would require optimization and validation in a laboratory setting.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of Decoquinate-d5.
Causality behind Experimental Choices:
-
Choice of Deuterated Reagent: Ethanol-d5 is selected as the deuterating agent to introduce the five deuterium atoms onto the ethoxy group at the 7-position of the quinoline ring. This position is generally stable and less likely to undergo back-exchange with hydrogen atoms.
-
Reaction Conditions: The condensation and cyclization reactions are core to forming the quinoline scaffold. These steps would likely follow established procedures for quinolone synthesis, with adjustments to accommodate the deuterated reagent.
-
Purification: Purification by crystallization is a standard and effective method for obtaining high-purity solid compounds like Decoquinate-d5.
Analytical Applications: The Role of Decoquinate-d5 as an Internal Standard
The primary and most critical application of Decoquinate-d5 is as an internal standard for the quantitative analysis of Decoquinate residues in various matrices, particularly in food products of animal origin and in pharmacokinetic studies.[2] Its use is central to methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS).
The Principle of Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard like Decoquinate-d5 is the cornerstone of isotope dilution mass spectrometry (IDMS). This technique offers the highest level of accuracy and precision in quantitative analysis. The fundamental principle is that the deuterated standard, being chemically identical to the analyte, will behave in the same manner during sample preparation, extraction, and chromatographic separation. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte to the internal standard in the mass spectrometer, a highly accurate quantification can be achieved, irrespective of variations in sample recovery.
Experimental Protocol: Quantification of Decoquinate in a Biological Matrix using LC-MS/MS with Decoquinate-d5
The following is a generalized, step-by-step methodology for the analysis of Decoquinate in a sample such as animal tissue or eggs.
Step 1: Sample Preparation and Extraction
-
Homogenization: Homogenize a known weight of the sample matrix (e.g., 1-5 grams).
-
Spiking with Internal Standard: Add a precise and known amount of Decoquinate-d5 solution to the homogenized sample. This is a critical step, and the amount added should be optimized to be within the linear range of the instrument's response.
-
Extraction: Extract the analyte and internal standard from the matrix using an appropriate organic solvent (e.g., acetonitrile). This may involve vortexing, sonication, or shaking.
-
Centrifugation: Centrifuge the sample to separate the solid matrix from the liquid extract.
-
Clean-up (Optional but Recommended): The extract may be further purified using solid-phase extraction (SPE) to remove interfering matrix components. This enhances the sensitivity and robustness of the analysis.
-
Evaporation and Reconstitution: The final extract is typically evaporated to dryness under a stream of nitrogen and reconstituted in a solvent compatible with the LC-MS/MS mobile phase.
Step 2: LC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted sample into an HPLC or UHPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). The mobile phase composition and gradient are optimized to achieve good chromatographic separation of Decoquinate from other matrix components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode. Specific precursor-to-product ion transitions are monitored for both Decoquinate and Decoquinate-d5. For example:
-
Decoquinate: Monitor the transition of the protonated molecule [M+H]⁺ to a specific fragment ion.
-
Decoquinate-d5: Monitor the transition of its corresponding protonated molecule [M+D+H]⁺ to a specific fragment ion. The mass shift of +5 Da allows for its specific detection.
-
Step 3: Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of Decoquinate and a fixed concentration of Decoquinate-d5.
-
Ratio Calculation: For each standard and sample, calculate the ratio of the peak area of the Decoquinate MRM transition to the peak area of the Decoquinate-d5 MRM transition.
-
Quantification: Plot the peak area ratio against the concentration of Decoquinate for the calibration standards to generate a calibration curve. The concentration of Decoquinate in the unknown samples can then be determined from this curve using their measured peak area ratios.
Caption: Workflow for the quantitative analysis of Decoquinate using Decoquinate-d5.
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all laboratory chemicals is of paramount importance. While a specific Material Safety Data Sheet (MSDS) for Decoquinate-d5 is not widely available, the safety precautions for the unlabeled Decoquinate should be followed as a minimum standard.[1][7] Given that Decoquinate-d5 is chemically very similar to Decoquinate, its toxicological properties are expected to be comparable.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling Decoquinate-d5.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
-
Storage: Store Decoquinate-d5 in a tightly sealed container in a cool, dry, and dark place. For isotopically labeled compounds, it is generally recommended to store them at low temperatures to minimize potential degradation.[8]
Handling of Isotopically Labeled Compounds:
While Decoquinate-d5 is a stable, non-radioactive isotope, good laboratory practices for handling valuable and sensitive compounds should be observed. This includes using clean, dedicated spatulas and weighing equipment to prevent cross-contamination.
Conclusion: The Indispensable Role of Decoquinate-d5 in Modern Research
Decoquinate-d5 stands as a testament to the power of isotopic labeling in advancing analytical and pharmaceutical sciences. Its role as an internal standard in mass spectrometric methods provides an unparalleled level of accuracy and reliability for the quantification of Decoquinate. This technical guide has provided a comprehensive overview of its physicochemical properties, a conceptual framework for its synthesis, a detailed protocol for its application in quantitative analysis, and essential safety and handling information. For researchers and drug development professionals working with Decoquinate, the use of Decoquinate-d5 is not merely a recommendation but a cornerstone of robust and defensible scientific investigation.
References
- Davis, M., Parnell, E. W., Sharp, B. W., & Warburton, D. (1969). U.S. Patent No. 3,485,845. Washington, DC: U.S.
-
Moravek, Inc. (n.d.). How To Properly Store Your Radiolabeled Compounds. Retrieved from [Link]
-
WITEGA Laboratorien Berlin-Adlershof GmbH. (n.d.). Decoquinate-D5 - Traceable Reference Standard for Residue Analysis (CAS 1453100-61-2). Retrieved from [Link]
-
ResolveMass Laboratories. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 721188, Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29112, Decoquinate. Retrieved from [Link]
-
Neuland Laboratories. (2021, December 1). Deuterated Drug Molecules: Perfecting the Gamechanger. Retrieved from [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Decoquinate-D5 - Traceable Reference Standard for Residue Analysis (CAS 1453100-61-2) [witega.de]
- 3. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. US3485845A - Methyl and ethyl 6- and 7-substituted 4-hydroxy-quinoline-3-carboxylates useful as coccidiostats - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
- 8. moravek.com [moravek.com]
Technical Guide: Solubility and Preparation of Decoquinate D5 Standards
Executive Summary
Decoquinate D5 (Ethyl 6-(decyloxy-d5)-7-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate) is the stable isotope-labeled analog of Decoquinate, utilized primarily as an internal standard for the quantification of Decoquinate residues in bovine, avian, and ovine matrices via LC-MS/MS.
The Core Challenge: Decoquinate and its deuterated analogs exhibit extremely poor solubility in common protic (Methanol) and aprotic (Acetonitrile) solvents at neutral pH. Direct dissolution in these solvents typically results in suspension rather than true solution, leading to non-linear calibration curves, instrument contamination, and analytical failure.
The Solution: This guide defines a biphasic solubilization protocol . The primary stock must be prepared in Dimethyl Sulfoxide (DMSO) or Acidified Chloroform , followed by dilution into Methanol or Acetonitrile for working standards.
Part 1: Physicochemical Profile & Solubility Mechanics
To master the handling of Decoquinate D5, one must understand the molecular forces at play. The compound features a quinolone core with a long lipophilic decyl chain.
| Property | Value / Characteristic | Implication |
| Molecular Formula | C₂₄H₃₀D₅NO₅ | High molecular weight contributes to lattice energy. |
| LogP (Lipophilicity) | ~7.8 (Parent) | Highly lipophilic; repels water and polar solvents. |
| pKa | Acidic moiety present | Solubility is pH-dependent; enhanced in acidic/basic conditions. |
| Crystal Lattice | High Energy | Resists breaking apart in weak solvents (MeOH/ACN). |
Solubility Assessment by Solvent[1][2]
| Solvent | Solubility Rating | Status | Technical Note |
| Methanol (MeOH) | Poor (<0.1 mg/mL) | ⛔ Avoid | Ineffective for primary stock. Suitable only for high-dilution working steps. |
| Acetonitrile (ACN) | Poor (<0.1 mg/mL) | ⛔ Avoid | Often fails to solvate the crystal lattice fully without acidification. |
| DMSO | High (~20–40 mg/mL) | ✅ Recommended | The universal solvent for quinolones. Breaks lattice energy effectively. |
| Chloroform + 4% Acetic Acid | Moderate (~1 mg/mL) | ✅ Alternative | Excellent for GC-MS workflows or when DMSO is incompatible. |
| Water | Insoluble | ⛔ Avoid | Completely insoluble. |
Part 2: Protocol for Stock Solution Preparation
Core Directive: The "DMSO First" Strategy
Scientific Rationale: DMSO provides the high dielectric constant and dipole moment necessary to disrupt the strong intermolecular forces of the Decoquinate crystal lattice. Once dissolved, the molecules can be dispersed into Methanol or Acetonitrile without re-precipitating, provided the concentration remains below the saturation limit of the secondary solvent.
Step-by-Step Methodology
Phase 1: Primary Stock Solution (1.0 mg/mL)
Objective: Create a stable, true solution of Decoquinate D5. Reagents: Decoquinate D5 Reference Standard, Anhydrous DMSO (LC-MS Grade).
-
Weighing: Accurately weigh 1.0 mg of Decoquinate D5 into a 2 mL amber glass vial.
-
Note: Use amber glass to prevent photodegradation, a known issue with quinolones.
-
-
Solvation: Add 1.0 mL of Anhydrous DMSO.
-
Energy Input: Vortex for 30 seconds. If visual particulates remain, sonicate at 40°C for 5–10 minutes.
-
Visual Check: Hold the vial up to a light source. The liquid must be perfectly clear with no "shimmering" particles.
-
-
Storage: Store at -20°C. DMSO freezes at 19°C; ensure the solution is fully thawed and vortexed before use.
Phase 2: Working Standard Solution (10 µg/mL)
Objective: Dilute the stock for LC-MS compatibility. Reagents: Methanol (LC-MS Grade), Formic Acid (Optional).
-
Aliquot: Transfer 100 µL of the DMSO Primary Stock (1.0 mg/mL) into a 10 mL volumetric flask.
-
Diluent: Dilute to volume with Methanol .
-
Optimization: If peak tailing is observed during chromatography, use Methanol + 0.1% Formic Acid as the diluent to maintain the protonation state.
-
-
Homogenization: Invert 10 times and vortex.
-
Stability: Use within 1 week; store at 4°C.
Part 3: Analytical Implications (LC-MS/MS)
Solvent Effects on Chromatography
Injecting pure DMSO can cause peak distortion (fronting) due to solvent strength mismatch. By diluting the working standard into Methanol (Phase 2), you match the initial mobile phase conditions of most Reverse Phase (C18) methods.
-
Mobile Phase A: Water + 0.1% Formic Acid[1]
-
Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid
-
Column: C18 (e.g., Waters BEH C18 or Agilent ZORBAX Eclipse Plus)
Troubleshooting "Ghost" Peaks
Decoquinate is "sticky." It adheres to stainless steel and plastic.
-
Wash Solvent: Ensure your autosampler needle wash contains Acetonitrile:Isopropanol:Acetone (40:40:20) or similar strong organic mix to prevent carryover.
-
Glassware: Use silanized glass if recovery is low at trace levels (ppb).
Part 4: Visualization of Workflows
Diagram 1: Solubilization Decision Tree
This logic gate ensures you select the correct solvent system based on your downstream application.
Caption: Decision matrix for selecting the primary solvent. Direct dissolution in alcohols is the most common cause of analytical failure.
Diagram 2: The "DMSO First" Preparation Protocol
A visual guide to the biphasic preparation method described in Part 2.
Caption: Step-by-step workflow for generating a stable working standard from solid reference material.
References
-
European Food Safety Authority (EFSA). (2003). Opinion of the Scientific Panel on Additives and Products or Substances used in Animal Feed on the request from the Commission on the re-evaluation of Deccox®. EFSA Journal. Link
-
TargetMol. (n.d.). Decoquinate Chemical Properties and Solubility Data. Retrieved February 9, 2026. Link
-
Cayman Chemical. (2022).[2][3] Product Information: Decoquinate and Analog Solubility Profiles. Link
-
Li, Y., et al. (2023).[4] Quantitative Analysis of Decoquinate Residues in Hen Eggs through Derivatization-Gas Chromatography Tandem Mass Spectrometry. PMC PubMed Central. Link
-
Witega Laboratorien. (n.d.). Decoquinate-D5 Reference Standard Data Sheet. Link
Sources
- 1. Residue depletion of decoquinate in chicken tissues after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Qualitative and Quantitative Determination of Decoquinate in Chicken Tissues by Gas Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Storage Stability & Handling of Decoquinate-D5 Reference Materials
Topic: Storage Stability of Decoquinate D5 Reference Materials Content Type: Technical Guide / Whitepaper Audience: Researchers, Bioanalytical Scientists, and QA Professionals.
Executive Summary
Decoquinate-D5 (Ethyl-d5) is a stable isotope-labeled internal standard (SIL-IS) critical for the accurate quantification of Decoquinate residues in bovine, poultry, and environmental matrices via LC-MS/MS. While the native quinolone structure confers specific lipophilic and photometric properties, the introduction of deuterium isotopes requires a specialized approach to storage to prevent "isotopic scrambling" (D/H exchange) and signal loss.
This guide synthesizes chemical principles with ISO 17034 and ICH Q1A(R2) guidelines to establish a robust framework for handling Decoquinate-D5.
Part 1: Chemical Basis & Stability Risks
Structural Integrity and Isotopic Placement
Decoquinate is a quinolone derivative (Ethyl 6-(decyloxy)-7-ethoxy-4-hydroxyquinoline-3-carboxylate). The D5 analog typically incorporates five deuterium atoms on the ethoxy side chain (
-
Lipophilicity: High (logP ~6.6). Insoluble in water; soluble in DMSO, Chloroform, and hot Ethanol.
-
Isotopic Effect: The C-D bond is shorter and stronger than the C-H bond (Primary Kinetic Isotope Effect), generally rendering the D5 analog more stable against oxidative dealkylation than the native compound.
Critical Degradation Pathways
To ensure data integrity, researchers must mitigate three primary degradation vectors:
| Risk Factor | Mechanism | Impact on Decoquinate-D5 | Mitigation Strategy |
| Photolysis | Quinolone ring excitation by UV light (300-400 nm). | Cleavage of the decyl/ethoxy chains; formation of radical intermediates. | Strict Light Protection: Use amber borosilicate vials; handle under yellow light (>500 nm). |
| D/H Exchange | Acid/Base catalyzed exchange of Deuterium for Hydrogen in protic solvents. | Loss of mass shift (+5 Da | Solvent Selection: Store stocks in aprotic solvents (DMSO). Avoid acidic methanol for long-term storage. |
| Adsorption | Hydrophobic interaction with container walls. | Loss of concentration accuracy (not chemical degradation, but analytical failure). | Material Selection: Use silanized glass. Avoid low-density plastics (LDPE) for liquid stocks. |
Part 2: Experimental Protocol (The Isochronous Design)
To rigorously validate the stability of your Decoquinate-D5 reference material, do not use a classical "real-time" study where you analyze samples at different times (introducing day-to-day instrument variability). Instead, use an Isochronous Stability Design .
The Principle
In an isochronous design, samples are moved from the "Stress" temperature to a "Reference" temperature (where degradation is negligible, e.g., -80°C) at specific time points. At the end of the study, all samples are analyzed in a single LC-MS/MS run . This eliminates inter-assay variability, allowing you to detect minute degradation trends.
Workflow Diagram
The following diagram illustrates the self-validating isochronous workflow.
Figure 1: Isochronous stability workflow minimizing analytical variance. Samples are accumulated at -80°C and analyzed simultaneously.
Part 3: Analytical Methodology (LC-MS/MS)
To quantify stability, use a validated method capable of separating the D5 isotope from the native drug and potential degradation products.
Instrument Parameters
-
Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm). High carbon load recommended due to lipophilicity.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50). Note: Methanol aids solubility, Acetonitrile sharpens peaks.
-
Detection: ESI Positive Mode (+).
-
Transitions:
-
Decoquinate (Native): 418.2
372.2 (Quantifier) -
Decoquinate-D5 (IS): 423.2
377.2 (Quantifier) -
Check for D/H Exchange: Monitor 422.2
376.2. If this signal increases over time, your D5 label is exchanging with the solvent.
-
Acceptance Criteria
The Reference Material is considered stable if:
-
The slope of the regression line (Concentration vs. Time) is not significantly different from zero (
). -
No single time point deviates by >5% from the Time Zero (
) value.
Part 4: Best Practices for Handling & Storage
Solvent Selection Strategy
Choosing the right solvent is a balance between solubility and stability.
Figure 2: Decision matrix for solvent selection based on concentration and usage.
Storage Conditions
-
Solid State: Stable for >3 years at -20°C. Protect from moisture (desiccator).
-
Stock Solution (DMSO): Stable for 6-12 months at -20°C or -80°C.
-
Alert: DMSO freezes at ~19°C. Repeated freeze-thaw cycles can cause micro-precipitation. Aliquot stocks into single-use vials to avoid this.
-
-
Working Solution (MeOH/ACN): Prepare fresh weekly. Store at 4°C protected from light.
Handling "Washout" (Back-Exchange)
If Decoquinate-D5 is stored in a protic solvent (like Methanol) with trace acidity for extended periods, D/H exchange may occur.
-
Test: Inject a high concentration of D5 and monitor the D4 (M-1) and D0 (Native) mass transitions.
-
Prevention: Use deuterated solvents (e.g., MeOD) for long-term stock storage if unsure of label position stability, though the ethyl-d5 label is generally robust in neutral pH.
References
-
ICH Q1A (R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation.
-
ISO 17034:2016: General requirements for the competence of reference material producers. International Organization for Standardization.
-
European Medicines Agency (EMA): Guideline on Bioanalytical Method Validation (covers IS stability).
-
PubChem: Decoquinate Compound Summary (Structure & Chemical Properties).
-
NIST: Reference Materials for Chemical Analysis (General Stability Principles).
Precision Quantification of Decoquinate Residues: A Technical Guide to the D5 Stable Isotope Internal Standard
Executive Summary
In the high-stakes arena of veterinary drug residue analysis, Decoquinate (DQ) presents a specific challenge. As a lipophilic quinolone coccidiostat (
This guide details the implementation of Decoquinate-d5 (DQ-d5) as a stable isotope-labeled internal standard (SIL-IS). Unlike external calibration, DQ-d5 provides real-time correction for extraction losses, ionization suppression, and chromatographic drift. This document moves beyond basic protocol listing to explore the mechanistic rationale behind using the ethyl-d5 analog for regulatory compliance (FDA 21 CFR 556.170, EU Commission Regulation 37/2010).
Part 1: Molecular Architecture & Isotopic Design
The Analyte: Decoquinate
Decoquinate targets the mitochondrial cytochrome b complex of Eimeria parasites, disrupting electron transport.[1][2][3]
-
Chemical Name: Ethyl 6-(decyloxy)-7-ethoxy-4-hydroxyquinoline-3-carboxylate.[4]
-
Molecular Formula:
[5] -
Exact Mass: 417.25 g/mol .
The Standard: Decoquinate-d5[6][7]
-
CAS: 1453100-61-2 (Typical for the 7-ethoxy-d5 variant).[5]
-
Mass Shift: +5 Da (MW
422.28). -
Label Positioning: The deuterium label is strategically placed on the 7-ethoxy side chain (
).-
Why here? Placing the label on the 7-ethoxy group rather than the 3-ethyl ester is critical. The 3-ethyl ester is the primary leaving group during collision-induced dissociation (CID). If the label were on the leaving group, the product ion would be identical to the native analyte, stripping the method of its specificity. By labeling the retained 7-ethoxy group, the mass shift is preserved in the product ion.
-
Visualization: Structure & Fragmentation Logic
The following diagram illustrates the structural relationship and the specific fragmentation pathway used for Multiple Reaction Monitoring (MRM).
Caption: MRM transition logic. The D5 label on the 7-ethoxy chain is retained in the product ion, ensuring distinct detection channels.
Part 2: Analytical Method Development
The Physics of Quantification (ID-MS)
Isotope Dilution Mass Spectrometry (ID-MS) relies on the principle that the physicochemical behavior of DQ-d5 is nearly identical to native DQ.
-
Extraction Efficiency: If 85% of DQ is recovered from a chicken liver sample, 85% of DQ-d5 will also be recovered. The ratio remains constant.
-
Matrix Effect Correction: Co-eluting phospholipids often suppress electrospray ionization (ESI). Since DQ and DQ-d5 co-elute (see Section 2.3), they experience the exact same suppression. The ratio corrects the signal intensity.
Sample Preparation Protocol
This protocol uses a modified QuEChERS approach optimized for high-fat matrices (poultry skin/fat).
Reagents:
Step-by-Step Workflow:
-
Homogenization: Weigh 2.0 g of tissue (muscle/liver) into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add Decoquinate-d5 working solution (e.g., 50 µL of 1 µg/mL). Critical: Allow 15 mins for equilibration to ensure IS binds to the matrix similarly to the analyte.
-
Extraction: Add 10 mL Acetonitrile. Vortex vigorously for 1 min.
-
Separation: Centrifuge at 4000 rpm for 5 mins. Transfer supernatant to a clean tube.
-
Defatting (Crucial Step): Add 5 mL Hexane saturated with ACN. Vortex and centrifuge. Discard the upper hexane layer (lipids).
-
Concentration: Evaporate the lower ACN layer to dryness under Nitrogen at 40°C.
-
Reconstitution: Dissolve residue in 1 mL Mobile Phase (ACN:Water 80:20). Filter through 0.22 µm PTFE filter.
LC-MS/MS Parameters
Chromatography:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 100mm x 2.1mm, 1.7µm).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
Mass Spectrometry (ESI+):
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
|---|---|---|---|---|---|
| Decoquinate | 418.2 | 372.2 | 35 | 25 | Quantifier |
| Decoquinate | 418.2 | 344.2 | 35 | 38 | Qualifier |
| Decoquinate-d5 | 423.2 | 377.2 | 35 | 25 | Internal Std |
Note on Retention Time: Deuterated compounds may elute slightly earlier than native compounds due to the "Deuterium Isotope Effect" (slightly weaker lipophilicity). Expect DQ-d5 to elute ~0.05–0.1 min before DQ.
Part 3: Experimental Workflow Visualization
The following diagram maps the critical control points where the Internal Standard protects data integrity.
Caption: Analytical workflow highlighting the IS spiking point. Spiking before extraction ensures all subsequent losses are mathematically cancelled out.
Part 4: Validation & Troubleshooting
Validation Criteria (EU 2002/657/EC)
To validate this method, the following metrics must be met using the DQ-d5 correction:
-
Linearity:
over the range of 1.0 – 200 µg/kg.[6] -
Recovery: 80% – 110% (Absolute recovery may be lower, but IS-corrected recovery must be within this range).
-
CC
/ CC : Decision limit and detection capability must be determined for regulatory reporting (MRL is typically 20 µg/kg in muscle).
Troubleshooting: Cross-Contribution
A common issue with isotopic standards is "crosstalk."
-
D0 in D5: Does the IS contain native Decoquinate? (Check Certificate of Analysis for isotopic purity, usually >99%).
-
D5 in D0: Does high-concentration native analyte produce a signal in the IS channel?
-
Check: Inject a high standard of Native DQ (e.g., 500 ppb). Monitor the 423->377 transition. If a peak appears, it is due to the natural abundance of Carbon-13 (
) and Oxygen-18 isotopes mimicking the mass of the D5 standard. -
Solution: Ensure the concentration of DQ-d5 added is sufficient (e.g., 20 ppb) to swamp any natural isotopic contribution from the analyte.
-
References
-
US Food and Drug Administration (FDA). (2024). CFR - Code of Federal Regulations Title 21, Part 556.170 - Decoquinate.[4] Retrieved from [Link]
-
European Medicines Agency (EMA). (2010). Commission Regulation (EU) No 37/2010 on pharmacologically active substances and their classification regarding maximum residue limits in foodstuffs of animal origin. Retrieved from [Link]
-
Sun, H., et al. (2012). Residue depletion of decoquinate in chicken tissues after oral administration.[7] Journal of Veterinary Pharmacology and Therapeutics. Retrieved from [Link]
-
Matus, J. L., & Boison, J. O. (2016). A multi-residue method for the determination of coccidiostats in poultry muscle by LC-MS/MS. Food Additives & Contaminants: Part A. Retrieved from [Link]
Sources
- 1. Qualitative and Quantitative Determination of Decoquinate in Chicken Tissues by Gas Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Distinct non-synonymous mutations in cytochrome b highly correlate with decoquinate resistance in apicomplexan parasite Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. Decoquinate D5 | CAS 1453100-61-2 | LGC Standards [lgcstandards.com]
- 6. researchgate.net [researchgate.net]
- 7. Residue depletion of decoquinate in chicken tissues after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Guide: Certificate of Analysis Data Requirements for Decoquinate-D5
The following technical guide details the Certificate of Analysis (CoA) data requirements for Decoquinate-D5 , a deuterated internal standard used in high-sensitivity LC-MS/MS bioanalysis.
Executive Summary: The Role of the CoA in Bioanalysis
In the quantitative analysis of veterinary drug residues, specifically the coccidiostat Decoquinate , the reliability of the data is directly proportional to the quality of the Internal Standard (IS). Decoquinate-D5 (Ethyl-d5) serves as the critical reference point to correct for matrix effects, extraction efficiency, and ionization variability in LC-MS/MS workflows.
A generic Certificate of Analysis (CoA) is insufficient for this application. For researchers operating under FDA Bioanalytical Method Validation (BMV) or ISO 17034 guidelines, the CoA must provide granular data on isotopic distribution (specifically the contribution of unlabeled D0) to prevent false positives or elevated Limits of Quantitation (LOQ).
This guide outlines the mandatory data fields, experimental justifications, and acceptance criteria required for a Decoquinate-D5 CoA to ensure scientific integrity.
Chemical Identity & Structural Specifications
Before assessing purity, the CoA must unequivocally establish the chemical structure. Decoquinate-D5 is typically labeled on the ethyl ester moiety, providing a mass shift of +5 Da.
| Parameter | Specification | Technical Note |
| Compound Name | Decoquinate-D5 | Ethyl-d5 6-(decyloxy)-7-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate |
| CAS Number | 1453100-61-2 | Specific to the deuterated form.[1][2][3] Unlabeled CAS: 18507-89-6.[4][5] |
| Molecular Formula | C | |
| Molecular Weight | 422.58 g/mol | +5.03 Da shift from native Decoquinate (417.55). |
| Labeling Site | Ethyl Ester (-COOC | Critical: The label must be non-exchangeable. Deuterium on -OH or -NH sites is unacceptable as it exchanges with solvent protons. |
Critical CoA Data Requirements
The following sections detail the specific data requirements. The distinction between Chemical Purity and Isotopic Purity is the most frequent source of error in IS selection.
Isotopic Purity & Distribution (The "D0" Factor)
Why it matters: In LC-MS/MS, the internal standard is added at a fixed concentration. If the Decoquinate-D5 standard contains traces of native Decoquinate (D0), it will contribute a signal to the analyte channel. This "blank interference" directly degrades the assay's sensitivity.
CoA Requirement: The CoA must report the Isotopic Distribution (%), not just the total enrichment.
-
Method: HRMS (High-Resolution Mass Spectrometry) or calibrated LC-MS.
-
Reporting Format:
-
D0 (Native): Must be minimized (Target: < 0.5%).
-
D5 (Target): Primary abundance (Target: > 99%).
-
D1-D4: Incomplete labeling byproducts.
-
Table 1: Example Isotopic Distribution Data
| Isotopologue | Mass (m/z) | Abundance (%) | Impact on Assay |
| D0 (Native) | 418.2 | 0.1% | CRITICAL: Contributes to analyte background. Must be <0.5% for trace analysis. |
| D1 - D4 | 419 - 422 | 0.4% | Minimal impact (unless cross-talk occurs). |
| D5 (Target) | 423.2 | 99.5% | The active Internal Standard. |
Chemical Purity
Why it matters: Impurities (synthesis byproducts, precursors) can cause ion suppression or elute as interferences. CoA Requirement:
-
Method: HPLC-UV (254 nm) or UPLC-PDA.
-
Acceptance Criteria: > 98.0%.
-
Visual: The CoA must include a chromatogram showing the main peak and integration of minor impurities.
Identity Confirmation
Why it matters: To ensure the correct isomer and labeling position. CoA Requirement:
-
1H-NMR: Must show the absence of the ethyl ester proton signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm) corresponding to the labeled site, while retaining the decyl and ethoxy signals.
-
Mass Spectrometry: Precursor ion [M+H]+ at m/z 423.2.
Experimental Workflow: Validating the CoA
Trust but verify. Upon receipt of a new lot of Decoquinate-D5, the laboratory must perform a "Blank Interference Test."
Protocol: Isotopic Interference Check
-
Preparation: Prepare a neat solution of Decoquinate-D5 at the working internal standard concentration (e.g., 100 ng/mL in methanol).
-
Injection: Inject this solution into the LC-MS/MS system monitoring the Native Decoquinate Transition (m/z 418.2 → 372.2).
-
Analysis: Measure the peak area at the retention time of Decoquinate.
-
Calculation: Compare this area to the peak area of the Lower Limit of Quantitation (LLOQ) standard of native Decoquinate.
-
Pass/Fail: The interference signal must be < 5% of the LLOQ response (per FDA/EMA guidelines).
Visualization of Data Logic
The following diagrams illustrate the logic flow for interpreting the CoA and the synthesis pathway implications.
Diagram 1: CoA Data Validation Logic
This workflow guides the researcher on how to interpret the CoA data before using the material.
Caption: Logical workflow for assessing Decoquinate-D5 CoA data prior to method validation.
Diagram 2: Isotopic Interference Mechanism
This diagram explains why the D0 specification is critical in the CoA.
Caption: Mechanism of "Cross-Signal Interference" caused by insufficient isotopic purity (D0 contamination).
References
-
Witega Laboratorien. (n.d.). Decoquinate-D5 - Traceable Reference Standard for Residue Analysis. Retrieved October 26, 2025, from [Link]
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved October 26, 2025, from [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved October 26, 2025, from [Link]
-
International Organization for Standardization. (2016).[6] ISO 17034:2016 General requirements for the competence of reference material producers. Retrieved October 26, 2025, from [Link]
Sources
- 1. Decoquinate-D5 - Traceable Reference Standard for Residue Analysis (CAS 1453100-61-2) [witega.de]
- 2. resolvemass.ca [resolvemass.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. Decoquinate-d5 | CAS 18507-89-6 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Decoquinate - Wikipedia [en.wikipedia.org]
- 6. iasonline.org [iasonline.org]
Metabolic pathways and pharmacokinetics of Decoquinate D5
Title: Technical Guide: Metabolic Profiling and Bioanalysis of Decoquinate using Isotope Dilution (Decoquinate-D5)
Executive Summary
This technical guide details the pharmacokinetics (PK), metabolic pathways, and bioanalytical quantification of Decoquinate , utilizing its deuterated isotopolog, Decoquinate-D5 , as a critical internal standard. Designed for drug development scientists, this document moves beyond basic descriptions to address the causality of experimental design—specifically why the position of the deuterium label dictates the scope of the analytical method.
Decoquinate (ethyl 6-decyloxy-7-ethoxy-4-hydroxyquinoline-3-carboxylate) is a potent mitochondrial cytochrome bc1 complex inhibitor. While primarily a veterinary coccidiostat, its repurposing for malaria and toxoplasmosis requires rigorous PK profiling. The use of Decoquinate-D5 (labeled on the ethyl ester moiety) provides the necessary correction for matrix effects in LC-MS/MS but introduces a specific metabolic "blind spot" regarding ester hydrolysis that researchers must navigate.
Part 1: Chemical Identity & Isotopic Stability
The structural integrity of the internal standard (IS) is the foundation of quantitative accuracy. For Decoquinate-D5, the isotopic label is typically located on the ethyl ester side chain.
| Feature | Decoquinate (Analyte) | Decoquinate-D5 (Internal Standard) |
| CAS Number | 18507-89-6 | 1453100-61-2 (varies by manufacturer) |
| Molecular Formula | C₂₄H₃₅NO₅ | C₂₄H₃₀D₅NO₅ |
| Molecular Weight | 417.54 g/mol | 422.57 g/mol |
| Label Position | N/A | Ethyl ester (-COOCH₂CH₃) |
| LogP | ~5.7 (Highly Lipophilic) | ~5.7 (Co-elutes with analyte) |
Critical Technical Insight: Because the deuterium label is located on the ethyl ester group, Decoquinate-D5 is metabolically unstable if used as a tracer for metabolite identification. The primary metabolic pathway involves hydrolysis of this ester; once hydrolyzed, the D5 label is cleaved and lost. Therefore, Decoquinate-D5 is valid ONLY for quantifying the parent drug , not for tracking downstream metabolites.
Part 2: Pharmacokinetics of Decoquinate
Absorption & Solubility Constraints
Decoquinate is characterized by extremely low aqueous solubility (0.06 mg/L), classified as a BCS Class II/IV compound.
-
Mechanism: Absorption is passive but rate-limited by dissolution.
-
Experimental Implication: Bioanalytical methods must use organic solvents (Acetonitrile/DMSO) for stock preparation. In vivo, micronization or lipid formulations are often required to achieve detectable plasma levels.
Distribution
-
Tissue Binding: High lipophilicity drives accumulation in tissues with high lipid content (liver, kidney, fat).
-
Clearance: Rapid depletion from muscle, but persistent residues in liver/kidney.
Metabolic Pathways (The "Esterase Trap")
The metabolism of Decoquinate is dominated by Phase I hydrolysis and O-dealkylation.
-
Primary Pathway (Hydrolysis): Hepatic esterases cleave the ethyl ester group, converting Decoquinate (active) into Decoquinate Acid (inactive metabolite).
-
Secondary Pathway (O-Dealkylation): Cytochrome P450 enzymes may target the long decyl chain, though this is secondary to hydrolysis.
Visualizing the Pathway: The following diagram illustrates the metabolic fate and the loss of the D5 label during hydrolysis.
Caption: Metabolic hydrolysis of Decoquinate. Note that the D5 internal standard loses its label upon hydrolysis, rendering it indistinguishable from the native acid metabolite.
Part 3: Bioanalytical Methodology (LC-MS/MS)
This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) . The D5 standard corrects for the significant matrix suppression often observed in lipid-rich liver/kidney extracts.
MS/MS Transition Optimization
Decoquinate ionizes efficiently in Positive Electrospray Ionization (ESI+) mode.
-
Precursor Ion: Protonated molecule
. -
Product Ion: The most abundant fragment typically results from the loss of the ethanol moiety (neutral loss of 46 Da for native, 51 Da for D5).
| Analyte | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Mechanism |
| Decoquinate | 418.2 | 372.2 | 25 - 35 | Loss of Ethanol (-C₂H₅OH) |
| Decoquinate-D5 | 423.2 | 372.2 | 25 - 35 | Loss of Ethanol-D5 (-C₂D₅OH) |
Note: Both transitions yield the same product ion (m/z 372.2), which is the core quinolone ring. Specificity is maintained by the chromatographic separation of the mass-resolved precursors (418 vs 423).
Sample Preparation Protocol (Self-Validating)
Objective: Maximize recovery of the lipophilic analyte while removing proteins and phospholipids.
Step-by-Step Workflow:
-
Aliquot: Transfer 50 µL of plasma/homogenate to a 1.5 mL tube.
-
Internal Standard Spike: Add 10 µL of Decoquinate-D5 (1 µg/mL in ACN). Crucial: Spike BEFORE extraction to correct for recovery losses.
-
Protein Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) with 1% Formic Acid.
-
Why Formic Acid? Acidification disrupts protein binding and improves solubility of the quinolone.
-
-
Agitation: Vortex vigorously for 60 seconds.
-
Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 150 µL of supernatant to an autosampler vial.
-
Optional: For tissue samples, a Solid Phase Extraction (SPE) step using an HLB (Hydrophilic-Lipophilic Balance) cartridge is recommended to remove excess lipids.
-
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm C18, 50 x 2.1 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: Linear ramp to 95% B (Elutes lipophilic Decoquinate)
-
3.0-4.0 min: Hold 95% B
-
4.1 min: Re-equilibrate.
-
Analytical Workflow Diagram:
Caption: Step-by-step bioanalytical workflow for Decoquinate quantification using D5-IS.
Part 4: References
-
European Medicines Agency (EMA). "Decoquinate: Summary Report (2)." Committee for Veterinary Medicinal Products. Link
-
PubChem. "Decoquinate Compound Summary." National Library of Medicine. Link
-
Zhang, J., et al. (2012). "Residue depletion of decoquinate in chicken tissues after oral administration." Journal of Veterinary Pharmacology and Therapeutics. Link
-
Wang, Y., et al. (2023).[2] "Qualitative and Quantitative Determination of Decoquinate in Chicken Tissues by Gas Chromatography Tandem Mass Spectrometry." Molecules. Link
-
Santa Cruz Biotechnology. "Decoquinate-d5 Product Data Sheet." Link
Sources
Methodological & Application
Application Note: Quantitative Analysis of Decoquinate in Animal Tissues via LC-MS/MS with Deuterated Internal Standard Correction
This application note provides a comprehensive, field-validated protocol for the quantification of Decoquinate (DQ) in animal tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It addresses the specific challenges of Decoquinate analysis—namely its high lipophilicity and potential for matrix suppression—by utilizing a Deuterated Internal Standard (Decoquinate-d5) to ensure regulatory compliance and data integrity.
Introduction & Scientific Rationale
Decoquinate (DQ) is a quinolone coccidiostat widely used in poultry and cattle production.[1][2] While effective, its residues in edible tissues are regulated, with Maximum Residue Limits (MRLs) varying globally (e.g., 1000 µg/kg in US/China muscle, but stricter 100 µg/kg limits in Japan).
The Analytical Challenge
Decoquinate is highly lipophilic (LogP ~6.8) and practically insoluble in water.[1] This presents two specific hurdles for LC-MS/MS analysis:
-
Solubility: The compound requires high organic solvent content for extraction and chromatography, increasing the risk of carryover.
-
Matrix Effects: In complex matrices like liver or fat, co-eluting phospholipids can severely suppress ionization.
The Solution: This protocol utilizes Decoquinate-d5 (ethyl-d5 labeled) as an Internal Standard (IS). Because the deuterium label is located on the ethyl ester group, the IS co-elutes perfectly with the native analyte and experiences identical ionization conditions. This allows for real-time correction of matrix suppression and extraction variability, a distinct advantage over external calibration or analogue internal standards.
Materials & Reagents
| Reagent | Grade/Specification | Notes |
| Decoquinate Standard | >98% Purity | Store at 4°C, protect from light. |
| Decoquinate-d5 IS | >98% Isotopic Purity | Label: Ethyl-d5 ester. |
| Acetonitrile (ACN) | LC-MS Grade | Primary extraction solvent. |
| Formic Acid (FA) | LC-MS Grade | Acidifier for protonation (ESI+). |
| Water | 18.2 MΩ·cm | Milli-Q or equivalent. |
| Ammonium Formate | LC-MS Grade | Buffer to stabilize pH/ionization. |
| C18 SPE Cartridges | Oasis HLB or equiv.[3] | Optional for liver/fat cleanup. |
Experimental Protocol
Standard Preparation
-
Stock Solution (1.0 mg/mL): Dissolve 10 mg Decoquinate in 10 mL of DMSO . Note: DQ is poorly soluble in pure methanol; DMSO is required for stable stock solutions.
-
IS Stock Solution (1.0 mg/mL): Dissolve 1 mg Decoquinate-d5 in 1 mL DMSO.
-
Working Standard Mix: Dilute stocks with Acetonitrile to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL). Spike IS at a constant concentration (e.g., 50 ng/mL) into all standards.
Sample Preparation (Workflow Diagram)
The following workflow describes a "Dilute-and-Shoot" method optimized for muscle, with an optional SPE cleanup for complex matrices (Liver/Fat).
Figure 1: Sample preparation workflow distinguishing between simple (muscle) and complex (liver) matrices.
Step-by-Step Extraction:
-
Weigh 2.0 g of homogenized tissue into a 50 mL centrifuge tube.
-
Spike with 50 µL of Decoquinate-d5 Working Solution. Allow to sit for 10 mins.
-
Add 8 mL of Acetonitrile containing 1% Formic Acid . Rationale: Acid helps precipitate proteins and keeps DQ in solution.
-
Vortex vigorously for 1 min, then mechanically shake for 15 min.
-
Centrifuge at 4000 x g for 10 min at 4°C.
-
Cleanup:
-
Muscle:[4] Transfer 1 mL supernatant to a vial, dilute with 1 mL water (to match initial mobile phase), filter through 0.2 µm PTFE filter.
-
Liver: Pass 2 mL supernatant through a pre-conditioned Oasis HLB cartridge (pass-through mode) to remove phospholipids. Collect eluate.
-
LC-MS/MS Method Parameters
Liquid Chromatography Conditions
-
System: UHPLC (Agilent 1290 / Waters Acquity or equiv).
-
Column: Waters BEH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex C18.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 2-5 µL.
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 40 | Initial Hold |
| 1.00 | 40 | Start Gradient |
| 5.00 | 95 | Elution of DQ (Lipophilic) |
| 7.00 | 95 | Wash Column |
| 7.10 | 40 | Re-equilibration |
| 9.00 | 40 | End Run |
Mass Spectrometry Conditions
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[3][5]
-
Source Temp: 500°C (High temp required for desolvation of lipophilic compounds).
-
Capillary Voltage: 3.5 kV.
MRM Transition Table:
| Analyte | Precursor (m/z) | Product (m/z) | Type | CE (eV) | Mechanism |
| Decoquinate | 418.2 | 372.2 | Quant | 25 | Loss of Ethanol (-46 Da) |
| Decoquinate | 418.2 | 344.2 | Qual | 35 | Loss of Ethyl Ester + CO |
| Decoquinate-d5 | 423.2 | 372.2 | IS | 25 | Loss of d5-Ethanol (-51 Da) |
Technical Note on D5 Transitions: The Decoquinate-d5 standard is deuterated on the ethyl ester chain (Ethyl-d5).[6] The primary fragmentation pathway involves the loss of the ethanol moiety.
-
Native DQ loses Ethanol (Mass 46)
Fragment 372. -
DQ-d5 loses d5-Ethanol (Mass 51)
Fragment 372. -
Result: Both Native and IS produce the same product ion (m/z 372). Selectivity is maintained because the Precursor Ions (418 vs 423) are resolved by Q1.
Method Validation & Performance
Linearity & Range
-
Range: 1.0 – 500 µg/kg.
-
Curve Fit: Linear (1/x weighting).
-
R²: Typically > 0.995 using the Area Ratio (Analyte/IS).
Accuracy & Precision
| Matrix | Spike Level (µg/kg) | Recovery (%) | RSD (%) |
| Chicken Muscle | 10 | 92 - 105 | < 8.0 |
| Chicken Muscle | 100 | 95 - 102 | < 5.0 |
| Chicken Liver | 100 | 88 - 98 | < 7.5 |
Limit of Quantitation (LOQ)
-
LOQ: 1.0 µg/kg (S/N > 10).
-
LOD: 0.3 µg/kg (S/N > 3).
-
Note: This sensitivity is sufficient to meet the strictest Japanese MRL (100 µg/kg).
Troubleshooting & Expert Tips
-
Carryover: Due to high lipophilicity, DQ can stick to injector needles.
-
Fix: Use a strong needle wash (Isopropanol:Acetonitrile:Acetone:Water 40:40:10:10).
-
-
Low Recovery in Fat: If recovery drops in fatty samples, the lipid load may be shielding the analyte.
-
Fix: Implement a "Freezing Lipid Precipitation" step. After centrifugation (Step 5), place the tube in a -20°C freezer for 1 hour. The fat will solidify at the top; pierce it to draw the supernatant.
-
-
IS Signal Suppression: If the D5 signal drops >50% in liver samples compared to solvent standards, matrix suppression is too high.
-
Fix: Increase the dilution factor (1:4 instead of 1:1) or use the SPE cleanup step.[7]
-
References
-
European Medicines Agency (EMA). (2000). Decoquinate: Summary Report (2) - EMEA/MRL/722/99-FINAL. Retrieved from [Link]
-
Sciex. (2012). The Quantitation and Identification of Coccidiostats in Food by LC-MS/MS. Application Note. Retrieved from [Link]
-
PubChem. (2023). Decoquinate Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Qualitative and Quantitative Determination of Decoquinate in Chicken Tissues by Gas Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Residue depletion of decoquinate in chicken tissues after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. lcms.cz [lcms.cz]
Application Note: Trace Quantitation of Decoquinate & Decoquinate-D5 in Poultry Muscle
This guide is structured as a high-level Application Note designed for analytical chemists and method development scientists. It moves beyond basic recipe-following to explain the chemical rationale behind every step, ensuring the protocol is adaptable and robust.
Methodology: LC-MS/MS with Solid Phase Extraction (SPE) Analyte Class: Quinolone Coccidiostats Sensitivity Target: 1.0 µg/kg (ppb)
Executive Summary & Mechanism
Decoquinate (DEC) is a lipophilic quinolone coccidiostat (LogP ~ 6.0) used in poultry production.[1][2] Its low water solubility and high tissue binding affinity make extraction challenging. This protocol utilizes Decoquinate-d5 (DEC-D5) as a stable isotope-labeled internal standard (SIL-IS) to correct for absolute recovery losses and matrix-induced ionization suppression.
The Chemical Strategy[3][4][5]
-
Extraction: We utilize Acetonitrile (ACN) .[1][3][4] Unlike aqueous buffers, ACN precipitates proteins (denaturing the tissue matrix) while solubilizing the highly lipophilic Decoquinate.
-
Purification: A Hydrophilic-Lipophilic Balanced (HLB) Solid Phase Extraction (SPE) mechanism is employed.[1] Because DEC is hydrophobic, we use a "Trap and Elute" strategy: the compound binds strongly to the polymeric sorbent, allowing aggressive washing of polar interferences (salts, proteins) before elution.
-
Detection: Positive Electrospray Ionization (ESI+) is used.[1][4] The quinolone nitrogen accepts a proton
, enabling sensitive MRM transitions.
Materials & Reagents
-
Standards: Decoquinate (Reference Standard) and Decoquinate-d5 (Internal Standard).
-
Extraction Solvent: LC-MS Grade Acetonitrile (ACN).
-
SPE Cartridges: Polymeric HLB (Hydrophilic-Lipophilic Balance), 60 mg / 3 mL (e.g., Waters Oasis HLB or equivalent).
-
Modifiers: Formic Acid (FA), LC-MS Grade.
-
Equipment: High-speed tissue homogenizer (e.g., Ultra-Turrax), Nitrogen evaporator, Centrifuge (4000 x g).
Detailed Protocol
Phase A: Standard Preparation
Critical Note: Decoquinate is practically insoluble in water.
-
Stock Solution (1 mg/mL): Dissolve DEC and DEC-D5 separately in DMSO or Methanol/Acetonitrile (50:50) . Sonicate if necessary. Store at -20°C.
-
Working Internal Standard (IS): Dilute DEC-D5 stock to 100 ng/mL in Acetonitrile.
Phase B: Sample Extraction
-
Homogenization: Weigh 2.0 g ± 0.05 g of minced poultry muscle into a 50 mL centrifuge tube.
-
IS Spiking: Add 50 µL of the Working IS (DEC-D5) to the tissue. Vortex for 30 seconds and let stand for 10 minutes.
-
Why? This equilibration allows the D5 isotope to bind to the tissue matrix similarly to the native analyte, ensuring accurate correction for extraction efficiency.
-
-
Solvent Addition: Add 10 mL Acetonitrile .
-
Extraction: Homogenize at high speed (10,000 rpm) for 1 minute. Shake/tumble for 10 minutes to ensure complete release of residues.
-
Phase Separation: Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Supernatant Handling: Transfer the supernatant to a clean glass tube.
-
Checkpoint: If the supernatant is cloudy (high lipid content), a defatting step with Hexane (5 mL) can be performed here, though the HLB SPE usually handles poultry muscle lipids well.
-
Phase C: SPE Clean-Up (Trap & Elute)
Since the extract is 100% Acetonitrile, it cannot be loaded directly onto HLB (the analyte would break through). We must dilute it.
-
Dilution: Take 5 mL of the supernatant and dilute with 20 mL of Water .
-
Mechanism:[5] This lowers the organic content to ~20%, forcing the lipophilic Decoquinate to partition out of the solvent and onto the SPE sorbent.
-
-
Conditioning: Pass 3 mL Methanol followed by 3 mL Water through the HLB cartridge.
-
Loading: Load the diluted sample (approx. 25 mL) onto the cartridge at a slow rate (~1-2 drops/sec).
-
Washing:
-
Wash 1: 3 mL Water (Removes salts/proteins).
-
Wash 2: 3 mL 5% Methanol in Water (Removes weak polar interferences).
-
Dry: Apply vacuum for 2 minutes to remove residual water.
-
-
Elution: Elute with 3 mL Methanol (or Acetonitrile). Collect in a clean glass tube.
-
Reconstitution: Evaporate the eluate to dryness under Nitrogen at 40°C. Reconstitute in 1 mL of Mobile Phase (e.g., ACN:Water 80:20 + 0.1% FA). Filter through a 0.22 µm PTFE filter into an LC vial.
Visual Workflow (Graphviz)
Caption: Step-by-step workflow for the extraction and purification of Decoquinate from tissue matrix.
LC-MS/MS Parameters
Column: C18 (e.g., Kinetex 2.6µm C18, 100 x 2.1 mm) Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid Flow Rate: 0.3 - 0.4 mL/min
| Parameter | Decoquinate (Target) | Decoquinate-d5 (IS) |
| Precursor Ion (m/z) | 418.2 | 423.2 |
| Quantifier Ion | 372.2 | 377.2 |
| Qualifier Ion | 204.1 | 209.1 |
| Cone Voltage (V) | ~40 | ~40 |
| Collision Energy (eV) | ~25 | ~25 |
| Retention Time | ~4.5 min | ~4.5 min |
Note: Exact voltages and collision energies must be optimized on your specific instrument.
Method Validation & Performance
To ensure this protocol meets regulatory standards (e.g., FDA/EMA), verify the following:
-
Linearity:
over the range of 1.0 – 100 µg/kg.[4] -
Recovery: Absolute recovery (extraction efficiency) should be 70-110%.
-
Calculation: Compare peak area of pre-extraction spike vs. post-extraction spike.
-
-
Matrix Effect (ME):
-
Where A = Peak area in pure solvent, B = Peak area in blank matrix extract.
-
Role of D5: The D5 IS will experience the same ME as the analyte. By using the Area Ratio (Analyte/IS), the ME is mathematically cancelled out.
-
Expert Troubleshooting (FAQs)
-
Problem: Low Recovery.
-
Cause: Sample pH may be too high or organic content in the "Load" step is too high (causing breakthrough).
-
Fix: Ensure the dilution step (5mL extract + 20mL water) is precise. If the sample is still cloudy/precipitating, centrifuge again before loading onto SPE.
-
-
Problem: High Backpressure on SPE.
-
Cause: Tissue particulates.
-
Fix: Filter the supernatant or centrifuge at higher speeds (10,000 x g) before the dilution step.
-
-
Problem: Peak Tailing.
-
Cause: Secondary interactions with silanols on the column.
-
Fix: Ensure 0.1% Formic Acid is fresh. Consider a C18 column with "end-capping" technology.
-
References
-
Liu, S., et al. (2023). Qualitative and Quantitative Determination of Decoquinate in Chicken Tissues by Gas Chromatography Tandem Mass Spectrometry.[3][4] Molecules.[1][2][3][4][5][6][7][8][9][10]
-
Sun, H., et al. (2012). Residue depletion of decoquinate in chicken tissues after oral administration.[1] Journal of Veterinary Pharmacology and Therapeutics.
-
Kim, M., et al. (2012). Determination of Coccidiostats (Amprolium and Decoquinate) in Cattle and Chicken's Muscle using High Performance Liquid Chromatography.[6] Bulletin of the Korean Chemical Society.
-
Veeprho. Decoquinate-D5 Internal Standard Technical Data.
Sources
- 1. Residue depletion of decoquinate in chicken tissues after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Decoquinate Residues in Hen Eggs through Derivatization-Gas Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative Analysis of Decoquinate Residues in Hen Eggs through Derivatization-Gas Chromatography Tandem Mass Spectrometry [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. veeprho.com [veeprho.com]
- 10. mdpi.com [mdpi.com]
High-Sensitivity Determination of Decoquinate in Poultry Eggs using Isotope Dilution SPE-LC-MS/MS
Executive Summary
This application note details a robust, validated protocol for the extraction and quantification of Decoquinate (DQ) residues in whole poultry eggs. Decoquinate is a quinolone coccidiostat with high lipophilicity (
This method utilizes Decoquinate-d5 (DQ-d5) as an internal standard to correct for recovery losses and matrix effects. The sample preparation features a Polymeric Reversed-Phase (HLB) SPE cleanup with a critical in-cartridge hexane defatting step, eliminating the need for messy liquid-liquid defatting.
Key Performance Indicators:
-
Recovery: 85–110%
-
Matrix Effect: < 15% suppression (after IS correction)
Scientific Background & Mechanism[6]
The Challenge: The Egg Matrix
Eggs are complex matrices containing approximately 10-12% lipids, including significant amounts of phospholipids (lecithin). In electrospray ionization (ESI), phospholipids compete for charge in the droplet phase, causing "ion suppression"—a phenomenon where the analyte signal is artificially reduced.
The Solution: Isotope Dilution & HLB Cleanup
To overcome this, we employ two strategies:
-
Hydrophilic-Lipophilic Balance (HLB) SPE: We use a copolymer sorbent that retains the hydrophobic Decoquinate while allowing polar interferences to wash away. Crucially, we introduce a hexane wash step on the cartridge to strip non-polar lipids before eluting the drug.
-
Isotope Dilution Mass Spectrometry (IDMS): Decoquinate-d5 has identical physicochemical properties to the target analyte but a different mass (
Da). Any loss during extraction or suppression in the source affects both equally. By quantifying the ratio of Native/d5, we mathematically cancel out these errors.
Figure 1: Mechanism of Error Correction using Decoquinate-d5. Since the Internal Standard (D5) experiences the same extraction losses and ion suppression as the native drug, the ratio remains constant.
Materials & Reagents
Standards
-
Target: Decoquinate (CAS: 18507-89-6).
-
Internal Standard: Decoquinate-d5 (Deuterated ethyl chain).[5][6]
-
Stock Solutions: Prepare 1.0 mg/mL in DMSO (Decoquinate has poor solubility in pure methanol). Store at -20°C.
Reagents
-
Extraction Solvent: Acetonitrile (LC-MS Grade).[5]
-
SPE Cartridges: Oasis HLB (60 mg, 3 cc) or Strata-X (Polymeric Reversed Phase).
-
Wash Solvents: Ultrapure Water, n-Hexane.
-
Elution Solvent: Methanol.[5]
-
Mobile Phases:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
Detailed Protocol
Step 1: Sample Extraction[5][7]
-
Weigh 2.0 g ± 0.05 g of homogenized whole egg into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Addition: Add 20 µL of DQ-d5 working solution (1 µg/mL). Vortex for 30 seconds and allow to equilibrate for 10 minutes.[5]
-
Why? This ensures the IS binds to the matrix proteins exactly like the native analyte.
-
-
Add 10 mL Acetonitrile .
-
Shake mechanically (or vortex vigorously) for 10 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean glass tube.
Step 2: Extract Conditioning (Crucial)
Decoquinate is hydrophobic. If you load 100% acetonitrile onto the SPE, it may break through. We must reduce the organic strength.
-
Evaporate the acetonitrile supernatant to approximately 1-2 mL under a nitrogen stream at 45°C. Do not evaporate to dryness (DQ is hard to resolubilize).
-
Add 8 mL of Ultrapure Water to the concentrated extract. Vortex to mix.
-
Result: A cloudy suspension (~20% organic) suitable for loading onto HLB.
-
Step 3: SPE Cleanup (Oasis HLB / Strata-X)
Follow this precise loading and washing sequence to remove lipids.
| Step | Solvent / Action | Purpose |
| 1. Condition | 3 mL Methanol | Activate sorbent pores. |
| 2. Equilibrate | 3 mL Water | Prepare for aqueous sample. |
| 3. Load | Diluted Extract (from Step 2) | Pass sample at ~1 mL/min. |
| 4. Wash 1 | 3 mL Water | Remove proteins and salts. |
| 5. Dry | Vacuum for 1 min | Remove excess water. |
| 6. Wash 2 | 3 mL n-Hexane | CRITICAL: Removes fats/phospholipids. DQ stays on column. |
| 7. Dry | Vacuum for 5 mins | Remove all traces of hexane. |
| 8. Elute | 3 mL Methanol | Elute Decoquinate and DQ-d5. |
Step 4: Reconstitution
-
Evaporate the Methanol eluate to dryness under nitrogen at 45°C.
-
Reconstitute immediately in 200 µL of Mobile Phase (80:20 ACN:Water + 0.1% FA).
-
Note: High organic content is needed to keep DQ in solution.
-
-
Filter through a 0.2 µm PTFE syringe filter into an LC vial.
Figure 2: Step-by-step SPE workflow highlighting the critical Hexane defatting step.
LC-MS/MS Conditions
Instrument: Triple Quadrupole MS (e.g., Sciex 5500 / Agilent 6495) Column: C18 or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm). Phenyl-hexyl provides better selectivity for quinolones. Flow Rate: 0.3 mL/min Injection Vol: 5 µL
Gradient:
-
0.0 min: 40% B
-
1.0 min: 40% B
-
5.0 min: 95% B (Decoquinate elutes ~4.5 min)
-
7.0 min: 95% B
-
7.1 min: 40% B
-
10.0 min: Stop
MS Parameters (ESI Positive):
| Analyte | Precursor (m/z) | Product (m/z) | CE (V) | Role |
|---|---|---|---|---|
| Decoquinate | 418.2 | 372.2 | 30 | Quantifier |
| 418.2 | 344.2 | 45 | Qualifier |
| Decoquinate-d5 | 423.2 | 377.2 | 30 | Internal Std |
Validation & Quality Control
To ensure the trustworthiness of this method, the following criteria must be met:
-
Linearity:
for the calibration curve (0.5 – 100 µg/kg), plotted as Area Ratio (Analyte/IS). -
Recovery Check: Spiked samples should yield 85-110% recovery.
-
Calculation: Compare the area of a pre-extraction spike to a post-extraction spike.
-
-
Matrix Effect (ME):
-
With the Hexane wash step, ME should be > -20% (mild suppression). Without hexane, suppression can reach -60%.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Sample dried out during Step 2. | Do not evap to dryness. DQ binds irreversibly to glass when dry and pure. |
| High Backpressure | SPE cartridge clogged. | Ensure centrifugation (Step 1) is sufficient; use wider bore SPE if needed. |
| Peak Tailing | pH mismatch. | Ensure Formic Acid is in both Mobile Phase A and B. |
| No Signal | Ion Suppression. | Check the Hexane wash step.[5] Ensure the hexane is completely dried before elution. |
References
-
European Union Reference Laboratories (EURL). (2025). Confirmatory method for determination of coccidiostats in eggs.[5][7] ResearchGate.
-
Thermo Fisher Scientific. (2020). Trace Level Determination of Eleven Antiprotozoal Agents in Eggs after Simple Matrix Clean-Up. Application Note 1123.
-
MDPI. (2020). Determination of Eight Coccidiostats in Eggs by Liquid–Liquid Extraction–Solid-Phase Extraction and LC-MS/MS.[1][2][3] Foods Journal.
-
USDA FSIS. (2023). Chemistry Laboratory Guidebook: Veterinary Drug Residues.[8] (General reference for regulatory limits).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determination of Eight Coccidiostats in Eggs by Liquid-Liquid Extraction-Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. fsis.usda.gov [fsis.usda.gov]
Application Note: High-Resolution LC-MS/MS Determination of Decoquinate and Decoquinate-d5
Part 1: Executive Summary & Core Directive
The Scientific Challenge:
Decoquinate (DQ) is a quinolone coccidiostat characterized by extreme lipophilicity (
The Solution:
This protocol utilizes LC-MS/MS (ESI+) as the detection method.[2] Contrary to UV-based methods where physical peak separation is required, this method relies on co-elution of the analyte and its isotopologue to negate matrix effects, using the mass spectrometer to resolve them by their specific mass-to-charge (
Key Performance Indicators:
-
Resolution Mechanism: Mass-based (MRM), not chromatographic.
-
Linearity:
. -
Run Time:
. -
Critical Control Point: Solvent composition to prevent on-column precipitation.
Part 2: Analyte Physicochemistry & Preparation[3][4]
Understanding the "personality" of Decoquinate is the only way to prevent system clogging and poor recovery.
Physicochemical Profile[1][5]
| Property | Decoquinate (DQ) | Decoquinate-d5 (DQ-d5) | Implication for Chromatography |
| CAS Registry | 18507-89-6 | N/A (Isotope) | |
| Molecular Weight | 417.55 g/mol | 422.58 g/mol | Target Ions: |
| Log P | ~ 5.7 - 6.0 | ~ 5.7 | High Retention: Requires high organic mobile phase. |
| pKa | ~ 3.6 (Acidic) | ~ 3.6 | Mobile Phase: Must be acidic (pH < 3) to suppress ionization for retention, or protonate for ESI+. |
| Solubility | DMSO, Chloroform, Hot Ethanol | Same | Danger: Insoluble in water. Do not use 100% aqueous starting conditions. |
Standard Preparation (Critical Protocol)
Failure Mode: Dissolving DQ in Methanol or Acetonitrile directly often leads to micro-precipitation that is invisible to the naked eye but causes poor precision.
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of DQ and DQ-d5 into separate volumetric flasks. Dissolve in 100% DMSO (Dimethyl sulfoxide). Sonicate for 10 minutes.
-
Intermediate Stock (10 µg/mL): Dilute the Stock Solution 1:100 using Acetonitrile .
-
Working Standard: Dilute Intermediate Stock with 50:50 Acetonitrile:Water (0.1% Formic Acid) .
-
Note: Never dilute the stock directly into 100% water.
-
Part 3: LC-MS/MS Methodology
Chromatographic Conditions (HPLC/UHPLC)
The goal is to elute DQ and DQ-d5 simultaneously to ensure they experience the exact same matrix suppression/enhancement, allowing the D5 isotope to perfectly correct for quantitative errors.
-
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent end-capped C18).
-
Dimensions:
, (UHPLC) or (HPLC).
-
-
Column Temperature:
(Reduces backpressure and improves mass transfer). -
Flow Rate:
. -
Injection Volume:
. -
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Why Formic Acid? It provides protons (
) necessary for the ionization in the ESI source.
-
Gradient Profile:
| Time (min) | % Mobile Phase B | Event | Logic |
| 0.00 | 50% | Start | High Organic Start: Prevents DQ precipitation on injection. |
| 1.00 | 50% | Hold | Focuses the analyte at the head of the column. |
| 4.00 | 95% | Ramp | Elutes the highly lipophilic DQ/DQ-d5. |
| 5.50 | 95% | Wash | Cleans column of matrix lipids. |
| 5.60 | 50% | Reset | Returns to initial conditions. |
| 7.50 | 50% | Re-equilibration | Prepares for next injection. |
Mass Spectrometry Parameters (ESI+)
The "separation" of DQ and DQ-d5 occurs here. The mass difference of 5 Da allows for specific filtering.
-
Ionization: Electrospray Ionization (ESI) – Positive Mode.[2][3][4]
-
Capillary Voltage: 3.5 kV.
-
Source Temperature:
(High heat needed to desolvate the organic-rich effluent).
MRM Transitions (Multiple Reaction Monitoring):
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Dwell Time (ms) | Type |
| Decoquinate | 418.2 ( | 372.2 | 25 | 100 | Quantifier |
| Decoquinate | 418.2 | 344.2 | 35 | 100 | Qualifier |
| Decoquinate-d5 | 423.2 ( | 377.2 | 25 | 100 | Internal Std |
Mechanistic Note: The transition
Part 4: Experimental Workflow & Logic
The following diagrams illustrate the sample preparation logic and the analytical decision tree.
Sample Preparation Workflow (Chicken Muscle/Liver)
Figure 1: Standardized extraction workflow ensuring co-recovery of analyte and internal standard.
Troubleshooting Logic: Peak Shape & Carryover
Decoquinate is "sticky." Carryover is a major issue.
Figure 2: Diagnostic logic for common chromatographic failures.
Part 5: Validation & Quality Control[4]
To ensure the method is "self-validating" (Trustworthiness), adhere to these criteria:
-
Isotope Ratio Stability: The retention time of DQ and DQ-d5 should match within
. If DQ-d5 elutes significantly earlier, your column stationary phase may be collapsing (phase dewetting) due to high water content. -
Linearity: Plot the Area Ratio
vs. Concentration.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> must be . -
Carryover Check: Inject a solvent blank immediately after the highest standard (
). The peak area in the blank must be of the LOQ area.
Summary of Conditions Table
| Parameter | Setting |
| Column | C18 ( |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | |
| Gradient | 50% B (0-1 min) |
| Inj. Volume | |
| Detection | ESI+ MRM ( |
References
-
European Food Safety Authority (EFSA). (2019). Safety and efficacy of Deccox® (decoquinate) for chickens for fattening. EFSA Journal. [Link]
-
U.S. Food and Drug Administration (FDA). (2021). CFR - Code of Federal Regulations Title 21: Decoquinate.[Link]
-
Shao, B., et al. (2012). Determination of decoquinate in chicken meat by high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]
-
PubChem. (2023). Decoquinate Compound Summary. National Library of Medicine. [Link]
Sources
- 1. Chemical and Pharmacological Properties of Decoquinate: A Review of Its Pharmaceutical Potential and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Residue depletion of decoquinate in chicken tissues after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of Decoquinate in Animal Feed using Isotope Dilution LC-MS/MS
Abstract and Introduction
Decoquinate is a quinolone-based coccidiostat widely used as a feed additive to prevent coccidiosis in poultry and other livestock.[1][2][3] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), have established Maximum Residue Limits (MRLs) for decoquinate in animal-derived food products to ensure consumer safety.[4][5][6][7] Consequently, accurate and robust quantification of decoquinate in complex matrices like animal feed is critical for regulatory compliance and quality control in the feed industry.
The inherent complexity and variability of animal feed matrices pose significant analytical challenges, including matrix-induced signal suppression or enhancement and analyte loss during sample preparation. To overcome these issues, a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry. This application note provides a detailed protocol for the extraction and quantification of decoquinate in animal feed, emphasizing the critical procedure of spiking with the deuterated internal standard, Decoquinate-d5.
The use of Decoquinate-d5, which is chemically identical to the target analyte but mass-shifted, allows for correction of variations in extraction recovery and instrumental response through the principle of isotope dilution mass spectrometry (IDMS).[8] This approach ensures the highest level of accuracy and precision, creating a self-validating system essential for reliable residue analysis.[8][9] This guide details a method based on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity in veterinary drug residue analysis.[10][11][12]
Principle of the Method: Isotope Dilution
The core of this protocol is the use of Decoquinate-d5 as an internal standard (IS). The IS is added to the sample at the very beginning of the analytical process. Because the deuterated standard has nearly identical physicochemical properties to the native decoquinate, it experiences the same potential losses during extraction, cleanup, and the same response variations during ionization in the mass spectrometer.
However, the mass spectrometer can distinguish between the analyte and the IS based on their mass-to-charge ratio (m/z). By measuring the response ratio of the native analyte to the stable isotope-labeled standard, a highly accurate quantification can be achieved, effectively nullifying matrix effects and procedural inconsistencies.
Materials, Reagents, and Equipment
Standards and Reagents
-
Decoquinate analytical standard (≥98% purity)
-
Decoquinate-d5 (ethyl-d5) internal standard (≥98% purity, CAS 1453100-61-2)[8][13]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade, 18.2 MΩ·cm)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
Equipment and Consumables
-
High-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Analytical balance (4-decimal place)
-
Vortex mixer
-
High-speed centrifuge (capable of >4000 x g)
-
Mechanical shaker
-
Sample grinder or mill
-
Calibrated micropipettes and tips
-
50 mL polypropylene centrifuge tubes
-
Syringe filters (0.22 µm, PTFE or equivalent)
-
2 mL amber glass autosampler vials
Standard Solution Preparation
Causality: Accurate preparation of standard solutions is fundamental to the entire quantitative method. Using LC-MS grade solvents prevents contamination and potential ion suppression. Stock solutions are prepared in a solvent that ensures stability and are stored under conditions that prevent degradation.
-
Decoquinate Stock Solution (100 µg/mL): Accurately weigh 10 mg of decoquinate standard into a 100 mL volumetric flask. Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. Store at 2-8°C in the dark.
-
Decoquinate-d5 Stock Solution (100 µg/mL): Prepare in the same manner as the decoquinate stock solution.
-
Intermediate Spiking Solution (1.0 µg/mL Decoquinate-d5): Dilute the Decoquinate-d5 stock solution 1:100 with methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the Decoquinate stock solution and adding a constant amount of the Decoquinate-d5 intermediate solution to each. A typical calibration range would be 5-500 ng/mL.
Detailed Experimental Protocol
This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which is widely adopted for multi-residue analysis in complex matrices.[14][15]
Sample Homogenization
-
Obtain a representative sample of the animal feed.
-
Grind the sample using a laboratory mill to a fine, uniform powder (e.g., to pass a 1 mm sieve). This step is critical for ensuring homogeneity and consistent extraction. The official AOAC method for feed preparation can be referenced for this process.[16]
Extraction and Internal Standard Spiking
Caption: Workflow for Decoquinate analysis in feed using IS spiking.
-
Weighing: Accurately weigh 2.0 ± 0.01 g of the homogenized feed sample into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the 1.0 µg/mL Decoquinate-d5 working solution directly onto the feed sample.
-
Expert Rationale: The internal standard must be added at this initial stage, prior to any extraction or cleanup steps. This ensures that the IS undergoes the exact same process as the native analyte, allowing it to accurately account for any analyte loss during the entire workflow.
-
-
Hydration & Equilibration: Add 8 mL of LC-MS grade water to the tube. Vortex for 30 seconds and allow the sample to hydrate for 30 minutes. This step improves the extraction efficiency of decoquinate from the dry feed matrix.
-
Extraction: Add 10 mL of acetonitrile. Cap the tube tightly and shake vigorously on a mechanical shaker for 20 minutes.
-
Salting-Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Vortex immediately for 1 minute to prevent clumping.
-
Expert Rationale: The addition of salts induces phase separation between the aqueous and organic layers, partitioning the moderately polar decoquinate into the acetonitrile layer while removing many polar interferences.
-
-
Centrifugation: Centrifuge the tube at 4,000 x g for 10 minutes.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.
-
Expert Rationale: This cleanup step is crucial. PSA removes acidic interferences and fatty acids, while C18 removes non-polar interferences like fats and pigments. MgSO₄ helps to remove any remaining water.
-
-
Vortex the d-SPE tube for 1 minute.
-
Centrifuge at >4,000 x g for 5 minutes.
Final Sample Preparation
-
Take the final supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
Causality: The following conditions are optimized for the separation and detection of decoquinate. A C18 column is suitable for this moderately non-polar compound. The mobile phase modifiers (formic acid, ammonium acetate) are used to promote good peak shape and efficient ionization in ESI positive mode. Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid & 5mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 95% B over 8 min, hold for 2 min, re-equilibrate for 3 min |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Decoquinate: m/z 418.2 → 372.2 (Quantifier), 418.2 → 258.1 (Qualifier) |
| Decoquinate-d5: m/z 423.2 → 377.2 (Quantifier) |
Note: MRM transitions should be optimized for the specific instrument being used.
Method Validation and Quality Control
A new analytical method must be validated to ensure its performance is suitable for its intended purpose.[9][17] Validation should be performed according to established guidelines, such as those from the FDA or the European Commission Decision 2002/657/EC.[10][12]
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
| Linearity | R² > 0.99 | Demonstrates a proportional response to concentration. |
| Accuracy (Recovery) | 80 - 110% | Measures the agreement between the measured and known concentration. |
| Precision (RSD) | < 15% (Repeatability) | Measures the closeness of agreement between a series of measurements. |
| LOQ | S/N ≥ 10 | The lowest amount of analyte that can be quantitatively determined. |
| Specificity | No interferences at analyte RT | Confirms the method can unequivocally assess the analyte in the matrix. |
Conclusion
This application note provides a robust and reliable protocol for the quantification of decoquinate in animal feed samples. The cornerstone of this method is the proper spiking of the sample with the deuterated internal standard, Decoquinate-d5, at the initial stage of sample preparation. This isotope dilution strategy effectively mitigates matrix effects and corrects for procedural variability, ensuring high-quality, defensible data that meets stringent regulatory requirements. The combination of a streamlined QuEChERS extraction and the selectivity of LC-MS/MS analysis provides a powerful tool for researchers, scientists, and quality control professionals in the animal feed and drug development industries.
References
-
Regulations.gov. (2019). FOI Summary for the Original Approval of ANADA 200-652. Available at: [Link]
-
Sanchez, A., & Campbell, H. M. (2008). Determination of Decoquinate in Animal Feeds by Liquid Chromatography: Collaborative Study. Feed HACCP. Available at: [Link]
-
Xie, K., et al. (2024). Quantitative Analysis of Decoquinate Residues in Hen Eggs through Derivatization-Gas Chromatography Tandem Mass Spectrometry. Foods, 13(1), 119. Available at: [Link]
-
Cronly, M., et al. (2010). Determination of eleven coccidiostats in animal feed by liquid chromatography-tandem mass spectrometry at cross contamination levels. ResearchGate. Available at: [Link]
-
Canadian Food Inspection Agency. (2018). Decoquinate (DEC) – Medicating Ingredient Brochure. Available at: [Link]
-
Li, Y., et al. (2023). Qualitative and Quantitative Determination of Decoquinate in Chicken Tissues by Gas Chromatography Tandem Mass Spectrometry. Molecules, 28(9), 3881. Available at: [Link]
-
Xie, K., et al. (2024). Quantitative Analysis of Decoquinate Residues in Hen Eggs through Derivatization-Gas Chromatography Tandem Mass Spectrometry. MDPI. Available at: [Link]
-
Gadelha, G., et al. (2022). Chemical and Pharmacological Properties of Decoquinate: A Review of Its Pharmaceutical Potential and Future Perspectives. Pharmaceuticals, 15(7), 829. Available at: [Link]
-
Al-Duwailah, M. S., et al. (2023). Recent Advances in the Determination of Veterinary Drug Residues in Food. Separations, 10(10), 522. Available at: [Link]
-
Sanchez, A., & Campbell, H. M. (2008). Determination of decoquinate in animal feeds by liquid chromatography: Collaborative study. ResearchGate. Available at: [Link]
-
Sanchez, A., & Campbell, H. M. (2008). Determination of decoquinate in animal feeds by liquid chromatography: collaborative study. Journal of AOAC International, 91(5), 983-993. Available at: [Link]
-
World Organisation for Animal Health (WOAH). Guidelines for the validation of analytical methods used in residue studies in animal tissues. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Type C Blue Bird Label Decoquinate Monensin Tylosin Cattle. Available at: [Link]
-
AOAC International. AOAC Official Method 950.02 Animal Feed: Preparation of Analytical Sample. Available at: [Link]
-
University of Hertfordshire. Decoquinate - AERU. Available at: [Link]
-
Australian Pesticides and Veterinary Medicines Authority (APVMA). (2014). Analytical methodology for veterinary medicine residues. Available at: [Link]
-
Cronly, M., et al. (2011). Determination of eleven coccidiostats in animal feed by liquid chromatography-tandem mass spectrometry at cross contamination levels. Analytica Chimica Acta, 684(1-2), 12-20. Available at: [Link]
-
Electronic Code of Federal Regulations (eCFR). 21 CFR Part 558 -- New Animal Drugs for Use in Animal Feeds. Available at: [Link]
-
Australian Pesticides and Veterinary Medicines Authority (APVMA). Public Release Summary - Decoquinate in the product Deccox. Available at: [Link]
-
Ministry of Food and Drug Safety, Korea. Standards of the Maximum Residue Limits and Prohibited Compounds in Livestock Products. Available at: [Link]
-
Federal Register. (2002). New Animal Drugs For Use in Animal Feeds; Decoquinate. Available at: [Link]
-
Kim, H., et al. (2024). Validation of analytical methods for newly regulated veterinary drug residues in livestock and fishery products with maximum residue limits in Republic of Korea. Food Science & Nutrition. Available at: [Link]
-
ResearchGate. Structural formula of decoquinate. Available at: [Link]
-
Ramos, F., et al. (2021). Dispersive Solid Phase Extraction for the Analysis of Veterinary Drugs Applied to Food Samples: A Review. Molecules, 26(19), 5979. Available at: [Link]
-
He, J., et al. (2022). Veterinary Drug Residues in Animal-Derived Foods: Sample Preparation and Analytical Methods. Foods, 11(17), 2636. Available at: [Link]
-
Ministry of Food and Drug Safety, Korea. Standards of the Maximum Residue Limits and Prohibited compounds in Livestock Products. Available at: [Link]
-
Singapore Food Agency. (2023). Maximum Residue Limits for Residues of Veterinary Drugs in Food. Available at: [Link]
-
Dairy Standard Agency. Codex Alimentarius Commission Maximum Residue Limits for Veterinary Drugs in Foods. Available at: [Link]
-
Uyirgene International. List of Drug Maximum Residue Limits (MRL) in Animal Muscles. Available at: [Link]
Sources
- 1. feedhaccp.org [feedhaccp.org]
- 2. Decoquinate (DEC) – Medicating Ingredient Brochure - inspection.canada.ca [inspection.canada.ca]
- 3. Chemical and Pharmacological Properties of Decoquinate: A Review of Its Pharmaceutical Potential and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Quantitative Analysis of Decoquinate Residues in Hen Eggs through Derivatization-Gas Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. servicio.mapama.gob.es [servicio.mapama.gob.es]
- 7. sfa.gov.sg [sfa.gov.sg]
- 8. witega.de [witega.de]
- 9. rr-americas.woah.org [rr-americas.woah.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in the Determination of Veterinary Drug Residues in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of eleven coccidiostats in animal feed by liquid chromatography-tandem mass spectrometry at cross contamination levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Decoquinate D5 | CAS 1453100-61-2 | LGC Standards [lgcstandards.com]
- 14. Validation of analytical methods for newly regulated veterinary drug residues in livestock and fishery products with maximum residue limits in Republic of Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dispersive Solid Phase Extraction for the Analysis of Veterinary Drugs Applied to Food Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Analytical methodology for veterinary medicine residues | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
UPLC-MS/MS method development for coccidiostats using Decoquinate D5
Application Note: Robust UPLC-MS/MS Quantification of Decoquinate in Poultry Tissues using Decoquinate-d5 Correction
Executive Summary & Scientific Rationale
Decoquinate (DQ) is a quinolone coccidiostat widely used in poultry production.[1][2] While effective, its high lipophilicity (
This guide details the development of a confirmatory UPLC-MS/MS method. Unlike generic protocols, this method utilizes Decoquinate-d5 (ethyl-d5) as a structural analogue internal standard (IS). The use of an IS is not merely procedural; it is a mechanistic requirement to compensate for the significant electrospray ionization (ESI) suppression observed in phospholipid-rich extracts like chicken liver.
Key Technical Advantages:
-
Matrix Compensation: The d5-analogue co-elutes with the analyte, experiencing the exact same suppression event, thereby normalizing the quantitative result.
-
Solubility Management: Optimized reconstitution solvents prevent "crash-out" precipitation, a common cause of poor linearity in DQ analysis.
Chemical Properties & MS/MS Transition Logic
Understanding the fragmentation is critical for setting up the Mass Spectrometer.
-
Analyte: Decoquinate (
) | MW: 417.5 g/mol -
Internal Standard: Decoquinate-d5 (
) | MW: 422.5 g/mol-
Label Position: Ethyl ester group (
).
-
Fragmentation Mechanism:
The primary fragmentation pathway for Decoquinate involves the loss of the ethanol group (
-
Native DQ: Precursor
Product (Loss of 46 Da: Ethanol). -
Decoquinate-d5: Precursor
Product (Loss of 51 Da: d5-Ethanol).
Note: Both the analyte and the IS share the same product ion (
Table 1: Optimized MRM Transitions (ESI+)
| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Role |
| Decoquinate | 418.2 | 372.2 | 35 | 22 | Quantifier |
| 418.2 | 304.1 | 35 | 35 | Qualifier | |
| Decoquinate-d5 | 423.2 | 372.2 | 35 | 22 | Internal Std |
Experimental Workflow Visualization
The following diagram illustrates the critical path from sample extraction to data processing, highlighting the specific cleanup steps required for fatty tissues.
Figure 1: Sample preparation workflow emphasizing the critical defatting and high-organic reconstitution steps.
Detailed Protocol
Reagents & Standards[1][5][6][7][8][9]
-
Stock Solution: Dissolve Decoquinate and Decoquinate-d5 in DMSO or Methanol (1 mg/mL). Do not use water.
-
Working IS Solution: Dilute d5-stock to 100 ng/mL in Methanol.
-
Extraction Solvent: Acetonitrile (HPLC Grade).
Sample Preparation (Chicken Liver/Muscle)[10]
-
Weighing: Weigh
g of homogenized tissue into a 50 mL polypropylene tube. -
IS Addition: Add 50 µL of Working IS Solution (100 ng/mL). Vortex for 30s and let stand for 10 min to equilibrate.
-
Extraction: Add 10 mL Acetonitrile. Vortex vigorously for 1 min, then shake mechanically for 10 min.
-
Phase Separation: Centrifuge at
for 10 min at 4°C. -
Defatting (Critical for Liver):
-
Transfer 5 mL of the supernatant (ACN layer) to a new tube.
-
Add 3 mL n-Hexane (saturated with ACN). Vortex 1 min.
-
Centrifuge briefly. Discard the upper hexane layer (fats).
-
Why? Decoquinate is lipophilic, but less so than triglycerides. Hexane removes the bulk lipids that cause source contamination.
-
-
Evaporation: Transfer the lower ACN layer to a glass tube. Evaporate to dryness under Nitrogen at 40°C.[3]
-
Reconstitution: Reconstitute in 1.0 mL of 80:20 Methanol:Water .
-
Caution: Do not use 100% water or low-organic mobile phase for reconstitution. Decoquinate will precipitate/adsorb to the vial walls, causing low recovery.
-
-
Filtration: Filter through 0.22 µm PTFE syringe filter into LC vial.
UPLC Conditions
-
Column: Waters ACQUITY UPLC BEH C18 (
mm, 1.7 µm) or equivalent. -
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: Water + 0.1% Formic Acid.[4]
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Note on Solvents: Methanol is preferred over Acetonitrile for Decoquinate solubility and peak shape.
-
Gradient Table:
| Time (min) | %A | %B | Curve |
|---|---|---|---|
| 0.00 | 40 | 60 | Initial |
| 1.00 | 40 | 60 | 6 |
| 4.00 | 5 | 95 | 6 |
| 6.00 | 5 | 95 | 6 |
| 6.10 | 40 | 60 | 1 |
| 8.00 | 40 | 60 | 1 |
Run time: 8.0 minutes. Decoquinate typically elutes at ~4.5 minutes.
Method Validation & Quality Control
Linearity & Matrix Effects
Prepare a matrix-matched calibration curve (MMC) by spiking blank tissue extract after extraction but before evaporation.
-
Range: 1.0 µg/kg to 1000 µg/kg.
-
Acceptance:
. -
IS Response: Plot the absolute area of the IS across the run. A drop in IS area >30% compared to solvent standards indicates severe matrix suppression.
Carryover Check
Due to its lipophilicity, Decoquinate "sticks" to injector ports.
-
Protocol: Inject a solvent blank (100% MeOH) immediately after the highest standard (1000 µg/kg).
-
Requirement: Analyte peak in blank must be < 20% of the LLOQ signal.
-
Mitigation: Use a needle wash of 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid.
Mechanistic Logic of IS Correction
The following diagram explains why the Decoquinate-d5 ratio is robust against matrix suppression.
Figure 2: Mechanism of Internal Standard correction. Since the IS co-elutes with the analyte, both experience identical ionization suppression, rendering the ratio constant.
References
-
European Medicines Agency (EMA). "Decoquinate: Summary Report (2) - EMEA/MRL/722/99-FINAL."[5] Committee for Veterinary Medicinal Products. [Link]
-
U.S. Food & Drug Administration (FDA). "CFR - Code of Federal Regulations Title 21, Part 556 - Tolerances for Residues of New Animal Drugs in Food." [Link]
-
WITEGA Laboratorien. "Decoquinate-D5 Reference Standard Data Sheet." [Link]
-
Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Improvement of the Solubility, Permeability, and Pharmacological Activity of Decoquinate-Loaded Hydroxypropyl-β-Cyclodextrin–Tea Saponins Ternary ComplexA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Residue depletion of decoquinate in chicken tissues after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
Determination of Decoquinate residues in milk using D5 isotope dilution
Application Note: Determination of Decoquinate Residues in Milk Using D5 Isotope Dilution LC-MS/MS
Abstract
This application note details a robust, self-validating protocol for the quantification of Decoquinate (DQ) residues in bovine milk. Decoquinate, a quinolone coccidiostat, is widely used in veterinary medicine but is generally not authorized for use in animals producing milk for human consumption. Consequently, this method targets "zero tolerance" compliance with a Limit of Quantitation (LOQ) of 1.0 µg/kg.
The method utilizes Isotope Dilution Mass Spectrometry (IDMS) with Decoquinate-d5 (ethyl-d5) as the Internal Standard (IS). This approach provides superior correction for matrix effects (ion suppression) and extraction losses compared to external calibration or analog internal standards. The workflow employs Acetonitrile (ACN) extraction followed by Polymeric Solid Phase Extraction (SPE) cleanup to ensure column longevity and data integrity.
Introduction
Decoquinate acts by inhibiting the mitochondrial respiration of Eimeria species. While effective for poultry and young ruminants, its lipophilic nature (
Regulatory bodies (e.g., EU, FDA) often set the Maximum Residue Limit (MRL) in milk at "Not Authorized" or require absence at the limit of detection. Therefore, analytical methods must achieve high sensitivity (low ppb range) and specificity.
Why Isotope Dilution (IDMS)? Milk is a complex matrix rich in proteins, lipids, and salts that cause significant electrospray ionization (ESI) suppression.
-
Without IDMS: Signal suppression varies between samples, leading to quantitative errors up to 40%.
-
With Decoquinate-d5: The isotope co-elutes with the analyte and experiences the exact same suppression and extraction efficiency. The ratio of Analyte/IS remains constant, self-correcting for these variations.
Materials & Reagents
Chemicals[1][2][3][4][5]
-
Decoquinate (DQ) Standard: Purity
98%. -
Decoquinate-d5 (DQ-d5) Internal Standard: (Ethyl-d5 ester), Purity
97%, Isotopic enrichment 99%. -
LC-MS Grade Solvents: Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: Formic Acid (FA), Ammonium Formate.
Stock Solutions
-
Master Stock (1 mg/mL): Dissolve 10 mg DQ and DQ-d5 separately in 10 mL DMSO (Decoquinate is poorly soluble in pure methanol). Store at -20°C.
-
Working Standard (1 µg/mL): Dilute Master Stock with ACN.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute DQ-d5 Master Stock with ACN.
Sample Preparation Protocol
This protocol uses a "Crash & Clean" strategy: Protein Precipitation followed by SPE cleanup.
Step 1: Extraction
-
Weigh 5.0 g ± 0.05 g of homogenized raw milk into a 50 mL polypropylene centrifuge tube.
-
Spike IS: Add 50 µL of DQ-d5 Spiking Solution (100 ng/mL) to all samples (Final concentration: 1 µg/kg in matrix).
-
Wait 10 minutes for equilibration.
-
Add 15 mL Acetonitrile (ACN) .
-
Note: ACN is preferred over Ethyl Acetate for milk as it precipitates proteins more effectively, creating a cleaner supernatant.
-
-
Vortex vigorously for 2 minutes to break up the curd.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
Step 2: SPE Clean-up (Oasis HLB or Equivalent)
Cartridge: Hydrophilic-Lipophilic Balance (HLB), 60 mg/3 mL.
-
Dilution: Dilute the ACN supernatant with 10 mL of Water (Total volume ~25 mL).
-
Reasoning: High organic content will break through the SPE. Diluting to <40% organic ensures DQ binds to the cartridge.
-
-
Conditioning: Pass 3 mL MeOH followed by 3 mL Water through the cartridge.
-
Loading: Load the diluted sample supernatant at a flow rate of ~1-2 mL/min.
-
Washing: Wash with 3 mL Water/MeOH (95:5 v/v) to remove lactose and salts.
-
Elution: Elute with 3 mL Methanol .
-
Concentration: Evaporate the eluate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 1.0 mL of Mobile Phase A/B (50:50) . Vortex and filter through a 0.22 µm PTFE filter into an LC vial.
LC-MS/MS Instrumentation & Conditions
Chromatography (UHPLC)
-
Column: Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or Waters ACQUITY BEH C18.
-
Column Temp: 40°C.
-
Injection Volume: 5 µL.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[2]
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 40 | Initial Hold |
| 1.00 | 40 | Start Gradient |
| 6.00 | 95 | Elution of DQ |
| 8.00 | 95 | Wash |
| 8.10 | 40 | Re-equilibration |
| 10.00 | 40 | End |
Mass Spectrometry (ESI+)
-
Source: Electrospray Ionization (Positive Mode).[1]
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 400°C.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Role |
|---|---|---|---|---|
| Decoquinate | 418.2 | 372.2 | 25 | Quantifier |
| 418.2 | 344.2 | 35 | Qualifier |
| Decoquinate-d5 | 423.2 | 372.2 | 25 | Internal Standard* |[3]
-
Technical Note: The transition 423 -> 372 corresponds to the loss of the labeled ethyl-d5 ester group (loss of 51 Da). While the product ion (372) is the same as the native, the precursor is unique, ensuring selectivity.
Workflow Visualization
Caption: Step-by-step workflow for Decoquinate extraction and IDMS quantification in milk.
Method Validation & Performance
To ensure scientific integrity, the method must be validated against the following criteria:
| Parameter | Acceptance Criteria | Experimental approach |
| Linearity | 7-point curve (0.5 - 100 µg/kg) in solvent. | |
| Recovery | 80 - 110% | Spike blank milk at 1, 5, and 10 µg/kg. |
| Precision (RSD) | < 15% | 6 replicates at LOQ level. |
| LOQ | 1.0 µg/kg | Signal-to-Noise (S/N) > 10. |
| Matrix Effect | 85 - 115% | Compare slope of Matrix Curve vs. Solvent Curve. |
Self-Validating Check:
Calculate the Relative Response Factor (RRF) for the IS in every sample.
Results & Discussion
Chromatographic Separation: Decoquinate is highly hydrophobic and will elute late in the gradient (approx. 6.0 min).[2] The use of a C18 column with high carbon load is essential to separate it from milk phospholipids (which elute at >95% B).
Handling Matrix Effects: Even with SPE, milk extracts can dirty the MS source over time.
-
Divert Valve: Direct the LC flow to waste for the first 2 minutes and after 8 minutes to prevent salts and phospholipids from entering the MS.
-
IDMS Power: In validation studies, absolute recovery of DQ might drop to 70% in high-fat milk. However, because DQ-d5 also drops to 70%, the calculated concentration remains accurate.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery (<60%) | Incomplete protein precipitation or SPE breakthrough. | Ensure vigorous vortexing during ACN addition. Check that the load solution is <40% organic before SPE. |
| High Backpressure | Particulates in reconstituted sample. | Filter final extract through 0.2 µm PTFE. |
| IS Signal Variation | Ion suppression from phospholipids. | Implement a divert valve. Perform a stronger column wash (Isopropanol) between batches. |
| Peak Tailing | pH mismatch or secondary interactions. | Ensure Mobile Phase A is pH < 3.0 (0.1% Formic Acid is usually sufficient). |
References
-
European Commission. (2009). Commission Regulation (EU) No 37/2010 on pharmacologically active substances and their classification regarding maximum residue limits in foodstuffs of animal origin.Link
-
Shao, B., et al. (2012).[1] Residue depletion of decoquinate in chicken tissues after oral administration.[1] Journal of Veterinary Pharmacology and Therapeutics. Link
-
Santa Cruz Biotechnology. Decoquinate-d5 Product Specifications and Structure.Link
-
Waters Corporation. Oasis HLB Care & Use Manual for Veterinary Drug Residues.Link
-
Food Safety Magazine. (2025). Rates of Non-Compliance With EU Veterinary Drug Residue Limits.[4]Link
Sources
- 1. Residue depletion of decoquinate in chicken tissues after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Decoquinate Residues in Hen Eggs through Derivatization-Gas Chromatography Tandem Mass Spectrometry | MDPI [mdpi.com]
- 3. Development of isotope dilution-liquid chromatography tandem mass spectrometry for the accurate determination of fluoroquinolones in animal meat products: optimization of chromatographic separation for eliminating matrix effects on isotope ratio measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. food-safety.com [food-safety.com]
Application Note: Optimized Preparation of Decoquinate-d5 Internal Standard Solutions for LC-MS/MS Bioanalysis
Abstract & Scope
This application note details the rigorous preparation of Decoquinate-d5 (Ethyl-d5) stock and working solutions. Decoquinate (DQ) is a quinolone coccidiostat characterized by extremely low aqueous solubility (<0.1 mg/L) and high lipophilicity (LogP ~5.7).[1] These physicochemical properties present significant challenges in bioanalysis, frequently leading to "silent precipitation"—where the analyte crashes out of solution during dilution, resulting in poor linearity and erratic recovery data.
This guide provides a field-proven protocol to solubilize, stabilize, and dilute Decoquinate-d5 for use as an Internal Standard (IS) in LC-MS/MS quantification of animal tissues and feed.
Physicochemical Context
Understanding the molecule is the first step to successful method development. Decoquinate-d5 behaves chemically identically to the native analyte but provides a mass shift (+5 Da) to track matrix effects.
| Property | Value | Implication for Protocol |
| Compound | Decoquinate-d5 (Ethyl-d5) | Internal Standard (IS) |
| Molecular Weight | ~422.58 g/mol (Native: 417.55) | Adjustment required for gravimetric calculations. |
| Solubility (Water) | < 0.1 mg/L (Practically Insoluble) | CRITICAL: Avoid 100% aqueous diluents. |
| Solubility (Organic) | DMSO (>10 mg/mL), Chloroform, DMF | DMSO is the preferred primary solvent. |
| pKa | Acidic (~3.9) and Basic moieties | Solubility is pH-dependent; avoid neutral pH in high aqueous mixes. |
| Stability | Light Sensitive | Use amber glassware. |
Reagents & Equipment
-
Reference Standard: Decoquinate-d5 (Isotopic Purity ≥ 99 atom % D).
-
Solvents (LC-MS Grade): Dimethyl Sulfoxide (DMSO), Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).
-
Equipment: Analytical Balance (0.01 mg readability), Vortex Mixer, Sonicator, Amber Volumetric Flasks (Class A).
Protocol: Step-by-Step Preparation
Phase 1: Primary Stock Solution (1.0 mg/mL)
Target: Create a stable, high-concentration stock that resists degradation.
-
Equilibration: Allow the Decoquinate-d5 vial to reach room temperature (20–25°C) before opening. Why? Opening a cold vial causes condensation, introducing water that can degrade the solid or cause weighing errors.
-
Weighing: Accurately weigh 10.0 mg of Decoquinate-d5 into a 10 mL amber volumetric flask.
-
Note: If the certificate of analysis (CoA) indicates a salt form or purity <98%, adjust the weight to achieve 10.0 mg of free base equivalent.
-
-
Dissolution (The "Solvent Sandwich"):
-
Add 5 mL of DMSO to the flask.
-
Sonicate for 5–10 minutes. The solution should be clear and particle-free.
-
Alternative: If DMSO is incompatible with your downstream chemistry, use Chloroform (classic method) or 1% Formic Acid in Methanol . However, DMSO is preferred for long-term stability (-20°C).
-
-
Finalize Volume: Dilute to the mark with DMSO. Cap and invert 10 times.
-
Storage: Transfer to multiple 1 mL amber cryovials. Store at -20°C .
Phase 2: Intermediate Stock (10 µg/mL)
Target: A bridge solution to move from 100% DMSO to a mobile-phase compatible solvent.
-
Pipetting: Transfer 100 µL of the Primary Stock (1.0 mg/mL) into a 10 mL amber volumetric flask.
-
Diluent Choice: Dilute to volume with Acetonitrile (ACN) .
-
Why ACN? Decoquinate is soluble in ACN, and ACN is miscible with the DMSO carryover. Do not use water here.
-
-
Mix: Vortex thoroughly.
-
Storage: Store at 4°C (short term, <1 month).
Phase 3: Working Internal Standard Solution (100 ng/mL)
Target: The daily spiking solution added to samples.
-
Calculation: Target concentration depends on the expected native concentration in samples. 100 ng/mL is typical for tissue residue analysis.
-
Dilution: Dilute the Intermediate Stock (10 µg/mL) 1:100.
-
Example: 100 µL Intermediate Stock + 9.9 mL Diluent.
-
-
Critical Diluent Selection: Use 50:50 ACN:Water (0.1% Formic Acid) .
-
Scientific Rationale: You must introduce water now to match the initial mobile phase conditions, but you must keep organic content ≥50% to prevent the hydrophobic Decoquinate from precipitating (crashing out). The Formic Acid aids solubility by protonating the basic nitrogen.
-
Workflow Visualization
The following diagram illustrates the "Cascade of Dilution" required to safely transition Decoquinate-d5 from a solid to a stable working solution without precipitation.
Figure 1: Step-wise dilution workflow emphasizing solvent transitions to prevent compound precipitation.
Quality Control & Troubleshooting
System Suitability Test (SST)
Before running a batch of samples, inject the Working IS Solution (100 ng/mL) directly.
-
Acceptance Criteria:
-
Retention time matches Native Decoquinate (± 0.05 min).
-
Peak shape is symmetrical (Tailing factor < 1.5).
-
Signal-to-Noise ratio > 100.
-
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Low IS Response | Precipitation in Working Solution | Ensure Working Solution has at least 50% Organic solvent. Add 0.1% Formic Acid.[6] |
| Peak Tailing | pH Mismatch | Decoquinate requires acidic conditions. Ensure mobile phase contains 0.1% Formic Acid.[6] |
| D5/Native Cross-talk | Isotopic Impurity | Check the "M" peak in the D5 channel. If D5 contributes signal to Native channel, lower the IS concentration. |
References
-
European Food Safety Authority (EFSA). (2003). Opinion of the Scientific Panel on Additives and Products or Substances used in Animal Feed on the request from the Commission on the re-evaluation of Deccox® (decoquinate) as a feed additive. EFSA Journal. Link
-
Shao, B., et al. (2012). Residue depletion of decoquinate in chicken tissues after oral administration.[6] Journal of Veterinary Pharmacology and Therapeutics. Link
-
TargetMol. (2023). Decoquinate Chemical Properties and Solubility Data.[1][7][8][9]Link
-
Li, Y., et al. (2023).[10][11] Quantitative Analysis of Decoquinate Residues in Hen Eggs through Derivatization-Gas Chromatography Tandem Mass Spectrometry. Foods.[1][4][6][9][12] Link
Sources
- 1. Chemical and Pharmacological Properties of Decoquinate: A Review of Its Pharmaceutical Potential and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. google.com [google.com]
- 4. Decoquinate [sitem.herts.ac.uk]
- 5. Quantitative Analysis of Decoquinate Residues in Hen Eggs through Derivatization-Gas Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Residue depletion of decoquinate in chicken tissues after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Decoquinate | Parasite | TargetMol [targetmol.com]
- 9. famic.go.jp [famic.go.jp]
- 10. Qualitative and Quantitative Determination of Decoquinate in Chicken Tissues by Gas Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. The development and validation of a multiclass liquid chromatography tandem mass spectrometry (LC-MS/MS) procedure for the determination of veterinary drug residues in animal tissue using a QuEChERS (QUick, Easy, CHeap, Effective, Rugged and Safe) approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Multi-Residue Analysis of Veterinary Drugs using Decoquinate-d5
This Application Note provides a comprehensive protocol for the multi-residue analysis of veterinary drugs, specifically focusing on the accurate quantification of Decoquinate in complex animal matrices (muscle, liver, kidney) using Decoquinate-d5 as a stable isotope-labeled internal standard (SIL-IS).
Introduction & Scientific Rationale
Decoquinate (DQ) is a quinolone coccidiostat widely used in veterinary medicine for the prevention of coccidiosis in poultry and ruminants.[1] While effective, its lipophilic nature (logP ~5.7) and potential for residue accumulation in tissues necessitate rigorous monitoring to comply with Maximum Residue Limits (MRLs).
In multi-residue analysis, the primary challenge is matrix effect (ME) —the suppression or enhancement of ionization efficiency caused by co-eluting matrix components (phospholipids, proteins). This is particularly severe in complex matrices like liver and eggs.
Why Decoquinate-d5? Standard external calibration often fails to correct for these variable matrix effects, leading to quantitation errors of >20%. Decoquinate-d5 (DQ-d5) , the deuterated analog of Decoquinate, possesses nearly identical physicochemical properties (retention time, extraction efficiency, ionization potential) but is spectrally distinct.
-
Mechanism: DQ-d5 co-elutes with the native analyte, experiencing the exact same matrix suppression at the electrospray source.
-
Result: By calculating the response ratio (AreaNative / AreaIS), the matrix effect is mathematically normalized, ensuring high accuracy and precision.
Chemical & Physical Properties[2][3][4][5]
| Property | Native Decoquinate (DQ) | Decoquinate-d5 (DQ-d5) |
| CAS Number | 18507-89-6 | 1453100-61-2 |
| Formula | C₂₄H₃₅NO₅ | C₂₄H₃₀D₅NO₅ |
| Molecular Weight | 417.55 g/mol | 422.57 g/mol |
| Label Position | N/A | Ethyl ester group (-COOCD₂CD₃) |
| LogP | ~5.7 (Lipophilic) | ~5.7 (Lipophilic) |
| Solubility | Soluble in Chloroform, Ether; Insoluble in Water | Soluble in Chloroform, MeOH, ACN |
Regulatory Framework (MRLs)[6][7]
The method is designed to meet the strictest global regulatory limits (EU/Codex).
-
European Union (Reg. 37/2010):
-
USA / China: Typically 1000–2000 µg/kg.
-
Target LOQ: 1.0 µg/kg (providing 20x sensitivity margin below EU MRL).
Experimental Protocol
Reagents & Standards[4][7][11][12][13]
-
Stock Solution: Dissolve 10 mg Decoquinate-d5 in 10 mL Methanol/DMSO (9:1 v/v) to obtain 1.0 mg/mL. Store at -20°C.
-
Working IS Solution: Dilute stock to 100 ng/mL in Acetonitrile (ACN).
-
Extraction Solvent: Acetonitrile with 1% Formic Acid.
Sample Preparation (Modified QuEChERS)
This protocol uses a modified QuEChERS approach optimized for lipophilic coccidiostats.
Step-by-Step Workflow:
-
Homogenization: Weigh 2.0 g (±0.05 g) of homogenized tissue into a 50 mL centrifuge tube.
-
IS Addition: Add 50 µL of Decoquinate-d5 Working Solution (100 ng/mL) to all samples. Vortex for 30 sec. Allow to equilibrate for 10 min.
-
Extraction: Add 8 mL of Acetonitrile (1% Formic Acid) . Vortex vigorously for 1 min.
-
Salting Out: Add QuEChERS salts (4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 min to prevent agglomeration.
-
Centrifugation: Centrifuge at 4,000 rpm for 5 min at 4°C.
-
Clean-Up (d-SPE): Transfer 1 mL of the supernatant to a d-SPE tube containing:
-
150 mg MgSO₄ (removes water)
-
50 mg C18 (removes lipids - critical for liver/skin)
-
25 mg PSA (removes organic acids/sugars)
-
-
Final Spin: Vortex 30 sec, Centrifuge 10,000 rpm for 3 min.
-
Filtration: Filter supernatant through a 0.22 µm PTFE filter into an LC vial.
LC-MS/MS Conditions
Instrument: Triple Quadrupole MS coupled to UHPLC. Column: Agilent Poroshell 120 EC-C18 (100 x 2.1 mm, 2.7 µm) or Waters HSS T3. Column Temp: 40°C. Injection Vol: 2-5 µL.
Mobile Phase:
-
A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
B: Methanol + 0.1% Formic Acid.
-
Note: Methanol is preferred over ACN for quinolones to improve peak shape.
-
Gradient Program:
| Time (min) | % B | Flow (mL/min) |
|---|---|---|
| 0.0 | 10 | 0.4 |
| 1.0 | 10 | 0.4 |
| 6.0 | 95 | 0.4 |
| 8.0 | 95 | 0.4 |
| 8.1 | 10 | 0.4 |
| 10.0 | 10 | 0.4 |
MS/MS Parameters (ESI Positive)[14]
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Role |
| Decoquinate | 418.3 | 372.2 | 25 | Quantifier |
| 418.3 | 336.2 | 35 | Qualifier | |
| Decoquinate-d5 | 423.3 | 372.2 * | 25 | Internal Standard |
Technical Insight on Transitions:
-
Native DQ (418 -> 372): Loss of Ethanol (-46 Da) from the ethyl ester.
-
DQ-d5 (423 -> 372): The D5 label is on the ethyl group. Fragmentation involves the loss of the deuterated ethanol moiety (-46 Da + 5 Da = -51 Da). Therefore, the product ion (the quinolone core) has the same m/z (372) as the native, but the precursor is shifted by +5 Da. This mass shift provides the necessary selectivity.
Visualized Workflows
Sample Preparation & Analytical Logic[3][12]
Caption: Step-by-step QuEChERS extraction workflow integrating Decoquinate-d5 for error correction.
Matrix Effect Compensation Mechanism
Caption: Mechanism of IS compensation. Both analyte and IS suffer identical suppression, making their ratio robust.
Data Analysis & Validation Criteria
Identification[4][7][11][12][13]
-
Retention Time (RT): The RT of the analyte must be within ±0.1 min of the Decoquinate-d5 RT.
-
Ion Ratio: The ratio of the quantifier (418>372) to qualifier (418>336) transition must be within ±20% of the reference standard.
Quantification
Calculate the concentration using the internal standard method:
Acceptance Criteria (Self-Validating System)
| Parameter | Acceptance Limit |
| Linearity (R²) | > 0.990 |
| IS Recovery | 70% – 120% (Absolute Area) |
| Accuracy (Bias) | -20% to +10% |
| Precision (RSD) | < 15% |
| Matrix Effect | If IS area drops <50% of solvent std, re-extract with less sample. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low IS Recovery (<50%) | Ion suppression from lipids. | Increase C18 amount in d-SPE step or reduce sample weight to 1.0 g. |
| RT Shift | pH instability in mobile phase. | Prepare fresh Mobile Phase A with accurate pH buffer (Ammonium Formate). |
| High Baseline | System contamination. | Flush column with 100% ACN; clean ESI source cone. |
| Signal Saturation | Concentration > Linear Range. | Dilute extract with blank matrix extract (not solvent) to maintain matrix consistency. |
References
-
European Commission. (2010).[5] Commission Regulation (EU) No 37/2010 on pharmacologically active substances and their classification regarding maximum residue limits in foodstuffs of animal origin.[6] Official Journal of the European Union.[7][2][3] Link
-
WITEGA Laboratorien. (n.d.). Decoquinate-D5 Reference Standard Data Sheet. Accessed October 2025.[8] Link
-
Food and Drug Administration (FDA). (2018). FDA Foods Program Compendium of Analytical Methods: Multiresidue Method for Veterinary Drugs.Link
-
Gbylik-Sikorska, M., et al. (2015). Multi-residue determination of coccidiostats in poultry muscle by LC-MS/MS. Food Additives & Contaminants: Part A. Link
-
European Medicines Agency (EMA). (2000). Decoquinate: Summary Report (MRL). EMEA/MRL/745/00-FINAL. Link
Sources
- 1. Qualitative and Quantitative Determination of Decoquinate in Chicken Tissues by Gas Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eur-lex.europa.eu [eur-lex.europa.eu]
- 3. eur-lex.europa.eu [eur-lex.europa.eu]
- 4. Commission Regulation (EU) No 37/2010 of 22 December 2009 on pharmacologically active substances and their classification regarding maximum residue limits in foodstuffs of animal origin (Text with EEA relevance) [legislation.gov.uk]
- 5. gov.uk [gov.uk]
- 6. api-trains2.unctad.org [api-trains2.unctad.org]
- 7. faolex.fao.org [faolex.fao.org]
- 8. Decoquinate | C24H35NO5 | CID 29112 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Correcting Matrix Effects in Decoquinate Analysis with Decoquinate-d5
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of Decoquinate in complex biological matrices. Here, we will delve into the pervasive challenge of matrix effects and provide a comprehensive, scientifically grounded framework for their correction using the stable isotope-labeled internal standard, Decoquinate-d5.
Introduction to the Challenge: The Matrix Effect
In the realm of quantitative LC-MS/MS analysis, the "matrix" refers to all components within a sample other than the analyte of interest.[1] When analyzing Decoquinate, a coccidiostat used in veterinary medicine, in matrices such as animal tissues (muscle, liver), eggs, or feed, these co-extracted components can significantly interfere with the ionization process in the mass spectrometer's source.[1][2][3][4] This interference, known as the matrix effect , can lead to either ion suppression or enhancement, ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[1][5][6]
The primary cause of matrix effects is the competition between the analyte (Decoquinate) and co-eluting matrix components for ionization.[1][6] This can result in an underestimation (suppression) or, less commonly, an overestimation (enhancement) of the true analyte concentration.[1][6] The complexity and variability of biological and environmental samples make matrix effects a critical hurdle to overcome for reliable quantification.[1][7]
The Gold Standard Solution: Stable Isotope-Labeled Internal Standards
To counteract the unpredictable nature of matrix effects, the use of a stable isotope-labeled (SIL) internal standard is the most widely recognized and effective correction technique.[8][9][10] For Decoquinate analysis, Decoquinate-d5 serves as the ideal internal standard.[11][12]
Why Decoquinate-d5 is the Preferred Choice:
-
Near-Identical Physicochemical Properties: Decoquinate-d5 is a deuterated analog of Decoquinate, meaning some hydrogen atoms have been replaced with deuterium.[11][13][14] This substitution results in a molecule with nearly identical chemical and physical properties to the parent compound.[15]
-
Co-elution and Co-extraction: Due to its similarity, Decoquinate-d5 co-elutes chromatographically and exhibits the same extraction recovery as Decoquinate. This ensures that both the analyte and the internal standard are subjected to the same matrix effects during sample preparation and analysis.
-
Distinct Mass-to-Charge Ratio (m/z): The key difference lies in its mass. The deuterium atoms increase the molecular weight of Decoquinate-d5, allowing it to be distinguished from the native Decoquinate by the mass spectrometer.[15]
By adding a known concentration of Decoquinate-d5 to every sample, standard, and blank at the beginning of the sample preparation process, any signal suppression or enhancement affecting the Decoquinate will be mirrored by the Decoquinate-d5. The final quantification is based on the ratio of the analyte response to the internal standard response, effectively normalizing for matrix-induced variations.[16]
Troubleshooting Guide & FAQs
This section addresses common issues and questions encountered during the analysis of Decoquinate when using Decoquinate-d5 to correct for matrix effects.
Frequently Asked Questions (FAQs)
Q1: What exactly is the matrix effect, and why is it a problem in Decoquinate analysis?
Q2: How do I know if my assay is suffering from matrix effects?
A2: A common way to assess matrix effects is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in a blank matrix extract (matrix-matched calibration).[2][17] A significant difference between the slopes indicates the presence of matrix effects.[1] According to regulatory guidance, this should be evaluated using at least six different sources of the blank matrix.[18][19]
Q3: Why is Decoquinate-d5 a better choice than a structural analog internal standard?
A3: While structural analogs can be used, they may not perfectly co-elute with Decoquinate or have identical extraction efficiencies.[9] This can lead to incomplete correction for matrix effects. Decoquinate-d5, being a stable isotope-labeled version, has virtually identical physicochemical properties, ensuring it experiences the same degree of ion suppression or enhancement as the native analyte, leading to more accurate and precise results.[10][15]
Q4: I'm seeing poor recovery for both Decoquinate and Decoquinate-d5. Is this a matrix effect issue?
A4: Not necessarily. Poor recovery for both compounds points towards a problem with the sample extraction or preparation process itself, rather than just the ionization step.[20] You should re-evaluate your extraction protocol, including the choice of solvents, pH, and any solid-phase extraction (SPE) or liquid-liquid extraction (LLE) steps.[20] The advantage of using Decoquinate-d5 is that it can help differentiate between poor recovery and matrix effects. If the ratio of Decoquinate to Decoquinate-d5 remains consistent across your standards and samples, your quantification may still be accurate despite low absolute recovery.
Q5: My Decoquinate-d5 peak is showing a slight retention time shift compared to Decoquinate. Is this a concern?
A5: A slight shift can sometimes occur due to the "deuterium isotope effect," which can alter the molecule's lipophilicity. If the shift is minor and consistent, and both peaks are still within the same region of potential ion suppression, the correction may still be valid. However, a significant separation is problematic as the analyte and internal standard might be affected by different co-eluting matrix components. In such cases, chromatographic optimization is necessary to ensure co-elution.
Troubleshooting Scenarios
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| High variability in analyte/IS ratio across replicate injections of the same sample. | 1. Inefficient sample homogenization. 2. Inconsistent sample cleanup. 3. Instability of the analyte or IS in the final extract. | 1. Ensure the sample is thoroughly homogenized before extraction. 2. Review and optimize the dSPE or SPE cleanup step for consistency. 3. Investigate the stability of Decoquinate in the final solvent and consider acidifying the extract if base-lability is an issue.[21] |
| Significant ion suppression is still observed despite using Decoquinate-d5. | 1. The concentration of matrix components is overwhelming the ion source. 2. The internal standard concentration is too low. | 1. Improve the sample cleanup procedure to remove more interfering compounds (e.g., phospholipids, fats).[4] 2. Dilute the final extract to reduce the matrix load, ensuring the Decoquinate concentration remains above the LLOQ.[2] 3. Ensure the IS concentration is appropriate for the expected analyte concentration range. |
| Matrix enhancement is observed (analyte/IS ratio is higher in matrix than in solvent). | Co-eluting matrix components are facilitating the ionization of Decoquinate more than the IS. | 1. This is less common but can occur. The principle of using the analyte/IS ratio for quantification still holds. 2. Further sample cleanup may be necessary to remove the enhancing components. |
| Inconsistent results between different batches of matrix (e.g., different tissue samples). | The composition and concentration of matrix components vary significantly between sources. | This is precisely the problem that Decoquinate-d5 is designed to solve. As long as the IS is added at the very beginning of the process for every sample, it should correct for this variability. Ensure your method validation includes matrix from multiple sources as per FDA and ICH guidelines.[18][19] |
Experimental Protocols & Workflows
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol allows you to quantify the degree of ion suppression or enhancement in your method.
Objective: To calculate the Matrix Factor (MF) for Decoquinate.
Materials:
-
Blank matrix (e.g., chicken muscle, feed) free of Decoquinate.
-
Decoquinate and Decoquinate-d5 analytical standards.
-
All solvents and reagents used in the sample preparation workflow.
Procedure:
-
Prepare Set A (Analyte in Solvent): Prepare a solution of Decoquinate and Decoquinate-d5 in the final reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).
-
Prepare Set B (Analyte in Post-Extraction Matrix): a. Process at least six different lots of blank matrix through your entire sample preparation procedure (extraction and cleanup). b. After the final evaporation step, reconstitute the blank matrix extracts with the solution prepared in Step 1.
-
Analysis: Inject both sets of samples into the LC-MS/MS system.
-
Calculation:
-
Calculate the Matrix Factor (MF) for each of the six matrix lots: MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
Calculate the IS-Normalized MF: IS-Normalized MF = (MF of Decoquinate) / (MF of Decoquinate-d5)
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
An MF value = 1 indicates no matrix effect.
-
According to EMA guidelines, the coefficient of variation (CV) of the IS-normalized MF from the six lots should not be greater than 15%.[18]
-
Workflow: Sample Preparation and Analysis
The following diagram illustrates a typical workflow for the analysis of Decoquinate in animal tissue using Decoquinate-d5, incorporating a QuEChERS-based extraction and dispersive SPE (dSPE) cleanup.
Caption: A typical QuEChERS workflow for Decoquinate analysis.
Data Presentation: Interpreting Your Results
The following table demonstrates how to present your matrix effect data, as calculated in Protocol 1.
| Matrix Lot | Decoquinate Peak Area (Set B) | Decoquinate-d5 Peak Area (Set B) | Decoquinate MF | Decoquinate-d5 MF | IS-Normalized MF |
| 1 | 65,000 | 75,000 | 0.65 | 0.75 | 0.87 |
| 2 | 62,000 | 71,000 | 0.62 | 0.71 | 0.87 |
| 3 | 71,000 | 80,000 | 0.71 | 0.80 | 0.89 |
| 4 | 59,000 | 68,000 | 0.59 | 0.68 | 0.87 |
| 5 | 68,000 | 77,000 | 0.68 | 0.77 | 0.88 |
| 6 | 64,000 | 73,000 | 0.64 | 0.73 | 0.88 |
| Mean | 0.65 | 0.74 | 0.88 | ||
| %CV | 6.7% | 5.9% | 0.9% | ||
| Assumes mean peak area in solvent (Set A) is 100,000 for Decoquinate and 100,000 for Decoquinate-d5. |
In this example, significant ion suppression is occurring (Mean Decoquinate MF = 0.65). However, the Decoquinate-d5 experiences a similar level of suppression. The IS-Normalized MF is close to 1, and the %CV is very low (0.9%), demonstrating that Decoquinate-d5 is effectively correcting for the matrix effect across different lots of the matrix.
Conclusion
Matrix effects are an inherent challenge in the LC-MS/MS analysis of Decoquinate in complex samples. However, by understanding the principles of ion suppression and enhancement and by employing the "gold standard" correction method—the use of a stable isotope-labeled internal standard like Decoquinate-d5—researchers can achieve highly accurate, precise, and reliable quantitative results. The key is to integrate the internal standard at the earliest stage of sample preparation and to validate its effectiveness across multiple matrix sources, ensuring the robustness and defensibility of the analytical data.
References
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Google Books.
- Decoquinate-D5. (n.d.). Veeprho.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing SL.
- Decoquinate-D5 - Traceable Reference Standard for Residue Analysis (CAS 1453100-61-2). (n.d.). WITEGA Laboratorien Berlin-Adlershof GmbH.
- Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017, July 1). LCGC International.
- Evaluation of Matrix Effects and Extraction Efficiencies of LC-MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (2020, March 16). ResearchGate.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Google Books.
- Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. (n.d.). Semantic Scholar.
- Decoquinate. (n.d.). AERU.
- The Analysis of Veterinary Drug Residues in Animal Muscle Tissue Using Multi-Residue Screening Based Upon Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. (n.d.). Waters Corporation.
- The essence of matrix effects for chromatographic assays. (n.d.). European Bioanalysis Forum.
- Screening and Analysis of Multiclass Veterinary Drug Residues in Animal Source Foods using UPLC-Q-Exactive Orbitrap/MS. (2021, June 7). PMC.
- TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (n.d.). PubMed Central.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (n.d.). PubMed.
- Qualitative and Quantitative Determination of Decoquinate in Chicken Tissues by Gas Chromatography Tandem Mass Spectrometry. (2025, October 13). ResearchGate.
- Response Surface Optimization of Dispersive Solid-Phase Extraction Combined with HPLC for the Rapid Analysis of Multiple Coccidiostats in Feed. (2022, December 5). PMC.
- Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017, December 18). Crimson Publishers.
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Virscidian.
- Decoquinate D5 | CAS 1453100-61-2. (n.d.). LGC Standards.
- [Readers Insight] Matrix Effects in Mass Spectrometry: Why They Matter. (2025, September 22). Welch Materials.
- Qualitative and Quantitative Determination of Decoquinate in Chicken Tissues by Gas Chromatography Tandem Mass Spectrometry. (n.d.). MDPI.
- 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. (n.d.). Sisu@UT.
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation.
- Analytical quality assurance in veterinary drug residue analysis methods: Matrix effects determination and monitoring for sulfonamides analysis. (2025, November 22). ResearchGate.
- Determining Coccidiostats in Poultry Feed. (n.d.). Fresh Chromato.
- Qualitative and Quantitative Determination of Decoquinate in Chicken Tissues by Gas Chromatography Tandem Mass Spectrometry. (2023, May 4). PubMed.
- ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024, January 27). FDA.
- The determination of six ionophore coccidiostats in feed by liquid chromatography with postcolumn derivatisation and spectrofoto. (n.d.). SciSpace.
- Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (n.d.). PMC.
- About the method. (n.d.). QuEChERS.
- Decoquinate-d5 | CAS 18507-89-6 (unlabeled). (n.d.). Santa Cruz Biotechnology.
- Analyzing Multiresidue Pesticides Using QuEChERS - Fundamentals. (2016, March 4). YouTube.
- Designing Stable Isotope Labeled Internal Standards. (2022, January 11). Acanthus Research.
- FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma.
- What is the best formula to calculate matrix effect? (2024, March 25). ResearchGate.
- Determination of Eight Coccidiostats in Eggs by Liquid–Liquid Extraction–Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. (2020, February 22). NIH.
- "Stable Labeled Isotopes as Internal Standards: A Critical Review". (2025, August 6). ResearchGate.
- Occurrence and Residue Concentration of Coccidiostats in Feed and Food of Animal Origin; Human Exposure Assessment. (2019, October 11). MDPI.
Sources
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Decoquinate [sitem.herts.ac.uk]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. veeprho.com [veeprho.com]
- 12. Decoquinate-D5 - Traceable Reference Standard for Residue Analysis (CAS 1453100-61-2) [witega.de]
- 13. Decoquinate D5 | CAS 1453100-61-2 | LGC Standards [lgcstandards.com]
- 14. Decoquinate-d5 | CAS 18507-89-6 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 15. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 16. researchgate.net [researchgate.net]
- 17. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 18. e-b-f.eu [e-b-f.eu]
- 19. fda.gov [fda.gov]
- 20. welch-us.com [welch-us.com]
- 21. QuEChERS: About the method [quechers.eu]
Technical Support Center: Troubleshooting Low Recovery of Decoquinate-D5 in Tissue Samples
Welcome to the technical support resource for bioanalytical scientists. This guide provides in-depth troubleshooting for a common challenge encountered during the quantitative analysis of Decoquinate in biological matrices: low recovery of its stable isotope-labeled internal standard, Decoquinate-D5 (D5). As a Senior Application Scientist, my goal is to provide you with the causal logic behind these experimental issues and to offer robust, field-tested solutions.
Decoquinate-D5 is the ideal internal standard for the quantitative analysis of Decoquinate.[1] Being a stable isotope-labeled (SIL) analogue, its chemical and physical properties are nearly identical to the native analyte. Therefore, it should co-extract, experience similar matrix effects, and exhibit comparable chromatographic behavior. When you observe low recovery of your D5 internal standard, it signals a fundamental issue with the analytical method itself, as the D5 is designed to track and compensate for analyte loss during sample preparation.[2][3] Investigating the loss of the internal standard is the first critical step to ensuring method accuracy and reliability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational Questions
Q1: I'm seeing consistently low signal/recovery for my Decoquinate-D5 internal standard. Where should I start my investigation?
A1: Low recovery of a SIL internal standard like Decoquinate-D5 points to a systemic loss during your workflow. Since the D5 is added at the beginning, its loss can occur during any step from extraction to injection. A systematic approach is crucial. We recommend investigating your procedure in reverse order of sample handling:
-
LC-MS/MS System Suitability: First, confirm the instrument is performing correctly. Inject a fresh, neat solution of Decoquinate-D5 at a known concentration. If the signal is strong and as expected, the issue lies within your sample preparation. If the signal is low, troubleshoot the mass spectrometer and liquid chromatograph.
-
Sample Cleanup (e.g., Solid-Phase Extraction - SPE): This is the most common stage for analyte loss. Inefficient binding, premature elution during washing, or incomplete elution from the cartridge are frequent culprits.
-
Extraction & Homogenization: Incomplete liberation of the D5 from the tissue matrix due to suboptimal solvent choice, pH, or physical disruption can lead to significant losses.
-
Standard Integrity: Though less common, verify the concentration and integrity of your D5 spiking solution.
The following diagram outlines a logical troubleshooting workflow.
Caption: A top-down troubleshooting decision tree for low D5 recovery.
Section 2: Sample Extraction & Homogenization
Q2: My D5 recovery is low even before the cleanup step. How can I improve my tissue extraction efficiency?
A2: This indicates the D5 is not being efficiently liberated from the tissue homogenate. The primary cause is often a mismatch between the analyte's properties and the extraction solvent or conditions.
Understanding the Chemistry: Decoquinate is a highly lipophilic and practically water-insoluble compound.[4][5] Its octanol-water partition coefficient is high (≥5.7), meaning it strongly prefers fatty/nonpolar environments.[5] Therefore, your extraction strategy must effectively disrupt the tissue matrix (especially fat and proteins) to release the analyte into a solvent where it is soluble.
Troubleshooting Steps:
-
Optimize Extraction Solvent: Acetonitrile is a common and effective choice because it is water-miscible and acts as a protein precipitation agent, crashing out proteins that can sequester the analyte.[6][7] If you are using a less effective solvent, consider switching. For high-fat tissues, a more nonpolar solvent might seem intuitive, but can be difficult to separate from the lipid layer. A robust homogenization with acetonitrile is often the best approach.
-
Adjust Sample-to-Solvent Ratio: Ensure you are using a sufficient volume of extraction solvent. A common starting point is a 5:1 or 10:1 ratio of solvent volume (mL) to tissue weight (g). Inadequate solvent volume can lead to an incomplete extraction.
-
Enhance Physical Homogenization: Ensure the tissue is completely homogenized. Using high-speed bead beaters or rotor-stator homogenizers is critical for breaking down cell walls and releasing the tissue contents. Visually inspect for any remaining solid tissue chunks.
-
Evaluate pH: Decoquinate is a quinolone derivative.[8] While it's largely non-ionized at physiological pH, adjusting the pH of the extraction solvent can sometimes improve recovery by altering its interaction with matrix components. Adding a small amount of acid (e.g., 0.1-1% formic acid) to the acetonitrile can improve the extraction of certain basic or polar-interacting compounds.
-
Consider Saponification for High-Fat Tissues: For extremely high-fat tissues where lipid sequestration is suspected, a saponification step (digestion with alcoholic KOH) can break down fats. However, this is a harsh technique and must be carefully validated to ensure it does not degrade the Decoquinate or D5.
Protocol: Basic Extraction Optimization Experiment
-
Pool a blank tissue matrix and homogenize it thoroughly.
-
Aliquot the same weight of homogenate (e.g., 1 g) into several tubes.
-
Spike each tube with the same amount of Decoquinate-D5.
-
Test different extraction solvents (e.g., Acetonitrile, Methanol, 90:10 Acetonitrile:Water) and different volumes.
-
Vortex vigorously and centrifuge at high speed (e.g., >4000 x g).
-
Collect the supernatant and directly inject a small, filtered portion (or a simple dilution) into the LC-MS/MS to quantify the D5 peak area.
-
Compare the peak areas to determine which condition yields the highest recovery in the supernatant.
Section 3: Sample Cleanup - Solid-Phase Extraction (SPE)
Q3: I've confirmed my D5 is in the initial extract, but the recovery after SPE is very low. What's going wrong?
A3: This is a classic SPE problem. The loss is occurring because the SPE method is not optimized for Decoquinate's properties. The most common SPE chemistry for a lipophilic compound like Decoquinate is reversed-phase (e.g., C18 or a polymer-based sorbent like Oasis HLB).[6][9] Loss can happen at three key stages: Loading, Washing, or Elution.
Caption: The five stages of SPE and common points of analyte loss.
Troubleshooting Steps:
-
Analyze All Fractions: To diagnose the exact failure point, collect and analyze every fraction from your SPE procedure: the flow-through from the Load step, the flow-through from the Wash step, and your final Eluate . The fraction containing your D5 will reveal the problem.
-
D5 in Load Flow-Through? Problem: Analyte Breakthrough. Your sample is loaded in a solvent that is too strong (too much organic content). The D5 cannot bind to the C18 sorbent and passes straight through.
-
Solution: Dilute your sample extract with water or an aqueous buffer (e.g., 1 part extract to 4 parts water) before loading. The goal is to have a low percentage of organic solvent (<5-10%) during the loading step to ensure strong hydrophobic retention.
-
-
D5 in Wash Flow-Through? Problem: Premature Elution. Your wash solvent is too strong. It is washing your D5 off the column along with the interferences.
-
Solution: Decrease the percentage of organic solvent in your wash step. For example, if you are washing with 50% methanol, try 20% or 10% methanol. The ideal wash removes interferences without touching the analyte.
-
-
Low D5 in Eluate (and not in other fractions)? Problem: Incomplete Elution. Your elution solvent is not strong enough to release the D5 from the sorbent.
-
Solution: Increase the strength or volume of your elution solvent. Use a stronger solvent (e.g., switch from methanol to acetonitrile) or increase the organic percentage. You can also try adding a modifier, like a small amount of ammonium hydroxide to methanol, which can disrupt secondary interactions between the analyte and the sorbent.
-
-
Data Summary: Recommended SPE Parameters for Decoquinate
| Parameter | Recommendation | Rationale |
| Sorbent Type | Polymeric Reversed-Phase (e.g., Oasis HLB) or C18 | Effective for retaining lipophilic compounds like Decoquinate from aqueous solutions.[6][9] |
| Conditioning | 1-3 mL Methanol or Acetonitrile | Wets the hydrophobic sorbent material, enabling interaction with the aqueous sample. |
| Equilibration | 1-3 mL Water (or aqueous buffer, pH matched to sample) | Primes the column with a weak solvent so the analyte can bind strongly upon loading. |
| Sample Loading | Sample extract diluted to <10% organic content | Ensures strong hydrophobic retention of Decoquinate-D5 on the sorbent. |
| Wash Step | 1-3 mL 5-20% Methanol in Water | Removes polar interferences without eluting the target analyte. |
| Elution Step | 1-3 mL >90% Methanol or Acetonitrile (may add 1-2% NH4OH) | A strong organic solvent is required to disrupt the hydrophobic interaction and elute the analyte. |
Section 4: LC-MS/MS & Matrix Effects
Q4: My D5 recovery is still inconsistent or low, even after optimizing extraction and SPE. Could it be an instrument or matrix effect issue?
A4: Yes. While a SIL internal standard is designed to compensate for matrix effects, severe ion suppression can reduce the signal of both the analyte and the IS to a point where they are undetectable or have very poor signal-to-noise.[10]
Troubleshooting Steps:
-
Check for Ion Suppression: The most direct way to diagnose this is with a post-column infusion experiment. Infuse a constant, steady stream of Decoquinate-D5 solution directly into the MS source while injecting a blank, prepared tissue extract onto the LC column. If you see a significant dip in the D5 signal at the retention time of Decoquinate, you have confirmed the presence of co-eluting matrix components that are suppressing the ionization.
-
Improve Chromatographic Separation: The best way to combat matrix effects is to chromatographically separate the analyte from the interfering matrix components.
-
Modify your LC gradient. Try a shallower, longer gradient to increase peak separation.
-
Consider a different column chemistry (e.g., Phenyl-Hexyl instead of C18) that may offer a different selectivity for the matrix components.
-
-
Optimize MS Source Conditions: Ensure your source parameters (e.g., gas flows, temperature, capillary voltage) are optimized for Decoquinate.[11] Poor ionization efficiency will make the analyte more susceptible to suppression.
-
Dilute the Sample: A simple and often effective strategy is to dilute your final extract (e.g., 5-fold or 10-fold) in the initial mobile phase before injection. This reduces the absolute amount of matrix components entering the MS source, thereby lessening the suppression effect.
By systematically working through these potential problem areas—from the integrity of your standard to the conditions in your mass spectrometer—you can effectively diagnose and solve the root cause of low Decoquinate-D5 recovery, leading to a more robust and reliable analytical method.
References
-
Quantitative Analysis of Decoquinate Residues in Hen Eggs through Derivatization-Gas Chromatography Tandem Mass Spectrometry. MDPI.[Link]
-
Residue depletion of decoquinate in chicken tissues after oral administration. PubMed.[Link]
-
Decoquinate-D5. Veeprho.[Link]
-
Chemical and Pharmacological Properties of Decoquinate: A Review of Its Pharmaceutical Potential and Future Perspectives. MDPI.[Link]
-
Qualitative and Quantitative Determination of Decoquinate in Chicken Tissues by Gas Chromatography Tandem Mass Spectrometry. MDPI.[Link]
-
Determination of decoquinate in chicken meat by high performance liquid chromatography-tandem mass spectrometry. ResearchGate.[Link]
- CN101606908A - Decoquinate soluble powder and preparation method thereof.
-
Preparation of Decoquinate Solid Dispersion by Hot-Melt Extrusion as an Oral Dosage Form Targeting Liver-Stage Plasmodium Infection. National Institutes of Health (NIH).[Link]
-
Quantitative Analysis of Decoquinate Residues in Hen Eggs through Derivatization-Gas Chromatography Tandem Mass Spectrometry. MDPI.[Link]
-
Improvement of the Solubility, Permeability, and Pharmacological Activity of Decoquinate-Loaded Hydroxypropyl-β-Cyclodextrin–Tea Saponins Ternary Complex. MDPI.[Link]
-
Chemical and Pharmacological Properties of Decoquinate: A Review of Its Pharmaceutical Potential and Future Perspectives. National Institutes of Health (NIH).[Link]
-
Decoquinate. VCA Animal Hospitals.[Link]
-
Troubleshooting Low Recovery Rates in Chromatographic Analysis. Welch Lab.[Link]
-
Qualitative and Quantitative Determination of Decoquinate in Chicken Tissues by Gas Chromatography Tandem Mass Spectrometry. PubMed.[Link]
-
How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube.[Link]
-
Decoquinate | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.[Link]
-
Qualitative and Quantitative Determination of Decoquinate in Chicken Tissues by Gas Chromatography Tandem Mass Spectrometry. MDPI.[Link]
-
Determination of Veterinary Drug Residues in Foods of Animal Origin using QuEChERS methodology by LC‑MS/MS. Macherey-Nagel.[Link]
-
Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials.[Link]
-
Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex.[Link]
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu.[Link]
-
Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. National Institutes of Health (NIH).[Link]
-
Screening 36 Veterinary Drugs in Animal Origin Food by LC/MS/MS Combined with Modified QuEChERS Method. Agilent.[Link]
-
Solving Recovery Problems in Solid-Phase Extraction. LCGC International.[Link]
-
Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. ResearchGate.[Link]
-
Development and validation of a multiresidue liquid chromatography/tandem mass spectrometry method for 11 coccidiostats in feed. PubMed.[Link]
-
Structural formula of decoquinate. ResearchGate.[Link]
-
Determination of veterinary drugs in foods of animal origin by QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). PubMed.[Link]
-
Why do some analytes have a low recovery in Opti-MEM medium? ResearchGate.[Link]
-
Detecting Veterinary Drug Residues in Animal-Derived Foods Using UHPLC–MS/MS. AZoM.[Link]
-
Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. PubMed.[Link]
-
Developmental changes in the extent of drug binding to rat plasma proteins. National Institutes of Health (NIH).[Link]
-
Development and validation of an LC-MS/MS method for pharmacokinetic study of lobetyolin in rats. SciELO.[Link]
-
justification of lower recovery. Chromatography Forum.[Link]
-
The effect of saturable binding to plasma proteins on the pharmacokinetic properties of disopyramide. PubMed.[Link]
-
Public Release Summary - Decoquinate in the product Deccox. Australian Pesticides and Veterinary Medicines Authority.[Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemical and Pharmacological Properties of Decoquinate: A Review of Its Pharmaceutical Potential and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Residue depletion of decoquinate in chicken tissues after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Qualitative and Quantitative Determination of Decoquinate in Chicken Tissues by Gas Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Decoquinate Residues in Hen Eggs through Derivatization-Gas Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. welchlab.com [welchlab.com]
- 11. scielo.br [scielo.br]
Resolving peak tailing issues for Decoquinate D5 in liquid chromatography
Senior Application Scientist Guide
Executive Summary: The Quinolone Challenge
Decoquinate (and its deuterated internal standard, Decoquinate-d5) presents a "perfect storm" for liquid chromatography peak tailing. As a lipophilic quinolone, it suffers from three simultaneous retention mechanisms that compete with the desired hydrophobic interaction:
-
Solubility Mismatch: Its extremely low aqueous solubility (<0.1 mg/L) leads to precipitation or "oiling out" at the column head if the sample diluent is too strong (e.g., 100% DMSO).
-
Silanol Interactions: The basic nitrogen in the quinolone ring interacts with acidic silanols on the silica surface (ion-exchange).
-
Metal Chelation: The
-diketone/carboxylic acid moiety can chelate trace metals (Fe, Al) in the stainless steel fluid path or silica matrix.
This guide provides a self-validating troubleshooting workflow to isolate and eliminate these variables.
Part 1: Diagnostic Workflow
Before altering your method, use this logic tree to identify the specific source of the tailing.
Caption: Diagnostic logic tree for isolating the root cause of Decoquinate D5 peak tailing.
Part 2: Root Cause Analysis & Solutions
1. The Solubility Trap (Sample Diluent Mismatch)
The Issue: Decoquinate is often dissolved in 100% DMSO or Methanol for stock solutions. If this stock is injected directly into a mobile phase starting at high aqueous content (e.g., 90% Water), the analyte precipitates momentarily at the column inlet. This creates a "smear" rather than a tight band, manifesting as severe fronting or tailing.
The Fix:
-
Protocol: Dilute your working standard to match the initial mobile phase composition as closely as possible.
-
Validation: If your method starts at 50% Organic, your sample diluent should be ~50% Organic.
-
Self-Check: Inject 1 µL of the standard. If the peak shape improves compared to a 10 µL injection, solubility/solvent mismatch is the culprit.
2. Secondary Silanol Interactions
The Issue: At neutral pH, residual silanols (
The Fix:
-
pH Control: Lower the mobile phase pH to < 3.0 . This suppresses silanol ionization (
). -
Ionic Strength: Use a buffer (Ammonium Formate) rather than just an acid (Formic Acid). The ammonium ions (
) compete with the analyte for any remaining active sites.
Recommended Mobile Phase:
-
A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
B: Acetonitrile or Methanol + 0.1% Formic Acid.
3. Metal Chelation
The Issue: Decoquinate can chelate iron ions in stainless steel frits or column bodies. This results in broad, tailing peaks and often low recovery.
The Fix:
-
Passivation: Flush the system with 0.1% EDTA (followed by thorough water rinsing) or use a phosphoric acid wash if MS detection allows.
-
Hardware: Use PEEK-lined columns or "bio-inert" LC systems if available.
Part 3: Optimized Experimental Protocol
Use this standardized method to establish a baseline.
Table 1: Recommended Instrument Parameters
| Parameter | Setting | Rationale |
| Column | C18 with High End-Capping (e.g., HSS T3 or BEH C18) | "High Strength Silica" (HSS) or Hybrid particles reduce silanol activity. |
| Dimensions | 2.1 x 50 mm, 1.7 µm or 2.5 µm | Short column reduces backpressure; sub-2 µm improves efficiency. |
| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in Water | Low pH suppresses silanols; Ammonium ions mask active sites. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks than MeOH for quinolones. |
| Flow Rate | 0.4 - 0.6 mL/min | Optimal linear velocity for UPLC columns. |
| Column Temp | 40°C - 50°C | Higher temperature improves mass transfer and reduces tailing. |
| Injection Vol | 1 - 5 µL | Low volume minimizes solvent mismatch effects. |
Gradient Profile:
-
0.0 min: 30% B (Keep organic high enough to prevent precipitation)
-
1.0 min: 30% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 30% B
-
7.0 min: 30% B (Re-equilibration)
Part 4: Frequently Asked Questions (Technical)
Q1: Why does Decoquinate D5 tail but my other analytes look fine? A: Decoquinate is structurally unique compared to many other veterinary drugs. Its combination of high lipophilicity (LogP ~6) and basic/acidic functionality makes it hypersensitive to both solubility issues and surface chemistry. If D5 tails while the native Decoquinate does not, check your IS working solution. It may have degraded or precipitated.[1] If both tail, it is a method issue.
Q2: Can I use 100% DMSO as a needle wash? A: Yes, and you should. Decoquinate is "sticky." A weak needle wash will lead to carryover, which can look like peak tailing (ghost peaks eluting on the tail of the main peak). Use a strong wash of 50:50 ACN:IPA or 100% DMSO.
Q3: I see "double peaks" for Decoquinate D5. Is this tailing? A: No, splitting is usually a physical issue.
-
Solvent Mismatch: Your sample solvent is too strong. Dilute with water/buffer.[2]
-
Head-of-Column Void: The column inlet has collapsed. Reverse the column and flush (if permitted) or replace it.
Q4: Should I use Methanol or Acetonitrile? A: Acetonitrile is generally preferred for quinolones in LC-MS. It has lower viscosity and often provides better peak shape. However, if solubility is the limiting factor, a blend (e.g., 50:50 ACN:MeOH) in the B-line can help dissolve the lipophilic tail.
References
-
PubChem. (n.d.). Decoquinate Compound Summary. National Library of Medicine. Retrieved February 9, 2026, from [Link]
-
Citation Context: Verified physicochemical properties including molecular weight and lipophilicity (LogP).[3]
-
-
Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC.[4][5] Retrieved February 9, 2026, from [Link]
-
Citation Context: Validated the mechanism of silanol interactions and the use of low pH buffers to mitigate tailing.[6]
-
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing!. YouTube. Retrieved February 9, 2026, from [Link]
- Citation Context: Supported the strategy of using buffers in both aqueous and organic phases to improve peak symmetry for basic drugs.
-
Phenomenex. (2025).[5][7] How to Reduce Peak Tailing in HPLC?. Retrieved February 9, 2026, from [Link]
- Citation Context: Confirmed the utility of end-capped columns and specific mobile phase additives.
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. researchgate.net [researchgate.net]
- 3. decoquinate, 18507-89-6 [thegoodscentscompany.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. labcompare.com [labcompare.com]
- 7. chromtech.com [chromtech.com]
Minimizing isotopic interference between Decoquinate and Decoquinate D5
A Guide to Minimizing Isotopic Interference with Decoquinate D5
Welcome to the technical support guide for the analysis of Decoquinate using its deuterated internal standard, Decoquinate D5. This resource is designed for researchers, analytical scientists, and drug development professionals who utilize Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for quantification. Here, we address the common challenge of isotopic interference and provide expert-driven troubleshooting strategies and validated protocols to ensure the accuracy and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference between Decoquinate and Decoquinate D5, and why is it a concern?
Answer: Isotopic interference refers to the contribution of the signal from the naturally occurring isotopes of Decoquinate (the analyte) to the signal of its deuterated internal standard, Decoquinate D5. Although mass spectrometry can distinguish between the nominal masses of these two compounds, Decoquinate, like all organic molecules, has a natural isotopic distribution. This is primarily due to the presence of the ¹³C isotope of carbon.
Decoquinate has the chemical formula C₂₄H₃₅NO₅.[1][2] With 24 carbon atoms, there is a statistically significant probability that a molecule of Decoquinate will contain one or more ¹³C atoms, resulting in ions with masses of M+1, M+2, M+3, and so on. The Decoquinate D5 internal standard has a mass that is 5 Daltons higher than Decoquinate. The interference occurs when the M+5 isotopic peak of a high concentration of Decoquinate contributes to the signal of the M peak of Decoquinate D5, artificially inflating the internal standard's response.
This is a significant concern because stable isotope-labeled internal standards are used to correct for variations in sample preparation and instrument response.[3][4] An inaccurate internal standard measurement leads to an inaccurate calculation of the analyte concentration. This phenomenon is particularly problematic when analyzing samples with high concentrations of Decoquinate, which can lead to a non-linear calibration curve and biased results.[5]
Q2: How can I identify potential isotopic interference in my data?
Answer: Identifying isotopic interference typically involves a few key diagnostic checks:
-
Non-Linear Calibration Curves: One of the first signs of isotopic interference is a calibration curve that becomes non-linear at the high end. The response ratio (Analyte Area / Internal Standard Area) will decrease at higher concentrations because the contribution from the analyte is artificially increasing the denominator.
-
Concentration-Dependent Internal Standard Response: In samples with a fixed amount of internal standard, the peak area for the internal standard should remain relatively constant across all calibration points. If you observe a systematic increase in the internal standard's peak area as the analyte concentration increases, this strongly suggests isotopic contribution.
-
Analysis of a "Neat" High-Concentration Analyte Sample: Inject a high-concentration solution of Decoquinate without any Decoquinate D5 internal standard. Monitor the mass transition for Decoquinate D5. Any signal detected in the internal standard's channel directly demonstrates crosstalk from the analyte.
Troubleshooting Guide: A Multi-Step Approach
Minimizing isotopic interference requires a systematic approach that addresses chromatography, mass spectrometry, and data processing. The following sections provide actionable steps to mitigate this issue.
Q3: Can chromatographic separation solve the problem?
Answer: Yes, optimizing your chromatographic method is the first and most effective line of defense. While Decoquinate and Decoquinate D5 are chemically similar and tend to co-elute, even a slight separation can significantly reduce interference.[6][7] Deuterium-labeled standards can sometimes have slightly shorter retention times than their non-labeled counterparts due to the "isotope effect".
Core Principle: The goal is to ensure that at the apex of the Decoquinate D5 peak, the instantaneous concentration of co-eluting Decoquinate is as low as possible. By achieving baseline or near-baseline separation, you can prevent the isotopic tail of the high-concentration analyte peak from overlapping with the internal standard peak.
See Protocol 1 for a detailed, step-by-step guide to optimizing your chromatographic separation.
Q4: How should I select my MRM transitions to minimize interference?
Answer: Careful selection of Multiple Reaction Monitoring (MRM) transitions is critical. The goal is to find a transition for Decoquinate D5 that is not subject to contribution from Decoquinate.
Core Principle: The interference originates from the precursor ion selection in the first quadrupole (Q1). If the isotopic cluster of Decoquinate overlaps with the precursor m/z of Decoquinate D5, the interference will be carried through to the detector. While selecting a unique product ion in the third quadrupole (Q3) can help, it cannot solve the initial problem of the wrong ions entering the collision cell.
Recommended MRM Transitions: Based on common LC-MS/MS methods for Decoquinate, analysis is typically performed in positive electrospray ionization (ESI+) mode.[8][9]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Decoquinate | 418.3 | Fragment 1 | The [M+H]⁺ ion. Product ions should be selected based on experimental optimization. |
| Fragment 2 | A secondary transition is recommended for confirmation. | ||
| Decoquinate D5 | 423.3 | Matching Fragment 1 | The [M+H]⁺ ion. The product ion should ideally be the same as the analyte's for parallel fragmentation behavior. |
| Matching Fragment 2 | A secondary transition for confirmation. |
Self-Validation Check: To validate your chosen transitions, infuse a high-concentration solution of Decoquinate into the mass spectrometer and perform a product ion scan on the precursor m/z of Decoquinate D5 (e.g., 423.3). If you see the same product ions that you selected for your Decoquinate D5 method, you have confirmed the presence of isotopic interference.
See Protocol 2 for a detailed workflow on selecting and optimizing MRM transitions.
Q5: Is it possible to correct for the interference mathematically?
Answer: Yes, if chromatographic and mass spectrometric optimization are insufficient, a mathematical correction can be applied. This approach requires a preliminary experiment to determine the exact percentage of interference.
Core Principle: The contribution of the Decoquinate signal to the Decoquinate D5 channel is typically a fixed percentage. By measuring this percentage, you can subtract the interfering signal from the observed internal standard response. Some studies have proposed using a non-linear calibration function to more accurately model this behavior.[5]
Correction Workflow:
-
Analyze a pure, high-concentration solution of Decoquinate (with no internal standard).
-
Measure the peak area in the Decoquinate channel (Area_DQ).
-
Measure the peak area in the Decoquinate D5 channel (Area_Interference).
-
Calculate the interference factor (%Crosstalk): %Crosstalk = (Area_Interference / Area_DQ) * 100
-
For your study samples, calculate the corrected internal standard area: Corrected_IS_Area = Observed_IS_Area - (Analyte_Area * (%Crosstalk / 100))
-
Use the Corrected_IS_Area for all subsequent quantification calculations.
This approach should be used with caution and must be thoroughly validated as per regulatory guidelines, such as those from the FDA.[10][11]
Visualizing the Workflow
The following diagram outlines the logical workflow for diagnosing and mitigating isotopic interference.
Caption: A decision-making workflow for troubleshooting isotopic interference.
Experimental Protocols
Protocol 1: Optimizing Chromatographic Separation
This protocol provides a framework for improving the chromatographic resolution between Decoquinate and Decoquinate D5.
-
Establish a Baseline:
-
Prepare a mid-level concentration sample containing both Decoquinate and Decoquinate D5.
-
Using your current LC method, perform several injections to establish the retention times (RT) and peak widths for both compounds. Calculate the chromatographic resolution (Rs).
-
-
Modify the Mobile Phase Gradient:
-
Objective: To slow down the elution and increase the separation between the two compounds.
-
Decrease the initial percentage of the organic solvent (e.g., acetonitrile or methanol) in your gradient.
-
Lengthen the gradient ramp time. For example, if your gradient goes from 20% to 95% organic in 5 minutes, try extending it to 8 or 10 minutes. This will decrease the slope of the gradient, allowing more time for the compounds to separate on the column.
-
-
Evaluate Different Organic Solvents:
-
If you are using acetonitrile, try substituting it with methanol (or vice versa). These solvents have different selectivities and can alter the elution order or improve separation.
-
-
Adjust the Mobile Phase pH:
-
Decoquinate is a quinolone derivative. Modifying the pH of the aqueous portion of your mobile phase (e.g., with formic acid or ammonium formate) can change the ionization state of the molecule and its interaction with the stationary phase, potentially improving resolution.
-
-
Test Different Column Chemistries:
-
If modifying the mobile phase is not sufficient, consider a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) or a column with a smaller particle size (e.g., sub-2 µm) for higher efficiency.
-
-
Assess and Validate:
-
For each modification, re-inject your test sample and calculate the resolution. Select the condition that provides the best separation (ideally Rs > 1.5) without excessively long run times.
-
Protocol 2: Selecting and Optimizing MRM Transitions
This protocol outlines the process for verifying and optimizing MRM transitions to ensure specificity.
-
Compound Infusion:
-
Individually prepare solutions of Decoquinate and Decoquinate D5 (~1 µg/mL in a suitable solvent).
-
Using a syringe pump, infuse the Decoquinate solution into the mass spectrometer.
-
-
Precursor Ion Confirmation and Product Ion Scan (Decoquinate):
-
Acquire a full scan mass spectrum to confirm the m/z of the protonated precursor ion, [M+H]⁺, for Decoquinate (expected ~418.3).
-
Perform a product ion scan on this precursor to identify the most abundant and stable fragment ions. Select at least two product ions for your MRM method.
-
-
Precursor Ion Confirmation and Product Ion Scan (Decoquinate D5):
-
Infuse the Decoquinate D5 solution.
-
Confirm the m/z of the protonated precursor ion, [M+H]⁺, for Decoquinate D5 (expected ~423.3).
-
Perform a product ion scan to confirm that the fragmentation pattern is similar to Decoquinate and that the selected product ions are present and intense.
-
-
Crosstalk Evaluation:
-
While still infusing the Decoquinate solution, set up an MRM method to monitor the transitions intended for Decoquinate D5 (e.g., 423.3 -> product ions).
-
If a significant signal is detected, this confirms that the natural isotopes of Decoquinate are being selected as precursors and are fragmenting to produce a signal in the internal standard channel.
-
-
Reverse Crosstalk Evaluation:
-
Infuse the Decoquinate D5 solution.
-
Monitor the transitions intended for Decoquinate . This is to check for any contribution from the internal standard to the analyte signal, which can happen if the isotopic purity of the standard is low. High-purity standards (>98%) should be used to minimize this.[12][13]
-
-
Final Method Selection:
-
Based on these experiments, select the MRM transitions that provide the highest specificity (i.e., minimal crosstalk) and sensitivity for both your analyte and internal standard.
-
References
-
University of Hertfordshire. (n.d.). Decoquinate. AERU. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Barreto, F., et al. (2023). Chemical and Pharmacological Properties of Decoquinate: A Review of Its Pharmaceutical Potential and Future Perspectives. MDPI. Retrieved from [Link]
-
Li, Y., et al. (2015). Residue depletion of decoquinate in chicken tissues after oral administration. PubMed. Retrieved from [Link]
-
Jemmali, M. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. PubMed. Retrieved from [Link]
-
Li, W., et al. (2011). Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies. PubMed. Retrieved from [Link]
-
LGC Standards. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Retrieved from [Link]
-
Wang, J., et al. (2013). Determination of decoquinate in chicken meat by high performance liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]
-
American Association for Clinical Chemistry. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. Retrieved from [Link]
-
Gu, H., et al. (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. Retrieved from [Link]
-
U.S. Food & Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
ResearchGate. (n.d.). Does a stable isotopically labeled internal standard always correct analyte response?. Retrieved from [Link]
-
MDPI. (2023). Quantitative Analysis of Decoquinate Residues in Hen Eggs through Derivatization-Gas Chromatography Tandem Mass Spectrometry. Retrieved from [Link]
-
PharmaCompass. (n.d.). Decoquinate | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. Retrieved from [Link]
-
LCGC. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). A convenient strategy to overcome interference in LC-MS/MS analysis: Application in a microdose absolute bioavailability study. Retrieved from [Link]
-
PMC. (2023). Qualitative and Quantitative Determination of Decoquinate in Chicken Tissues by Gas Chromatography Tandem Mass Spectrometry. Retrieved from [Link]
-
YouTube. (2018). Dr. Ehrenstorfer - Selection and use of isotopic internal standards. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Retrieved from [Link]
-
ACS Publications. (2025). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]
-
PMC. (n.d.). Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour. Retrieved from [Link]
-
Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. Retrieved from [Link]
-
U.S. Food & Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
-
ICH. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved from [Link]
Sources
- 1. Decoquinate [sitem.herts.ac.uk]
- 2. Decoquinat | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Residue depletion of decoquinate in chicken tissues after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. resolvemass.ca [resolvemass.ca]
Technical Support Center: Decoquinate D5 Retention Time Stability
The following technical support guide addresses the specific challenges of stabilizing retention times for Decoquinate D5 and its native analog in HPLC/LC-MS workflows.
Subject: Troubleshooting Retention Time (RT) Shifts in Decoquinate D5 Analysis Applicable For: LC-MS/MS, HPLC-UV, Pharmacokinetic Studies, Food Safety Testing Compound Profile: Decoquinate (DQ) & Decoquinate-d5 (DQ-D5)
Executive Summary: The Chemistry of the Shift
Decoquinate is a highly lipophilic quinolone (LogP ~6.8 - 7.8) with negligible water solubility (0.06 mg/L).[1] Unlike polar analytes, Decoquinate interacts strongly with the C18 stationary phase.
When retention times shift for the internal standard (Decoquinate-d5), it is rarely a random instrument error. It is almost always a symptom of hydrophobic disequilibrium in your system. Because DQ-D5 is used to correct for matrix effects and recovery, an unstable RT compromises the validity of your quantitation.
The Golden Rule of D5:
Ideally, Decoquinate-d5 should elute at the same time or slightly earlier (due to the deuterium isotope effect) than native Decoquinate. If the separation factor between them changes, your method selectivity is failing.
Diagnostic Workflow: The RT Shift Decision Tree
Before adjusting your method, identify the root cause using this logic flow.
Caption: Diagnostic logic flow for isolating the cause of retention time instability in Decoquinate analysis.
Troubleshooting Guide (Q&A)
Scenario 1: "My retention times are drifting LATER with every injection."
The Science: In Reverse Phase (RP) chromatography, retention increases when the mobile phase becomes more aqueous. Decoquinate is extremely sensitive to the organic modifier percentage. Likely Cause: Evaporation of the Organic Modifier. If you are using premixed mobile phases (e.g., ACN:Water in one bottle), the acetonitrile evaporates faster than water. A loss of just 1-2% ACN can retard Decoquinate elution significantly due to its high LogP.
Corrective Protocol:
-
Switch to Online Mixing: Use the HPLC pump to mix pure solvents (Bottle A: Water + 0.1% Formic Acid; Bottle B: ACN + 0.1% Formic Acid). This prevents selective evaporation.
-
Cap Reservoirs: Ensure solvent bottles have proper filter caps to minimize evaporation.
-
Check Column Equilibration: Decoquinate requires extensive equilibration (20+ column volumes) if the column was previously stored in 100% organic or if the method involves a steep gradient.
Scenario 2: "The D5 peak shape is broadening and tailing, and RT is shifting."
The Science: This indicates Matrix Buildup or Solubility Crash . Decoquinate is insoluble in water.[1][2] If your gradient starts with a high percentage of water (e.g., >90% aqueous) to trap polar impurities, the Decoquinate D5 may be precipitating at the head of the column. This creates a "smear" rather than a tight band.
Corrective Protocol:
-
Increase Initial Organic Strength: Ensure your starting gradient contains at least 10-15% organic modifier to keep the lipophilic D5 soluble.
-
Wash the Column: Lipids from biological matrices (egg, tissue) accumulate on the C18 phase, masking the interaction sites. Run the Lipophilic Regeneration Cycle (see Section 4).
Scenario 3: "My D5 and Native peaks are separating (RRT is changing)."
The Science: This is a Selectivity Issue . While deuterium isotopes (D5) have slightly different zero-point energies than hydrogen (H), causing them to elute slightly earlier in RP-HPLC, this difference should be constant. If the gap widens or narrows, the stationary phase surface chemistry is changing (e.g., "phase collapse" or hydrolysis of bonded silanes).
Corrective Protocol:
-
Verify pH: Quinolones have ionizable groups. Ensure your buffer (e.g., Ammonium Formate/Formic Acid) is within the buffering capacity (pH 3-4 is common for Decoquinate to ensure protonation).
-
Replace the Column: If the pH is correct, the column stationary phase may be hydrolyzed.[3] Decoquinate's high affinity for the C18 chains makes it very sensitive to "phase loss."
Essential Protocols
Protocol A: The Lipophilic Regeneration Cycle
Use this when RT shifts are accompanied by high backpressure or peak tailing.
Why this works: Decoquinate and matrix lipids are too hydrophobic to be removed by standard water/methanol washes. You must use a non-polar solvent to strip the column.
| Step | Solvent Composition | Flow Rate | Duration | Purpose |
| 1 | 95% Water / 5% Acetonitrile | 1.0 mL/min | 10 min | Flush out buffers/salts. |
| 2 | 100% Acetonitrile | 1.0 mL/min | 15 min | Remove moderate organics. |
| 3 | 100% Isopropanol (or THF) | 0.5 mL/min * | 20 min | Deep clean: Dissolves precipitated Decoquinate & lipids. |
| 4 | 100% Acetonitrile | 1.0 mL/min | 15 min | Remove viscous Isopropanol. |
| 5 | Initial Mobile Phase | Method Flow | 30 min | Re-equilibrate. |
*Note: Reduce flow rate for Isopropanol due to high viscosity.
Protocol B: Mobile Phase Preparation for Stability
Use this to prevent "Drifting Later" issues.
-
Buffer Choice: Use volatile buffers (Formic Acid, Ammonium Formate) for LC-MS. Avoid phosphate buffers if possible, as they can crystallize in high organic gradients required to elute Decoquinate.
-
Filtering: Filter aqueous buffers through a 0.2 µm membrane. Do not filter pure organic solvents aggressively as this encourages evaporation; use HPLC-grade solvents directly.
-
Degassing: Decoquinate is often detected via Fluorescence or MS. Dissolved oxygen can quench fluorescence. Thoroughly degas mobile phases.
Physicochemical Reference Data
| Parameter | Value | Impact on Chromatography |
| LogP | 6.8 - 7.8 | High Retention: Requires high % organic (e.g., >80% ACN) to elute. |
| Solubility (Water) | 0.06 mg/L | Precipitation Risk: Avoid 100% aqueous starting conditions. |
| pKa | ~6 (Carboxyl) | pH Sensitivity: Maintain pH < 4 to keep it protonated (or controlled) for consistent retention. |
| D5 Isotope Effect | Normal | Elution Order: D5 typically elutes 0.05–0.1 min before Native. |
References
-
US Food and Drug Administration (FDA). (2023). LIB 4660: Multiclass, multiresidue method for the quantitation of over 110 veterinary drugs. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2025). Decoquinate Compound Summary: Chemical and Physical Properties.[1][2][4] Retrieved from [Link]
-
MDPI - Foods Journal. (2023). Quantitative Analysis of Decoquinate Residues in Hen Eggs through Derivatization-Gas Chromatography Tandem Mass Spectrometry. (Provides comparative data on solubility and extraction challenges). Retrieved from [Link]
-
Journal of Food and Drug Analysis. (2003). Simultaneous Determination of Quinolones in Livestock and Marine Products by High Performance Liquid Chromatography.[5] (Establishes baseline HPLC conditions for quinolones). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chemical and Pharmacological Properties of Decoquinate: A Review of Its Pharmaceutical Potential and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 4. Decoquinate | C24H35NO5 | CID 29112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Journal of Food and Drug Analysis (JFDA) - Articles & Issues - Food and Drug Administration, Department of Health [fda.gov.tw]
Advanced Technical Guide: Optimizing ESI Parameters for Decoquinate D5
Executive Summary
Decoquinate is a quinolone-based coccidiostat characterized by extreme hydrophobicity (logP ~5.8) and poor aqueous solubility. When using Decoquinate D5 (typically labeled on the ethyl ester moiety) as an internal standard, you face two primary challenges: solubility-driven carryover and isotopic fidelity during fragmentation .
This guide deviates from standard templates to address the specific physicochemical behavior of Decoquinate. It assumes you are using a Triple Quadrupole (QqQ) system in ESI(+) mode.
Module 1: The Pre-Optimization Checklist (Solubility & Chemistry)
Before touching the mass spectrometer, you must ensure the molecule is actually reaching the source. 80% of "low signal" support tickets for Decoquinate are actually solubility issues.
Stock Solution Preparation
Decoquinate is virtually insoluble in pure water. Preparing it incorrectly results in micro-precipitation that causes signal instability and massive carryover.
-
Primary Solvent: DMSO (Dimethyl sulfoxide) is the gold standard for the primary stock (1 mg/mL).
-
Secondary Solvent: Methanol with 1% Formic Acid . The acid is crucial to protonate the basic nitrogen, improving solubility in organic solvents.
-
Forbidden: Do not attempt to dissolve directly in Acetonitrile/Water mixtures without pre-dissolution in DMSO or acidified Methanol.
The "Sticky" Factor (Carryover Mitigation)
Decoquinate binds avidly to stainless steel and plastic tubing.
-
Needle Wash: Use a strong organic wash. Recommended: Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid .
-
Column Choice: C18 columns are standard, but C8 can sometimes offer better peak shape and less carryover for extremely hydrophobic species.
Module 2: Source Parameter Tuning (The "Sputter" & "Spray")
Decoquinate requires high desolvation energy due to the high organic content needed to keep it in solution.
ESI Source Settings (Positive Mode)
| Parameter | Recommended Range | Scientific Rationale |
| Ionization Mode | ESI (+) | The quinolone nitrogen is readily protonated ( |
| Capillary Voltage | 1.0 – 2.5 kV | Lower is better. High voltage (>3 kV) often causes corona discharge with the high organic mobile phases required for Decoquinate. |
| Desolvation Temp | 400°C – 550°C | High temperature is required to desolvate the heavy organic droplets (MeOH/ACN) used to maintain solubility. |
| Desolvation Gas | 800 – 1000 L/Hr | High flow assists in breaking the surface tension of the organic-rich droplets. |
| Cone Gas | 50 – 150 L/Hr | Use a slightly higher cone gas flow to prevent "dirty" neutrals from fouling the orifice, as Decoquinate precipitates easily upon drying. |
Module 3: Compound Optimization (The Signal)
The Isotope Trap (Critical for D5)
Most commercial Decoquinate-D5 is labeled on the ethyl ester group (
-
Native Transition:
(Loss of Ethanol, mass 46). -
D5 Transition:
(Loss of Ethanol-d5, mass 51).
The Risk: Note that the product ion (
Recommendation: Ensure baseline chromatographic separation between Native and D5 (unlikely due to deuterium effect) OR verify your quadrupole resolution is set to "Unit" or "High" to prevent the 418 precursor from bleeding into the 423 window.
MRM Transitions & Energy
| Analyte | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) | Type |
| Decoquinate | 418.2 | 372.2 | 30 - 45 | 20 - 30 | Quantifier |
| Decoquinate | 418.2 | 344.2 | 30 - 45 | 35 - 50 | Qualifier |
| Decoquinate-D5 | 423.2 | 372.2 | 30 - 45 | 20 - 30 | Quantifier (IS) |
Note: Values are instrument-dependent. Perform a "RAMP" experiment (see diagram below) to finalize.
Module 4: Optimization Workflow & Logic
The following diagram illustrates the logical flow for optimizing Decoquinate D5, specifically highlighting the decision points for solubility and signal stability.
Figure 1: Decision tree for Decoquinate D5 optimization, emphasizing solubility and isotopic fidelity.
Module 5: Troubleshooting (FAQ)
Q1: My Decoquinate D5 signal drops significantly after 10 injections. Why? A: This is likely source fouling . Decoquinate is non-volatile. If your desolvation temperature is too low (<400°C), the drug accumulates on the cone/shield.
-
Fix: Increase Desolvation Temperature and Cone Gas flow.
Q2: I see a peak in my blank sample at the D5 retention time. A: This is carryover , not contamination. Decoquinate sticks to rotor seals.
-
Fix: Switch your needle wash to 40:40:20 ACN:IPA:Acetone . Ensure your LC gradient ends with a high organic hold (95% B) for at least 2 minutes.
Q3: The D5 internal standard retention time is shifting relative to the native. A: This is the Deuterium Isotope Effect . Deuterated compounds often elute slightly earlier than native compounds on C18 columns due to slightly weaker hydrophobic interactions.
-
Fix: This is normal.[1] Ensure your integration window is wide enough to capture both, or set specific relative retention time (RRT) windows.
Q4: Can I use ESI Negative mode? A: While Decoquinate has a carboxyl group, the quinolone nitrogen makes ESI(+) significantly more sensitive. ESI(-) is possible but generally yields 10-50x lower signal-to-noise and is more susceptible to matrix suppression.
References
-
European Medicines Agency (EMA). "Decoquinate: Summary Report (1)." Committee for Veterinary Medicinal Products.
-
Li, C., et al. (2012). "Residue depletion of decoquinate in chicken tissues after oral administration." Journal of Veterinary Pharmacology and Therapeutics.
-
Santa Cruz Biotechnology. "Decoquinate-d5 Product Analysis & Properties." SCBT Product Data.
-
Qi, X., et al. (2023).[2] "Qualitative and Quantitative Determination of Decoquinate in Chicken Tissues by Gas Chromatography Tandem Mass Spectrometry." Molecules.
Sources
Stability of Decoquinate D5 in autosampler conditions over 24 hours
Executive Summary & Core Mechanism
Decoquinate-d5 (DQ-d5) is the deuterated internal standard (IS) used for the quantification of Decoquinate, a quinolone coccidiostat, in biological matrices via LC-MS/MS.
The Verdict: Decoquinate-d5 is chemically stable for >24 hours in standard autosampler conditions (4°C – 10°C), provided specific solubility and photochemical precautions are met.
The "Hidden" Failure Mode: Users often report "instability" (loss of signal over time), but this is rarely chemical degradation. Decoquinate is highly lipophilic (LogP ~5.7) and practically insoluble in water (0.06 mg/L).[1] The observed signal loss is almost exclusively due to physical instability (precipitation) or non-specific adsorption to the autosampler vial, triggered by high-aqueous mobile phases or low temperatures.
Experimental Protocol: Self-Validating Stability System
To confirm stability in your specific matrix, you must run a Processed Sample Stability (PSS) test. This protocol complies with FDA M10 and ICH M10 Bioanalytical Method Validation guidelines.
Workflow Diagram
Figure 1: Step-by-step workflow for validating Processed Sample Stability (PSS).
Step-by-Step Protocol
-
Preparation (T=0): Extract a full batch of Quality Control (QC) samples (Low, Mid, High) containing Decoquinate and spiked with Decoquinate-d5.
-
Storage: Place the processed vials in the autosampler at your defined temperature (e.g., 10°C) for 24 hours. Do not inject yet.
-
Fresh Challenge (T=24): After 24 hours, prepare a fresh calibration curve and new QC samples.
-
Analysis: Inject the Fresh samples first, followed immediately by the Stored (24h) samples.
-
Calculation:
Acceptance Criteria: The IS response should not deviate >15% from the fresh baseline.
Troubleshooting & FAQs
Q1: My IS area counts drop significantly (>30%) over the 24-hour run. Is the D5 degrading?
Diagnosis: Unlikely. This is usually Solubility Crash . Mechanism: Decoquinate is extremely insoluble in water.[2] If your reconstitution solvent (or mobile phase A) is highly aqueous (>50% water), the compound will slowly precipitate out of solution in the chilled autosampler (4°C). Solution:
-
Increase Organic Ratio: Ensure your reconstitution solvent is at least 50% Methanol or Acetonitrile.
-
Raise Temperature: Increase autosampler temperature from 4°C to 10°C or 15°C. The solubility of quinolones drops roughly 2-3x with every 10°C drop.
-
Acidification: Ensure 0.1% Formic Acid is present; quinolones are more soluble in acidic conditions due to protonation of the basic nitrogen.
Q2: I see "Ghost Peaks" or peak splitting in the IS channel after 12 hours.
Diagnosis: Photodegradation or Adsorption . Mechanism: Quinolones are photosensitive. Exposure to ambient lab light (UV) causes ring opening or oxidation. Alternatively, if using glass vials, the hydrophobic Decoquinate may adsorb to the glass surface, causing tailing/splitting. Solution:
-
Amber Glass: strictly use amber glass vials or wrap clear vials in foil.
-
Material Change: Switch to Polypropylene (PP) vials or "High Recovery" silanized glass to prevent adsorption.
Q3: The retention time of the D5 IS is drifting relative to the analyte.
Diagnosis: Deuterium Isotope Effect (Chromatographic). Mechanism: Deuterated compounds are slightly more lipophilic (C-D bonds are shorter and stronger than C-H). In high-resolution chromatography, D5 can elute slightly earlier than the native drug. Solution: This is normal. Ensure your integration window is wide enough. If the drift increases over 24h, check for solvent evaporation in the autosampler (ensure caps are pre-slit or tight).
Q4: Can I use DMSO to improve stability?
Diagnosis: Yes, highly recommended. Expert Insight: Dissolving the stock solution in DMSO prevents the initial "micro-precipitation" that often goes unnoticed until the sample sits in the autosampler. Protocol: Prepare the working IS solution in 10% DMSO / 90% Methanol before spiking into the sample.
Data Presentation: Stability Acceptance Criteria
| Parameter | Acceptance Limit | Typical Failure Cause | Corrective Action |
| IS Area Precision | CV < 15% across batch | Precipitation / Pipetting error | Increase organic solvent % |
| IS Area Drift | Slope not significantly non-zero | Evaporation | Check vial caps / Septa |
| Fresh vs. Stored | ± 15% difference | Photodegradation | Use Amber Vials |
| Retention Time | ± 0.1 min shift | Column equilibration | Re-equilibrate column |
Troubleshooting Logic Tree
Use this decision tree to diagnose IS failures during the 24-hour window.
Figure 2: Diagnostic logic for identifying the root cause of Decoquinate D5 instability.
References
-
FDA (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[3][4]
-
PubChem (2024). Decoquinate Compound Summary. National Library of Medicine.
-
European Medicines Agency (2022). ICH guideline M10 on bioanalytical method validation.
-
Wang, S., et al. (2016). Stability of fluoroquinolones in water and soil. Chemosphere. (Demonstrates photodegradation pathways of quinolones).
Sources
Validation & Comparative
Precision in Residue Analysis: Decoquinate-d5 (IS) vs. External Calibration
Content Type: Technical Comparison Guide Audience: Bioanalytical Scientists, Veterinary Drug Researchers, QA/QC Managers
Executive Summary: The Case for Isotope Dilution
In the quantitative analysis of Decoquinate (a quinolone coccidiostat) in complex matrices like poultry muscle, liver, or animal feed, the choice of calibration strategy is the single largest determinant of data integrity.
While External Standard (ES) calibration is cost-effective for simple solvent-based assays, it critically fails in biological tissue analysis due to Matrix Effects (ME) —specifically, signal suppression in Electrospray Ionization (ESI).
Decoquinate-d5 (Internal Standard) offers a self-validating correction mechanism. By co-eluting with the analyte and experiencing the exact same ionization competition, it normalizes data against extraction loss and instrument drift. This guide provides the experimental evidence and protocols to transition from ES to IS methodologies.
The Scientific Mechanism: Why External Standards Fail in Tissue
To understand the necessity of Decoquinate-d5, one must understand the physics of the ESI source.
The Ionization Competition Model
In a clean solvent (External Standard), Decoquinate molecules have free access to charge on the droplet surface. In a tissue extract (e.g., chicken liver), phospholipids and proteins co-elute with Decoquinate. These matrix components compete for the limited charge available on the electrospray droplet.
-
Result: The mass spectrometer "sees" less Decoquinate than is actually present.
-
The Error: External calibration assumes the ionization efficiency in the sample is identical to the standard. It is not.
Visualization: The Matrix Effect Mechanism
The following diagram illustrates how Decoquinate-d5 corrects for this suppression by acting as a ratiometric normalizer.
Figure 1: Mechanism of Ion Suppression. In the red path (External), matrix blocks ionization, lowering signal. In the green path (Internal), both Analyte and D5 are suppressed equally, maintaining the validity of the ratio.
Comparative Analysis: Data & Performance
The following table summarizes the performance differences observed during method validation (based on FDA Bioanalytical Method Validation guidelines).
| Feature | External Standard (ES) Calibration | Decoquinate-d5 (IS) Calibration |
| Principle | Absolute Peak Area | Peak Area Ratio (Analyte / IS) |
| Matrix Effect (ME) | High Risk: 60–80% suppression common in liver. | Corrected: ME approaches 100% relative efficiency. |
| Recovery Correction | None. Requires 100% extraction efficiency. | Automatic. Corrects for sample loss during SPE/LLE. |
| Linearity (r²) | > 0.99 (in solvent) / < 0.90 (in matrix) | > 0.995 (in complex matrix) |
| Precision (% RSD) | 10–25% (High variability) | < 5% (High reproducibility) |
| Cost | Low (Standard only) | Moderate (Requires deuterated standard) |
| Regulatory Status | Generally unacceptable for tissue residues. | Gold Standard (FDA/EMA compliant). |
Experimental Protocol: The Self-Validating Workflow
This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) . The critical step is adding the Internal Standard before extraction, ensuring it tracks every source of error.
Materials
-
Analyte: Decoquinate Reference Standard.
-
Internal Standard: Decoquinate-d5 (Deuterated).
-
Matrix: Chicken Muscle or Liver homogenate.
-
Column: C18 (e.g., 100mm x 2.1mm, 1.7µm).
Step-by-Step Methodology
1. Standard Preparation
-
Stock A: Decoquinate (1 mg/mL in DMSO).
-
Stock B (IS): Decoquinate-d5 (1 mg/mL in DMSO).
-
Working IS Solution: Dilute Stock B to 100 ng/mL in Acetonitrile.
2. Sample Preparation (The Critical Step)[1]
-
Weigh 2.0 g of homogenized tissue.
-
SPIKE: Add 50 µL of Working IS Solution to every sample (Standards, Blanks, and Unknowns). Vortex for 30s. Note: This locks the Analyte:IS ratio before any loss occurs.
-
Extract: Add 8 mL Acetonitrile. Vortex 5 min. Centrifuge at 4000 rpm.
-
Clean-up: Transfer supernatant to C18 SPE cartridge or use dSPE (C18/PSA) to remove lipids.
-
Reconstitute: Evaporate to dryness; reconstitute in Mobile Phase (50:50 ACN:Water + 0.1% Formic Acid).
3. LC-MS/MS Parameters
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Mobile Phase: (A) 0.1% Formic Acid in Water / (B) Acetonitrile.[2]
-
Gradient: 0-1 min (20% B) -> 5 min (90% B) -> 7 min (90% B).
-
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Role |
| Decoquinate | 418.2 | 372.2 | Quantifier |
| 418.2 | 204.1 | Qualifier | |
| Decoquinate-d5 | 423.2 | 377.2 | Internal Standard |
Note: The +5 Da shift in the precursor and product confirms the deuterium label is retained in the fragment.
Workflow Visualization
Figure 2: The Self-Validating Workflow. Spiking D5 immediately ensures that extraction inefficiencies (Step 3) and matrix effects (Step 5) are mathematically cancelled out.
Data Interpretation: The "Correction Factor"
To validate this method in your lab, perform a Post-Extraction Spike Experiment .
-
Set A (Standard in Solvent): Decoquinate in pure mobile phase.
-
Set B (Matrix Spike): Decoquinate spiked into extracted liver matrix.
Calculate Matrix Factor (MF):
-
Result w/ External Std: MF is typically 0.60 - 0.70 (indicating 30-40% signal loss due to suppression).
-
Result w/ Internal Std:
This value will approach 0.95 - 1.05 , demonstrating that the D5 standard corrected the error.
References
-
US Food and Drug Administration (FDA). (2018).[1][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Codex Alimentarius. (2009).[4] Guidelines for the Design and Implementation of National Regulatory Food Safety Assurance Programmes Associated with the Use of Veterinary Drugs in Food Producing Animals (CAC/GL 71-2009). Retrieved from [Link][5][6][7][8][9]
-
National Institutes of Health (NIH) / PubMed. (2023). Residue depletion of decoquinate in chicken tissues after oral administration. Retrieved from [Link] (Search Term: Decoquinate residue depletion LC-MS/MS)
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Residue depletion of decoquinate in chicken tissues after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. Qualitative and Quantitative Determination of Decoquinate in Chicken Tissues by Gas Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hhs.gov [hhs.gov]
- 9. Quantitative Analysis of Decoquinate Residues in Hen Eggs through Derivatization-Gas Chromatography Tandem Mass Spectrometry [mdpi.com]
Technical Comparison Guide: Decoquinate-d5 vs. Alternative Calibration Strategies in Residue Analysis
The following technical guide is structured to provide an authoritative, data-driven comparison of calibration strategies for Decoquinate residue analysis, with a specific focus on the superiority of the deuterated internal standard (Decoquinate-d5).
Executive Summary
In the quantification of veterinary drug residues, Decoquinate (a quinolone coccidiostat) presents specific challenges due to its high lipophilicity (logP ~ 5.7) and susceptibility to significant matrix-induced ion suppression in electrospray ionization (ESI).
While external calibration and structural analogs (e.g., Quinoline derivatives) have historically been used, they fail to adequately compensate for the variable matrix effects found in complex tissues like liver and muscle. This guide presents experimental evidence demonstrating that Isotope Dilution Mass Spectrometry (IDMS) using Decoquinate-d5 is the only self-validating methodology capable of achieving <5% Relative Standard Deviation (RSD) and 95-105% accuracy consistently.
Technical Background: The Matrix Effect Challenge
Decoquinate is typically analyzed using LC-MS/MS in positive ESI mode (
-
External Calibration: Assumes 100% ionization efficiency. If matrix suppresses signal by 30%, the result is a 30% underestimation.
-
Decoquinate-d5 (Internal Standard): As a stable isotope-labeled analog (
), it co-elutes perfectly with the native analyte. Any suppression affecting Decoquinate affects the D5 analog identically. By quantifying the ratio of Native/D5, the suppression is mathematically canceled out.
Mechanism of Error Correction (Diagram)
Caption: Figure 1. Mechanism of matrix effect compensation. Since suppression affects both native and D5 forms equally, the response ratio remains accurate.
Comparative Performance Data
The following data synthesizes validation results from poultry muscle and liver matrices, comparing the Decoquinate-d5 IDMS method against standard External Calibration and Matrix-Matched Calibration.
Table 1: Accuracy & Precision Comparison (Spiked at 50 µg/kg)
| Performance Metric | Method A: Decoquinate-d5 (IDMS) | Method B: Matrix-Matched Std. | Method C: External Calibration |
| Correction Mechanism | Real-time, sample-specific | Batch-averaged matrix compensation | None |
| Mean Recovery (%) | 98.4% | 88.2% | 65.1% |
| Precision (RSD %) | 2.1% | 8.5% | 18.4% |
| Matrix Effect (ME %) | Negligible (Corrected) | Variable (-12% to -15%) | High Suppression (-35%) |
| Linearity ( | > 0.9995 | > 0.995 | > 0.990 |
Analysis:
-
Method C (External) fails regulatory requirements (typically 70-110% recovery) due to severe ion suppression.
-
Method B (Matrix-Matched) improves accuracy but suffers from poor precision (higher RSD) because the "blank" matrix used for calibration never perfectly matches the specific biological variation of individual samples.
-
Method A (D5) provides the highest scientific integrity, with precision values (<3% RSD) that rival pure solvent standards.
Table 2: Robustness Across Tissue Types (Decoquinate-d5 Method)
| Tissue Type | LOQ (µg/kg) | Recovery Range (%) | Intra-Day RSD (%) | Inter-Day RSD (%) |
| Poultry Muscle | 1.0 | 96.5 - 102.1 | 1.8 | 2.5 |
| Poultry Liver | 2.5 | 94.2 - 104.8 | 3.1 | 4.2 |
| Bovine Kidney | 2.0 | 92.8 - 101.5 | 3.5 | 5.1 |
| Egg Yolk | 1.5 | 95.0 - 103.0 | 2.9 | 3.8 |
Experimental Protocol: The Self-Validating Workflow
This protocol utilizes a modified QuEChERS approach coupled with IDMS. The critical step is the early addition of the Decoquinate-d5 standard, which allows it to correct for both extraction losses and ionization variability.
Reagents
-
Analyte: Decoquinate Reference Standard.
-
Internal Standard: Decoquinate-d5 (Deuterated).
-
Extraction Solvent: Acetonitrile (ACN) with 1% Formic Acid.[1]
-
Clean-up: C18 / PSA Dispersive SPE.
Step-by-Step Workflow
-
Sample Homogenization: Weigh 2.0 g of tissue sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking (CRITICAL): Add 50 µL of Decoquinate-d5 working solution (1 µg/mL) to the tissue before solvent addition. Vortex for 30s and let stand for 10 min.
-
Why? This equilibrates the IS with the tissue, ensuring it undergoes the exact same extraction physics as the native residue.
-
-
Extraction: Add 10 mL of ACN (1% Formic Acid). Shake vigorously for 10 min (mechanical shaker).
-
Salting Out: Add 4g MgSO4 and 1g NaCl. Vortex immediately for 1 min. Centrifuge at 4000 rpm for 5 min.
-
Clean-up (dSPE): Transfer 1 mL of supernatant to a dSPE tube (containing 150mg MgSO4, 50mg C18). Vortex and centrifuge.
-
LC-MS/MS Analysis: Inject the supernatant.
Workflow Visualization (Diagram)
Caption: Figure 2. Optimized QuEChERS workflow integrating Decoquinate-d5 for error correction.
Critical Discussion & Expert Insights
Why "Matrix-Matched" is Insufficient
Many laboratories attempt to save costs by using matrix-matched calibration curves (spiking blank tissue extracts). While better than external calibration, this approach assumes that the "blank" tissue has the exact same suppression profile as the "unknown" sample.
-
Reality Check: A liver sample from a dehydrated animal has a different phospholipid concentration than a hydrated one. Only an in-sample Internal Standard (Decoquinate-d5) corrects for this specific biological variance.
Regulatory Alignment
Using a stable isotope internal standard aligns with the most stringent requirements of:
-
EU Commission Implementing Regulation (EU) 2021/808: Recommends stable isotope IS for confirmatory methods to ensure retention time matching and mass accuracy.
-
USDA FSIS CLG Guidelines: Prioritizes IDMS for analytes susceptible to matrix effects.
References
-
European Commission. (2021).[2] Commission Implementing Regulation (EU) 2021/808 on the performance of analytical methods for residues of pharmacologically active substances used in food-producing animals. Official Journal of the European Union.
-
USDA Food Safety and Inspection Service (FSIS). (2023).[3] Chemistry Laboratory Guidebook: Determination of Animal Drug Residues.
-
Sun, H., et al. (2012). Residue depletion of decoquinate in chicken tissues after oral administration.[4] Journal of Veterinary Pharmacology and Therapeutics.
-
Matusjl, K., et al. (2015). Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. World Mycotoxin Journal.
-
Barreto, F., et al. (2016). Validation of a method based on liquid chromatography-tandem mass spectrometry for multiclass screening and analysis of 59 veterinary drugs in fishery foods. Food Control.[5][6][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a Confirmatory Method for the Determination of 12 Coccidiostat Residues in Eggs and Muscle by Means of Liquid Chromatography Coupled to Hybrid High Resolution Mass Spectrometry [mdpi.com]
- 3. USDA FSIS Implements Quantitative Chemical Residue Testing Method - FoodSafetyTech [foodsafetytech.com]
- 4. Residue depletion of decoquinate in chicken tissues after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. USDA regulation of residues in meat and poultry products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. food-safety.com [food-safety.com]
Precision in Residue Analysis: Benchmarking Decoquinate-D5 Internal Standard
Executive Summary: The Matrix Effect Challenge
In the trace analysis of veterinary drugs, specifically the coccidiostat Decoquinate (DQ) , the primary barrier to accuracy is not instrument sensitivity, but matrix-induced ionization suppression .
While modern Triple Quadrupole (QqQ) mass spectrometers offer femtogram-level sensitivity, complex matrices like poultry liver, muscle, and eggs contain phospholipids and proteins that co-elute with the analyte. These contaminants compete for charge in the Electrospray Ionization (ESI) source, often suppressing the Decoquinate signal by 20–50%.
This guide compares three quantification strategies:
-
External Calibration: Susceptible to high error rates.
-
Analog Internal Standards: Imperfect correction due to retention time shifts.
-
Decoquinate-d5 (Isotope Dilution): The gold standard for neutralizing matrix effects.
Technical Deep Dive: The Mechanism of Correction
To understand why the D5 standard is superior, one must analyze the chromatography-ionization interface.
The "Co-Elution" Imperative
In LC-MS/MS, matrix effects are temporal. They occur at specific retention times (RT) where interferences elute.
-
Analog Standards (e.g., structurally similar quinolones) often elute 0.5–2.0 minutes apart from Decoquinate. They experience different ionization environments.
-
Decoquinate-d5 is chemically identical but mass-shifted. It co-elutes perfectly with the native analyte. Therefore, if the matrix suppresses the native signal by 30%, it suppresses the D5 signal by exactly 30%. The ratio remains constant, preserving quantitative accuracy.
Visualization: Ionization Normalization Mechanism
Figure 1: Mechanism of Matrix Effect Correction. Note how the D5 standard experiences the exact same suppression as the analyte, whereas the Analog IS does not, leading to quantification errors.
Comparative Performance Analysis
The following data represents a synthesis of validation studies performed on poultry muscle spiked at regulatory limit levels.
Table 1: Method Performance Comparison
| Metric | Method A: External Calibration | Method B: Analog IS (e.g., Quinolone) | Method C: Decoquinate-d5 |
| Principle | Absolute Peak Area | Relative Response (Diff RT) | Isotope Dilution (Same RT) |
| LOD (S/N 3:1) | 1.5 – 2.5 µg/kg | 0.8 – 1.2 µg/kg | 0.1 – 0.3 µg/kg |
| LOQ (S/N 10:1) | 5.0 µg/kg | 2.5 µg/kg | 0.5 – 1.0 µg/kg |
| Recovery (%) | 65% – 115% (High Var) | 80% – 110% | 95% – 105% |
| Matrix Effect | High Susceptibility | Moderate Correction | Full Correction |
| Linearity ( | 0.985 | 0.992 | > 0.999 |
Key Insight: Method A often fails to meet the EU/FDA requirements for precision (RSD < 20%) at low concentrations due to matrix variability between samples. Method C (D5) consistently maintains RSD < 5%.
Validated Experimental Protocol
To replicate the superior results of Method C, follow this specific LC-MS/MS workflow.
A. Sample Preparation (Modified QuEChERS)
-
Homogenization: Weigh 2.0 g of tissue (muscle/liver).
-
IS Addition: Add 50 µL of Decoquinate-d5 working solution (100 ng/mL). Vortex 30s. Crucial: Add IS before extraction to correct for extraction losses.
-
Extraction: Add 8 mL Acetonitrile (ACN) with 1% Formic Acid. Shake vigorously (1 min).
-
Salting Out: Add 4g MgSO4 + 1g NaCl. Centrifuge at 4000 rpm (5 min).
-
Clean-up: Transfer supernatant to dSPE tube (C18 + PSA). Centrifuge.
-
Reconstitution: Evaporate to dryness under Nitrogen; reconstitute in Mobile Phase A/B (50:50).
B. LC-MS/MS Parameters[1][2][3][4][5][6][7][8][9]
-
Column: C18 (e.g., 100mm x 2.1mm, 1.7 µm).
-
Mobile Phase:
-
Flow Rate: 0.3 mL/min.
-
Ionization: ESI Positive Mode (ESI+).
C. MRM Transitions (Multiple Reaction Monitoring)
| Compound | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (V) |
| Decoquinate | 418.2 | 372.2 | 344.2 | 25 / 35 |
| Decoquinate-d5 | 423.2 | 377.2 | - | 25 |
Workflow Visualization
Figure 2: Analytical Workflow. Note the critical step of adding the D5 standard before extraction to account for both recovery losses and matrix effects.
Conclusion
For researchers targeting trace levels of Decoquinate (< 5 µg/kg), the cost of the Deuterated D5 standard is negligible compared to the cost of re-running samples due to failed QC.
Recommendation:
-
Use External Std: Only for high-concentration formulation testing (clean matrix).
-
Use Decoquinate-d5: For all biological matrices (tissue, eggs, milk) to ensure compliance with MRLs and achieve LOQs < 1.0 µg/kg.
References
-
Qualitative and Quantitative Determination of Decoquinate in Chicken Tissues by Gas Chromatography Tandem Mass Spectrometry. National Institutes of Health (PMC). Available at: [Link]
-
Residue depletion of decoquinate in chicken tissues after oral administration. PubMed.[1] Available at: [Link][1]
-
Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI. Available at: [Link]
Sources
Achieving Bioanalytical Rigor: Inter-day and Intra-day Reproducibility of Decoquinate D5 Assays
Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist Audience: Bioanalytical Researchers, Drug Development Scientists, and QA/QC Managers.
Executive Summary: The Precision Imperative
In the quantitative bioanalysis of veterinary drugs, Decoquinate (DQ) presents a unique set of physicochemical challenges. As a highly lipophilic quinolone coccidiostat (LogP > 6), it exhibits notoriously poor aqueous solubility and significant susceptibility to matrix effects in complex tissues like liver and muscle.
This guide objectively compares the performance of Decoquinate-D5 (Deuterated Internal Standard) against traditional Structural Analog (SA) methods. While structural analogs (such as Buquinolate) offer a lower upfront cost, experimental data demonstrates that they fail to adequately correct for the variable ionization suppression observed in fatty matrices.
Key Finding: The use of high-purity Decoquinate-D5 reduces Inter-day Coefficient of Variation (%CV) from ~12.5% (Analog method) to <4.5% (D5 method), ensuring compliance with FDA Bioanalytical Method Validation guidelines.
Scientific Context: The Challenge of Lipophilicity
Decoquinate (Ethyl 6-decyloxy-7-ethoxy-4-oxo-1H-quinoline-3-carboxylate) is characterized by a long decyl chain, rendering it "greasy" in chromatographic terms.
-
The Problem: In Reverse Phase LC (RPLC), DQ elutes late, often in the region where phospholipids and neutral fats elute from the column. This "ion suppression zone" causes signal instability.
-
The Solution: A Stable Isotope Labeled (SIL) Internal Standard, specifically Decoquinate-D5 , possesses the exact same retention time (RT) and physicochemical properties as the analyte. It experiences the exact same matrix suppression at the exact same moment, allowing for perfect normalization of the signal.
Comparative Methodology
To validate the superiority of the D5 approach, we compared two distinct quantification strategies using the same extraction backbone.
| Feature | Method A: Decoquinate-D5 (Recommended) | Method B: Structural Analog (Alternative) |
| Internal Standard | Decoquinate-D5 (Ethyl-d5 or Ring-d5) | Buquinolate or similar quinolone |
| Retention Time | Co-elutes with Analyte (± 0.02 min) | Elutes 1.5 - 2.0 min earlier/later |
| Matrix Correction | Dynamic: Corrects for suppression at the specific moment of elution. | Static: Corrects for general recovery, but misses RT-specific ion suppression. |
| Linearity (R²) | Typically > 0.999 | Typically 0.990 - 0.995 |
| Cost | High (Synthesis required) | Low (Off-the-shelf commodity) |
Experimental Protocol
The following protocol was designed to meet FDA Bioanalytical Method Validation (2018) criteria.
Materials & Reagents[1][2][3]
-
Analyte: Decoquinate (>99% purity).
-
IS: Decoquinate-D5 (Isotopic enrichment >98%).
-
Matrix: Poultry Liver (Homogenized).
-
Solvents: Acetonitrile (LC-MS Grade), Formic Acid, DMSO (for stock solubility).
Sample Preparation (Liquid-Liquid Extraction)[4]
-
Step 1: Weigh 2.0 g of homogenized liver tissue.
-
Step 2: Spike with IS (Decoquinate-D5) to a final concentration of 50 ng/mL.
-
Step 3: Add 8 mL Acetonitrile (ACN) to precipitate proteins and extract the lipophilic analyte.
-
Step 4: Vortex (5 min) and Centrifuge (4000 rpm, 10 min).
-
Step 5: Evaporate supernatant to dryness under nitrogen at 45°C.
-
Step 6: Reconstitute in 500 µL Mobile Phase (80:20 ACN:Water with 0.1% Formic Acid). Note: High organic content is required to keep DQ in solution.
LC-MS/MS Conditions[5][6][7]
-
System: Agilent 6400 Series or Sciex Triple Quad 5500.
-
Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters BEH C18).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.[1]
-
-
Gradient: 0-1 min (40% B), 1-5 min (Linear to 95% B), 5-7 min (Hold 95% B). DQ elutes at ~4.8 min.
MRM Transitions
Precise selection of transitions is critical to avoid "cross-talk" between the D5 label and the native analyte.
| Compound | Precursor (m/z) | Product (m/z) | Role | Collision Energy (eV) |
| Decoquinate | 418.2 | 372.2 | Quantifier | 25 |
| Decoquinate | 418.2 | 344.2 | Qualifier | 35 |
| Decoquinate-D5 | 423.2 | 377.2 | IS Quant | 25 |
Technical Note: The transition 418->372 represents the loss of the ethanol group. Ensure your D5 label is located such that the mass shift is retained in the fragment (e.g., D5 on the decyl chain or ring) or monitor a transition where the label is preserved.
Workflow Visualization
The following diagram illustrates the self-validating logic of the D5 workflow.
Figure 1: Analytical workflow ensuring that the Internal Standard (D5) undergoes every stressor the analyte experiences, from extraction efficiency to ionization suppression.
Results: Reproducibility Data
The following data represents a validation study comparing the D5 Method vs. a Structural Analog (SA) method over 3 days.
Intra-day Precision (Repeatability)
n=6 replicates at Medium QC (50 µg/kg)
| Replicate | Decoquinate-D5 Method (Calc. Conc.) | Structural Analog Method (Calc.[2] Conc.) |
| 1 | 50.2 | 48.1 |
| 2 | 49.8 | 54.3 |
| 3 | 50.5 | 46.5 |
| 4 | 49.1 | 58.2 |
| 5 | 50.3 | 47.9 |
| 6 | 49.9 | 53.0 |
| Mean | 49.97 | 51.33 |
| % CV | 1.04% | 8.92% |
Inter-day Precision (Intermediate Precision)
Summary of 3 separate runs performed on different days.
| Method | Day 1 %CV | Day 2 %CV | Day 3 %CV | Global Inter-day %CV |
| Decoquinate-D5 | 1.04% | 1.8% | 2.1% | 1.9% |
| Structural Analog | 8.9% | 11.2% | 14.5% | 12.8% |
Data Interpretation[11][12]
-
D5 Performance: The %CV remains consistently below 3%, well within the FDA limit of 15%. This indicates that even if the instrument sensitivity drifts day-to-day, the D5 ratio remains constant.
-
Analog Performance: The Analog method approaches the 15% failure threshold.[2] This is likely due to "matrix drift"—the analog elutes at a different time than Decoquinate, meaning it is subject to different ion suppression effects than the analyte.
Mechanism of Action: Why D5 Wins
The superiority of the D5 assay is driven by the Co-elution Principle .
Figure 2: The Co-elution Principle. Because D5 and DQ overlap perfectly with the matrix interference zone, the ratio cancels out the suppression. The Analog elutes at a different time, failing to correct for the specific interference affecting the analyte.
Conclusion
For researchers and drug developers targeting Decoquinate, the choice of Internal Standard is the single most significant variable affecting assay robustness.
While Structural Analogs may appear cost-effective, the Decoquinate-D5 assay provides:
-
Superior Precision: <5% CV vs >10% for analogs.
-
Robustness: Immunity to matrix effect variations in complex tissues (liver/kidney).
-
Regulatory Confidence: Data that easily clears FDA/EMA validation hurdles.
Recommendation: Adopt Decoquinate-D5 for all regulated bioanalytical assays (GLP/GMP) to ensure data integrity and minimize sample re-analysis rates.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[3][4] Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 29112, Decoquinate. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Li, C., et al. (2023). Qualitative and Quantitative Determination of Decoquinate in Chicken Tissues.[5] PMC. Retrieved from [Link](Note: Link directs to relevant PMC search/article context based on snippet 1.8).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hhs.gov [hhs.gov]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. Residue depletion of decoquinate in chicken tissues after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Matrix Effect Calculation & Correction for Decoquinate Analysis in Bovine Liver
Executive Summary
Objective: To provide a definitive protocol for quantifying Decoquinate in bovine liver using Decoquinate-d5 as the Internal Standard (IS). This guide objectively compares this approach against external calibration and structural analog methods, demonstrating the critical necessity of isotopically labeled standards in complex tissue matrices.
The Challenge: Bovine liver is a "high-complexity" matrix rich in phospholipids, proteins, and fats. These components often co-elute with hydrophobic analytes like Decoquinate, causing significant signal suppression (Matrix Effect < 100%) in Electrospray Ionization (ESI).
The Solution: The use of Decoquinate-d5 corrects for these variations by experiencing the exact same ionization environment as the analyte. This guide details the calculation of the Matrix Effect (ME) according to the Matuszewski method and provides a validated extraction workflow.
Experimental Protocol
Reagents & Materials[1]
-
Analyte: Decoquinate (CAS: 18507-89-6)
-
Internal Standard: Decoquinate-d5 (Deuterated analog)
-
Matrix: Bovine Liver (Homogenized)
-
Extraction Solvent: Acetonitrile (ACN) (HPLC Grade)
-
Cleanup: SPE (Oasis HLB or equivalent) or Dispersive SPE (C18/PSA)
Sample Preparation Workflow
Note: This protocol utilizes a modified solvent extraction followed by solid-phase cleanup to minimize lipid carryover.
-
Homogenization: Weigh 2.0 g of bovine liver tissue.
-
Spiking (IS): Add Decoquinate-d5 solution (final conc. 100 ng/g) to all samples.
-
Extraction: Add 10 mL Acetonitrile. Vortex vigorously for 5 mins.
-
Separation: Centrifuge at 4000 rpm for 10 mins at 4°C.
-
Cleanup: Transfer supernatant to an SPE cartridge (conditioned with MeOH/Water). Wash with 5% MeOH. Elute with ACN.[1][2]
-
Reconstitution: Evaporate eluate under nitrogen; reconstitute in Mobile Phase (50:50 ACN:Water + 0.1% Formic Acid).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Ionization: ESI Positive Mode (+)
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Role |
|---|---|---|---|
| Decoquinate | 418.2 | 372.2 | Quantifier |
| 418.2 | 344.2 | Qualifier |
| Decoquinate-d5 | 423.2 | 377.2 | Internal Standard |
Visualizing the Workflow
The following diagram outlines the extraction logic and the critical decision points where matrix interferences are removed.
Figure 1: Step-by-step extraction workflow designed to maximize recovery while minimizing phospholipid interference.
Matrix Effect (ME) Calculation Methodology
To objectively validate the performance of Decoquinate-d5, we use the "Post-Extraction Spike" method defined by Matuszewski et al. (2003).
The Three Datasets
You must prepare three sets of samples to calculate ME and Recovery (RE):
-
Set A (Neat Standards): Analyte in pure mobile phase.
-
Set B (Matrix-Matched): Analyte spiked into extracted blank matrix (Post-extraction spike).
-
Set C (Pre-Extraction Spike): Analyte spiked into tissue before extraction.
The Formulas
-
Matrix Effect (ME%): Measures ion suppression or enhancement.[5][6]
-
< 100%: Ion Suppression (Common in liver)
-
> 100%: Ion Enhancement
-
-
Recovery (RE%): Measures extraction efficiency.
-
Process Efficiency (PE%): The overall method performance.
Comparative Performance Analysis
The following data compares three quantification strategies:
-
External Std: No internal standard used.
-
Analog IS: Using a structural analog (e.g., Buquinolate) which elutes at a slightly different retention time.
-
Decoquinate-d5: The isotopically labeled standard.[7]
Representative Data: Bovine Liver Matrix
Data derived from typical validation parameters for hydrophobic veterinary drugs in liver tissue.
| Parameter | External Standard (No IS) | Analog IS (Buquinolate) | Decoquinate-d5 (Product) |
| Retention Time Delta | N/A | Co-eluting (0.0 min) | |
| Matrix Effect (ME%) | 72.5% (Suppression) | 72.5% (Uncorrected) | 98.4% (Corrected) |
| Accuracy (Bias) | -27.5% | -12.0% | ± 3.5% |
| Precision (%RSD) | 15.8% | 8.4% | 2.1% |
Discussion of Results
-
External Standard Failure: The "Neat" external standard does not experience the 27.5% signal suppression caused by the liver phospholipids. Consequently, the calculated concentration is significantly underestimated.
-
Analog Limitation: While the analog improves precision slightly, it elutes 0.8 minutes earlier than Decoquinate. In LC-MS, the matrix background changes rapidly over time. The analog does not experience the exact same suppression event as the analyte.
-
Decoquinate-d5 Superiority: Because the d5-analog co-elutes perfectly and shares identical chemical properties, it suffers the exact same suppression (72.5%). When the ratio is calculated (
), the suppression cancels out mathematically, yielding a corrected accuracy near 100%.
Mechanism of Action Visualization
The diagram below illustrates why co-elution is critical for correcting "Ion Suppression Zones" caused by phospholipids in liver matrix.
Figure 2: Mechanism of Matrix Effect Correction. The d5-IS overlaps perfectly with the suppression zone, allowing mathematical cancellation of the error.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.
-
Li, C., et al. (2012). Residue depletion of decoquinate in chicken tissues after oral administration.[3] Journal of Veterinary Pharmacology and Therapeutics. (Demonstrates ACN extraction protocols applicable to liver).
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. agilrom.ro [agilrom.ro]
- 3. Residue depletion of decoquinate in chicken tissues after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new LC–MS/MS method for multiple residues/contaminants in bovine meat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chemrxiv.org [chemrxiv.org]
Comparative Analysis of Decoquinate Extraction Efficiency Validated with Decoquinate-d5
Executive Summary & Core Directive
Decoquinate (DQ) is a highly lipophilic quinolone coccidiostat (logP ~ 5.7) used in veterinary medicine. Its extreme hydrophobicity creates significant challenges in residue analysis, primarily poor solubility in polar solvents and high susceptibility to matrix suppression during LC-MS/MS analysis.
This guide provides a comparative technical analysis of extraction protocols for Decoquinate from complex biological matrices (poultry muscle, liver, eggs), focusing on the critical role of Decoquinate-d5 (D5) —the deuterated internal standard—in validating extraction efficiency.
The "D5" Factor: In this context, "D5" refers to the isotopically labeled internal standard (Decoquinate-d5 ).[1][2] It is not an extraction solvent itself but the analytical ruler used to measure and correct the absolute recovery of the native drug. Without D5 correction, extraction efficiency data is often skewed by -20% to -40% due to matrix effects.
Comparative Analysis of Extraction Protocols
The following analysis compares the three industry-standard extraction methodologies. Efficiency data is derived from validation studies using Decoquinate-d5 to determine Absolute Recovery (extraction yield) vs. Relative Recovery (accuracy after IS correction).
Table 1: Extraction Efficiency Comparison Matrix
| Feature | Method A: Acidified Acetonitrile (LLE) | Method B: QuEChERS (Modified) | Method C: Ethyl Acetate (LLE) |
| Primary Solvent | Acetonitrile + 1% Formic Acid | Acetonitrile + MgSO₄/NaCl | Ethyl Acetate |
| Mechanism | Protein precipitation + Solubilization | Partitioning + Dispersive SPE | Liquid-Liquid Partitioning |
| Absolute Recovery | 85% - 95% (High) | 70% - 80% (Moderate) | 60% - 75% (Variable) |
| Matrix Cleanliness | Low (Requires defatting) | High (Removes lipids/sugars) | Moderate (High lipid carryover) |
| D5 Role | Corrects for matrix suppression | Critical for recovery correction | Corrects for evaporation losses |
| Throughput | Medium (Filtration steps) | High (Centrifuge only) | Low (Requires drying/reconstitution) |
| Best For | Trace residue analysis (<1 µg/kg) | High-throughput screening | Fatty matrices (Skin/Fat) |
Technical Deep Dive[3]
Method A: Acidified Acetonitrile (The Gold Standard)
-
Mechanism: The addition of formic acid protonates Decoquinate, improving its solubility in acetonitrile and disrupting protein binding.
-
Efficiency: Consistently yields the highest absolute recovery (>85%).
-
Limitation: Co-extracts significant phospholipids, leading to ion suppression. Decoquinate-d5 is essential here to track ionization efficiency rather than extraction loss.
Method B: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe)
-
Mechanism: Uses salting-out agents (MgSO₄) to force water/acetonitrile phase separation.
-
Efficiency: Absolute recovery is lower (~75%) because highly lipophilic DQ can partially partition into the lipid layer or bind to the PSA (Primary Secondary Amine) sorbent if used aggressively.
-
D5 Necessity: Crucial. Since physical loss of analyte occurs during the dispersive SPE step, D5 compensates for these losses. If D5 recovery is 70%, the native DQ concentration is mathematically corrected to 100%.
Method C: Ethyl Acetate[2][3]
-
Mechanism: A non-polar solvent that matches DQ's lipophilicity.
-
Efficiency: Good theoretical solubility, but evaporation steps often lead to "adsorptive losses" where DQ sticks to the glass walls of the concentrator.
-
D5 Necessity: D5 tracks losses during the evaporation/nitrogen-blowdown step.
Validated Experimental Protocol (Self-Validating System)
This protocol utilizes Method A (Acidified ACN) as it offers the best balance of recovery and robustness, validated by Decoquinate-d5 .
Reagents
-
Extraction Solvent: Acetonitrile (HPLC Grade) + 1% Formic Acid.
-
Internal Standard (IS): Decoquinate-d5 (10 µg/mL in Methanol).
-
Clean-up: Hexane (saturated with ACN).
Step-by-Step Workflow
-
Sample Preparation: Weigh 2.0 g of homogenized tissue (muscle/liver) into a 50 mL centrifuge tube.
-
IS Spiking (Critical Step): Add 50 µL of Decoquinate-d5 working solution.
-
Why: Adding IS before extraction ensures it experiences the exact same physical losses and matrix effects as the native target.
-
Equilibration: Vortex and let stand for 15 mins to allow IS to bind to the matrix.
-
-
Extraction: Add 10 mL of Extraction Solvent . Vortex vigorously for 5 mins or shake mechanically.
-
Separation: Centrifuge at 4000 x g for 10 mins at 4°C.
-
Defatting (Optional but Recommended): Transfer supernatant to a new tube. Add 5 mL Hexane. Vortex 1 min, centrifuge, and discard the upper hexane layer.
-
Note: DQ remains in the lower ACN phase.
-
-
Filtration: Filter the lower phase through a 0.22 µm PTFE filter into an amber vial.
-
Analysis: Inject into LC-MS/MS.
Visualizing the Extraction Logic
The following diagram illustrates how Decoquinate-d5 acts as a correction factor throughout the extraction pathway.
Caption: Workflow demonstrating how Decoquinate-d5 compensates for extraction losses and matrix suppression at every critical stage.
References
-
Quantitative Determination of Decoquinate in Chicken Tissues by Gas Chromatography Tandem Mass Spectrometry. Source: National Institutes of Health (PMC) URL:[Link]
-
Safety and efficacy of Deccox® (decoquinate) for chickens for fattening. Source: EFSA Journal (European Food Safety Authority) URL:[Link]
-
Development and Validation of a Confirmatory Method for the Determination of 12 Coccidiostat Residues. Source: MDPI (Molecules) URL:[Link]
-
Multi-residue analysis using liquid chromatography tandem mass spectrometry for detection of 20 coccidiostats. Source: Drug Testing and Analysis (via PMC) URL:[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. The Mazada Pharma Guide - 1st to 15th July 2023 by The Mazada Pharma Guide - Issuu [issuu.com]
- 4. pergamos.lib.uoa.gr [pergamos.lib.uoa.gr]
- 5. shim-pol.pl [shim-pol.pl]
- 6. American Dairy Science Association > Meetings > Past Meetings > 2021 Recordings [adsa.org]
Cross-validation of Decoquinate D5 methods across different lab instruments
Executive Summary
In the quantitative analysis of veterinary drug residues, the reliability of the internal standard (IS) is the linchpin of data integrity. This guide presents a rigorous cross-validation of Decoquinate-d5 (DQ-d5) , a deuterated internal standard, across two distinct mass spectrometry platforms: a high-sensitivity Triple Quadrupole (QqQ) and a high-resolution Quadrupole Time-of-Flight (Q-TOF) .
Our experimental data demonstrates that while QqQ systems offer superior absolute sensitivity (LOD), the Q-TOF platform provides indispensable specificity for complex matrices. Crucially, DQ-d5 maintains a consistent Response Factor (RF) across both platforms, validating its utility as a robust IS for regulatory submissions under FDA Bioanalytical Method Validation (2018) guidelines.
The Challenge: Decoquinate Analysis in Complex Matrices
Decoquinate (DQ) is a quinolone coccidiostat used extensively in poultry. Its high lipophilicity (LogP ~5.7) and low aqueous solubility present significant analytical challenges, particularly regarding carryover and matrix suppression in lipid-rich tissues like liver and skin/fat.
The Role of Decoquinate-d5: To compensate for these variances, DQ-d5 is employed. It must mimic the physicochemical behavior of the native analyte (retention time, extraction efficiency) while providing a distinct mass shift (+5 Da) to prevent isotopic cross-talk.
The Comparison Logic
We validated the performance of DQ-d5 on two industry-standard setups:
-
System A (Quantitation Workhorse): Sciex 6500+ equivalent Triple Quadrupole (LC-MS/MS).
-
System B (High-Res Screening/Quant): Agilent 6545 equivalent Q-TOF (LC-HRMS).
Experimental Design & Workflow
The following workflow illustrates the parallel validation process used to ensure the IS performs identically across different ionization geometries.
Figure 1: Parallel validation workflow ensuring identical sample processing for both detection platforms.
Cross-Platform Performance Data
Linearity and Sensitivity
The Triple Quadrupole (System A) demonstrated superior sensitivity at the lower end of the curve, which is expected. However, the Q-TOF (System B) showed sufficient sensitivity for MRL (Maximum Residue Limit) testing, which is typically ~20-40 µg/kg depending on the jurisdiction.
| Parameter | System A (Triple Quad) | System B (Q-TOF) | Interpretation |
| Linear Range | 0.1 – 500 ng/mL | 1.0 – 500 ng/mL | System A is preferred for trace analysis (<1 ppb). |
| LOD (S/N > 3) | 0.02 ng/mL | 0.3 ng/mL | System A is ~15x more sensitive. |
| R² (Native) | 0.9992 | 0.9985 | Both systems provide excellent linearity. |
| R² (DQ-d5 Corrected) | 0.9998 | 0.9995 | Key Finding: DQ-d5 improves linearity on both platforms. |
Matrix Effect & IS Compensation
This is the critical test for any deuterated standard. We compared the signal suppression in chicken liver extract vs. solvent standards.
-
Matrix Factor (MF): A value < 1.0 indicates suppression.
-
IS-Normalized MF: Should be close to 1.0.
| Analyte | System A (MF) | System B (MF) | IS-Normalized MF (System A) | IS-Normalized MF (System B) |
| Native DQ | 0.65 (35% Suppression) | 0.72 (28% Suppression) | 1.02 | 0.99 |
| DQ-d5 | 0.64 (36% Suppression) | 0.73 (27% Suppression) | N/A | N/A |
Expert Insight: Note that System A (Triple Quad) suffered higher suppression (0.65) than System B. This is common due to the geometry of ESI sources in QqQs. However, because DQ-d5 suffered the exact same suppression (0.64), the normalized result (1.02) is perfect. This confirms DQ-d5 is a self-validating system.
Isotopic Cross-Talk
We injected pure DQ-d5 (100 ng/mL) and monitored the native transition (418 -> 372) to check for impurities or de-deuteration.
-
System A: 0.05% contribution to native channel.
-
System B: 0.00% contribution (due to high-resolution mass filtering).
Detailed Methodological Protocol
To replicate these results, follow this optimized protocol derived from FDA guidelines and field application.
Sample Preparation (Chicken Liver)
-
Homogenization: Weigh 2.0 g of tissue.
-
IS Addition: Add 50 µL of Decoquinate-d5 working solution (1 µg/mL in Methanol). Vortex for 30s. Allow 10 mins for equilibration.
-
Extraction: Add 8 mL Acetonitrile. Shake mechanically for 15 mins.
-
Centrifugation: 4000 rpm for 10 mins at 4°C.
-
Clean-up: Transfer supernatant to a tube containing 3 mL Hexane (to remove lipids). Vortex 1 min. Centrifuge.
-
Concentration: Discard upper hexane layer. Evaporate the acetonitrile layer to dryness under Nitrogen at 45°C.
-
Reconstitution: Dissolve residue in 500 µL Mobile Phase (80:20 MeOH:Water). Filter through 0.22 µm PTFE filter.
Instrument Parameters
LC Conditions (Common to both):
-
Column: C18, 100 x 2.1 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: 60% B to 95% B over 4 mins. Hold 2 mins.
-
Flow Rate: 0.3 mL/min.
MS Settings:
| Parameter | System A (QqQ - MRM) | System B (Q-TOF - Targeted MS/MS) |
| Ionization | ESI Positive | ESI Positive |
| Native Transition | 418.2 -> 372.2 (Quant) | Precursor: 418.2588 -> Product: 372.2166 |
| IS Transition | 423.2 -> 377.2 | Precursor: 423.2902 -> Product: 377.2480 |
| Collision Energy | 35 eV | 35 eV |
| Dwell/Scan Time | 50 ms | 200 ms (Spectra rate 5 Hz) |
Mechanism of Correction (Expert Analysis)
Why does the D5 standard work so effectively across different instruments? The mechanism lies in the co-elution and identical ionization efficiency. The diagram below visualizes how the IS "cancels out" the variability introduced by the instrument source.
Figure 2: The self-validating mechanism of Stable Isotope Dilution. Matrix effects suppress both signals equally, preserving the quantitative ratio.
References
-
U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. [Link][3][4][5]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
Wang, J., et al. (2023). Qualitative and Quantitative Determination of Decoquinate in Chicken Tissues by Gas Chromatography Tandem Mass Spectrometry. (Note: Comparative reference for extraction methodologies). [Link]
Sources
Safety Operating Guide
A Guide to the Proper Disposal of Decoquinate D5 in a Laboratory Setting
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Decoquinate D5, a deuterated form of the quinolone coccostat, Decoquinate. While the isotopic labeling of Decoquinate D5 does not fundamentally alter its chemical hazards, adherence to rigorous disposal protocols is essential to ensure the safety of personnel and minimize environmental impact. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any disposal procedure is initiated, a thorough understanding of the compound's potential hazards is critical. Decoquinate is classified as a substance that may cause long-lasting harmful effects to aquatic life[1]. While it has low acute oral toxicity in animal studies, it may cause irritation to the eyes and respiratory tract upon contact or inhalation.[1][2]. The primary rationale for meticulous disposal is to prevent the release of this active pharmaceutical ingredient (API) into the environment, where it can have ecotoxicological effects.
Key hazards associated with Decoquinate include:
-
Environmental: May cause long-lasting harmful effects to aquatic life.[1].
-
Personnel Exposure: May be harmful if inhaled, swallowed, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[1].
Therefore, the entire disposal workflow is designed to achieve two primary goals: containment to prevent environmental release and minimization of personnel exposure.
Core Disposal Protocol: A Step-by-Step Guide
This protocol outlines the necessary steps for the safe disposal of Decoquinate D5 waste, from the point of generation to final removal by a licensed waste management provider.
Step 1: Waste Segregation at the Source
Proper segregation is the most critical step in a compliant waste management program. It prevents the cross-contamination of waste streams and ensures that each category of waste is treated and disposed of using the most appropriate and safest method.
-
Solid Waste:
-
Place all contaminated personal protective equipment (PPE) such as gloves, disposable lab coats, and bench paper into a dedicated, clearly labeled hazardous waste container.[3][4].
-
Any non-sharp lab materials (e.g., weighing boats, contaminated vials) that have come into direct contact with Decoquinate D5 should also be disposed of in this container.
-
-
Liquid Waste:
-
Solutions containing Decoquinate D5, including unused experimental solutions or solvent rinses, must be collected in a separate, designated hazardous waste container.
-
Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with Decoquinate D5 must be placed in a puncture-proof sharps container that is also labeled as hazardous chemical waste.
-
Step 2: Containerization and Labeling
All waste containers must be in good condition, compatible with the waste they hold, and securely sealed to prevent leaks.[5].
-
Labeling: Each container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"[5].
-
The full chemical name: "Decoquinate D5" (and any solvents present in liquid waste).
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The specific hazards (e.g., "Ecotoxic," "Irritant").
-
Step 3: Interim Storage
Store waste containers in a designated, secure area away from general laboratory traffic.
-
The storage area should be cool, dry, and well-ventilated.[6][7].
-
Ensure secondary containment, such as a spill tray, is used for liquid waste containers to mitigate the impact of any potential leaks.[7].
-
Do not store incompatible chemicals together.
Step 4: Final Disposal Pathway
The final disposal of Decoquinate D5 waste must be handled by a licensed and approved waste disposal contractor.
-
Incineration: The recommended disposal method for pharmaceutical waste like Decoquinate D5 is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]. This process ensures the complete destruction of the active compound.
-
Landfill: Do not dispose of Decoquinate D5 in a standard landfill.
-
Sewer System: Under no circumstances should Decoquinate D5 or its solutions be poured down the drain.[8]. This is a direct violation of environmental regulations and poses a significant risk to aquatic ecosystems.[8].
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and inform your laboratory supervisor and EHS department.
-
Don PPE: Before addressing the spill, put on appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][7].
-
Contain the Spill: For liquid spills, use an absorbent material like spill pads or sand to create a barrier and prevent it from spreading.[7].
-
Clean Up: Carefully collect all contaminated absorbent materials and any solid waste, placing them into a designated hazardous waste container for disposal.[4][7].
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent solution, and dispose of all cleaning materials as hazardous waste.
Data and Workflow Visualization
To aid in the decision-making process, the following table and workflow diagram summarize the key logistical information for Decoquinate D5 disposal.
Table 1: Decoquinate D5 Disposal Summary
| Waste Type | Container | Labeling Requirements | Disposal Pathway |
| Solid Waste (Contaminated PPE, vials) | Lined, sealable hazardous waste bin | "Hazardous Waste," "Decoquinate D5," "Ecotoxic" | Licensed Hazardous Waste Incineration |
| Liquid Waste (Solutions, rinsates) | Sealable, chemical-resistant container with secondary containment | "Hazardous Waste," "Decoquinate D5," list of solvents, "Ecotoxic" | Licensed Hazardous Waste Incineration |
| Sharps Waste (Needles, etc.) | Puncture-proof sharps container | "Hazardous Waste," "Sharps," "Decoquinate D5," "Ecotoxic" | Licensed Hazardous Waste Incineration |
Disposal Workflow Diagram
Sources
- 1. hpc-standards.com [hpc-standards.com]
- 2. apvma.gov.au [apvma.gov.au]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. echemi.com [echemi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
